3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,11H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQQJECVNGTFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383514 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-81-9 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol basic properties
An In-depth Technical Guide to the Basic Properties of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with significant biological activities. Derivatives of this seven-membered ring system have shown promise as β-adrenergic stimulants and muscarinic M3 receptor antagonists, highlighting their potential in the development of new therapeutic agents.[1] This guide provides a comprehensive technical overview of the basic properties of a key derivative, this compound.
This document will delve into the chemical and physical characteristics, a proposed synthetic route, and the expected spectroscopic profile of this compound. Furthermore, we will explore its potential applications as a versatile building block in drug discovery and development, offering insights for researchers in the field. It is important to distinguish this compound from its isomer, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, for which some data is also available in the literature.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[3] |
| Molecular Weight | 180.20 g/mol | PubChem[3] |
| IUPAC Name | (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol | PubChem[3] |
| CAS Number | 499770-81-9 | - |
| Appearance | Predicted to be a solid at room temperature. | |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | - |
| XLogP3 | 1.1 | PubChem[3] |
| Topological Polar Surface Area | 38.7 Ų | - |
Synthesis and Reactivity
A straightforward and efficient synthesis of this compound can be envisioned from its corresponding aldehyde, which is commercially available.[4][5]
Proposed Synthetic Protocol: Reduction of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
This protocol details the reduction of the aldehyde functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent for polar double bonds.[6][7][8][9][10]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Aldehyde: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for the safe decomposition of the excess hydride and the formation of a granular precipitate of aluminum salts.
-
Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent. The filtrate contains the desired product.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude alcohol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents. An inert atmosphere is essential to prevent its decomposition and ensure the safety of the reaction.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the same reasons as maintaining an inert atmosphere.
-
Low-Temperature Addition: The initial reaction between LiAlH₄ and the aldehyde is highly exothermic. Adding the aldehyde at 0 °C helps to control the reaction rate and prevent side reactions.
-
Fieser Workup: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄ and results in easily filterable aluminum salts, simplifying the workup process.
Synthetic Workflow Diagram
Caption: Synthetic route to the target molecule.
Reactivity of the Benzylic Alcohol
The primary alcohol functionality in this compound is a versatile handle for further chemical transformations. As a benzylic alcohol, it can undergo a variety of reactions, including:
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., PCC, PDC, TEMPO, or Swern oxidation for the aldehyde; Jones reagent or KMnO₄ for the carboxylic acid).
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions (e.g., reaction with acyl chlorides or alkyl halides in the presence of a base).
-
Halogenation: It can be converted to the corresponding benzyl halide using reagents like SOCl₂ or PBr₃.
-
Nucleophilic Substitution: The hydroxyl group can be activated (e.g., by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Spectroscopic Characterization
While experimental spectra for this compound are not available, a detailed prediction of its spectroscopic data can be made based on the known spectra of its parent scaffold and related benzylic alcohols.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
Aromatic Protons (δ 6.8-7.3 ppm): The three protons on the benzene ring are expected to appear in this region. The proton ortho to the hydroxymethyl group will likely be a doublet, the proton ortho to the dioxepin oxygen will be a doublet, and the proton in between will be a doublet of doublets.
-
Hydroxymethyl Protons (δ ~4.7 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (δ ~1.5-2.5 ppm): The -OH proton will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
Dioxepin Protons (δ ~4.2 and ~2.2 ppm): The four protons of the dioxepin ring are in two different chemical environments. The two protons on the carbons adjacent to the oxygen atoms (-OCH₂-) are expected to appear as a triplet around δ 4.2 ppm. The two protons on the central carbon of the three-carbon chain (-CH₂-) are expected to appear as a quintet around δ 2.2 ppm.
¹H NMR Structural Relationship Diagram
Caption: Key proton environments for NMR.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
Aromatic Carbons (δ 115-155 ppm): Six signals are expected for the aromatic carbons. The two carbons attached to the dioxepin oxygens will be the most downfield.
-
Hydroxymethyl Carbon (δ ~65 ppm): The carbon of the -CH₂OH group is expected in this region.
-
Dioxepin Carbons (δ ~70 and ~30 ppm): The two equivalent -OCH₂- carbons are expected around δ 70 ppm, and the central -CH₂- carbon is expected around δ 30 ppm.
Predicted Infrared (IR) Spectrum
-
O-H Stretch (broad, ~3300-3400 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group.[11][12][13][14]
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Medium to weak bands.
-
C-H Aliphatic Stretch (~2850-2950 cm⁻¹): Medium to strong bands from the dioxepin and hydroxymethyl groups.
-
C=C Aromatic Stretch (~1500-1600 cm⁻¹): Medium to strong bands.
-
C-O Stretch (~1000-1250 cm⁻¹): Strong bands from the ether and alcohol C-O bonds.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 180.
-
Key Fragmentation Pathways:
-
Loss of H₂O (M⁺ - 18) to give a peak at m/z = 162.
-
Loss of the hydroxymethyl radical (M⁺ - 31) to give a peak at m/z = 149.
-
Cleavage of the dioxepin ring can lead to various fragment ions.
-
Potential Applications in Drug Development
The this compound molecule is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The primary alcohol serves as a key functional group for derivatization, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of this scaffold.
Role as a Scaffold in Medicinal Chemistry
Given that derivatives of the 3,4-dihydro-2H-1,5-benzodioxepin core have shown activity at G-protein coupled receptors (GPCRs) like adrenergic and muscarinic receptors, this molecule can be used to synthesize novel ligands for these and other targets. The synthesis of ethers, esters, and amines from the benzylic alcohol can lead to compounds with altered polarity, hydrogen bonding capabilities, and steric profiles, which can modulate their binding affinity and selectivity for specific biological targets.
Illustrative Signaling Pathway Involvement
The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as an antagonist at a muscarinic M3 receptor, a known target class for this scaffold.
Caption: Hypothetical antagonism of the M3 receptor.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrac. (URL not available)
- Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (URL not available)
-
Show a mechanism for the lithium aluminum hydride reduction of be... - Pearson. (URL: [Link])
- Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ
-
IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... - ResearchGate. (URL: [Link])
-
3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem. (URL: [Link])
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine - PrepChem.com. (URL: [Link])
-
1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. - ResearchGate. (URL: [Link])
-
The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate. (URL: [Link])
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (URL: [Link])
- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (URL not available)
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])
-
19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride - Chemistry LibreTexts. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
-
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. (URL: [Link])
- 13-C NMR Chemical Shift Table.pdf. (URL not available)
-
Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction - ResearchGate. (URL: [Link])
- EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google P
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - MDPI. (URL: [Link])
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (URL: [Link])
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (URL: [Link])
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (URL: [Link])
- US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)
- WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
-
2H-1,5-Benzodioxepin, 3,4-dihydro- - the NIST WebBook. (URL: [Link])
-
Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])
- Mass Spectrometry: Fragment
-
3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. (URL: [Link])
-
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. (URL: [Link])
-
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 - PubChem. (URL: [Link])
-
Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. (URL: [Link])
-
LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed. (URL: [Link])
-
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 - PubChem. (URL: [Link])
-
Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC - NIH. (URL: [Link])
-
Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - MDPI. (URL: [Link])
-
BJOC - Search Results - Beilstein Journals. (URL: [Link])
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed. (URL: [Link])
-
Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - MDPI. (URL: [Link])
- CN102924424A - Method for synthesizing doxepin hydrochloride - Google P
Sources
- 1. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants | Semantic Scholar [semanticscholar.org]
- 2. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. Benzyl alcohol(100-51-6) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This guide provides a comprehensive overview of a primary synthetic pathway for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, justification for procedural choices, and detailed experimental protocols.
Introduction: The Significance of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in the design of biologically active molecules. Its conformational flexibility and ability to present substituents in a defined spatial arrangement make it an attractive core for interacting with various biological targets. The title compound, featuring a hydroxymethyl group, serves as a key intermediate for further elaboration into more complex derivatives, such as ligands for receptors and enzyme inhibitors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-O bonds of the seven-membered dioxepine ring, leading back to a catechol derivative and a suitable three-carbon electrophile. The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde. This leads to a forward synthesis strategy that involves:
-
Formation of the Benzodioxepine Ring: A Williamson ether synthesis between 2,3-dihydroxybenzaldehyde and 1,3-dibromopropane to construct the core heterocyclic system.
-
Reduction of the Aldehyde: Conversion of the formyl group of the resulting 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde to a primary alcohol.
This pathway is advantageous due to the commercial availability of the starting materials and the robustness of the chosen reactions.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route from 2,3-dihydroxybenzaldehyde to this compound.
(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol spectral data
An In-Depth Technical Guide to the Spectral Analysis of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol
This technical guide provides a comprehensive analysis of the key spectral data for the compound (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of the molecule. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind spectral assignments and providing standardized protocols for data acquisition.
Introduction and Molecular Structure
(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, with the molecular formula C₁₀H₁₂O₃, is a bifunctional organic molecule featuring a benzodioxepine core and a primary alcohol substituent.[1] The rigid, seven-membered dioxepine ring fused to the benzene ring creates a unique conformational and electronic environment, making its derivatives of interest in medicinal chemistry and materials science.[2][3] Understanding its spectral signature is fundamental for synthesis verification, quality control, and further structural modification.
The molecular weight of this compound is 180.20 g/mol , with a monoisotopic mass of 180.078644 Da.[1][4]
Figure 1: Structure of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.2 | m | 2H | Ar-H (H-8, H-9) | Aromatic protons adjacent to the dioxepine ring, expected to be in a typical aromatic region. |
| ~ 6.9 | d | 1H | Ar-H (H-5) | Aromatic proton ortho to the electron-donating ether oxygen, likely shifted slightly upfield. |
| ~ 4.6 | s | 2H | -CH₂OH | Benzylic protons deshielded by the adjacent aromatic ring and the hydroxyl group.[5] |
| ~ 4.2 | t | 2H | O-CH₂ -CH₂ | Dioxepine protons adjacent to oxygen atoms (positions 2 and 4), deshielded. |
| ~ 2.5 | (broad s) | 1H | -OH | Labile hydroxyl proton; chemical shift is concentration and solvent dependent.[6] |
| ~ 2.1 | p | 2H | O-CH₂-CH₂ | Dioxepine protons at position 3, coupled to the four protons at positions 2 and 4. |
The aromatic region (δ 6.9-7.2 ppm) is expected to show a complex pattern for the three protons on the benzene ring. The proton at H-5, being ortho to an oxygen atom, will likely appear as a distinct doublet, while H-8 and H-9 may overlap. The benzylic protons (-CH₂OH) at ~4.6 ppm are a key signature, appearing as a singlet as they have no adjacent proton neighbors. The dioxepine ring protons should present as two distinct multiplets: the protons on carbons adjacent to the oxygens (~4.2 ppm) will be further downfield than the central methylene protons (~2.1 ppm) due to the deshielding effect of the electronegative oxygen atoms. The broad singlet for the hydroxyl proton is characteristic and its integration confirms the presence of the alcohol.[5][6]
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[7]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7][8] Integrate all peaks.
Figure 2: Standard workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 10 carbon atoms and expected symmetry, fewer than 10 signals might be anticipated if any carbons are chemically equivalent, though in this case all 10 are unique.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~145-150 | C4a, C9a | Aromatic carbons attached to ether oxygens, significantly deshielded. |
| ~135 | C6 | Aromatic carbon bearing the -CH₂OH group. |
| ~120-130 | C5, C8, C9 | Aromatic carbons bearing hydrogen atoms. |
| ~70 | C2, C4 | Dioxepine carbons adjacent to oxygen, appearing in the typical C-O region.[9] |
| ~64 | -C H₂OH | Benzylic carbon, deshielded by the aromatic ring and oxygen. |
| ~30 | C3 | Aliphatic carbon in the dioxepine ring, least deshielded of the ring carbons. |
The six aromatic carbons are expected between δ 120-150 ppm. The two carbons bonded to the ether oxygens (C4a, C9a) will be the most downfield in this region. The aliphatic region will contain three signals: the two equivalent carbons of the dioxepine ring adjacent to oxygen (C2, C4) around 70 ppm, the benzylic carbon (-C H₂OH) at a similar downfield position (~64 ppm), and the central dioxepine carbon (C3) significantly upfield (~30 ppm).[9]
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) is beneficial.
-
Instrument Setup: Acquire on the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3600 - 3200 | O-H stretch (broad) | Alcohol (-OH) | A very strong and broad absorption is the hallmark of a hydrogen-bonded alcohol.[5][10] |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic stretching for sp² hybridized C-H bonds. |
| 2950 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations for the sp³ hybridized C-H bonds in the dioxepine and methylene groups. |
| 1600, 1500, 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[6] |
| ~1250 | C-O stretch | Aryl Ether | Asymmetric stretching of the Ar-O-C bond.[11] |
| ~1050 | C-O stretch | Primary Alcohol | Strong C-O stretching band characteristic of primary alcohols.[10][11] |
The most prominent and diagnostic peak will be the broad O-H stretch centered around 3300-3400 cm⁻¹, which confirms the presence of the alcohol functional group.[6] The spectrum will also clearly show both aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹). Two distinct C-O stretching bands are expected: a strong band around 1250 cm⁻¹ for the aryl ether linkages and another strong band around 1050 cm⁻¹ for the primary alcohol, confirming the molecule's core structural features.[11]
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.
-
Number of Scans: Co-add 16-32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Range: 4000-400 cm⁻¹.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.
| m/z (mass-to-charge) | Proposed Fragment | Rationale |
| 180 | [M]⁺˙ | Molecular ion. |
| 163 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 162 | [M - H₂O]⁺˙ | Dehydration, a common fragmentation for alcohols.[6] |
| 149 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, analogous to benzylic cleavage. |
| 121 | [C₈H₉O]⁺ | Fragmentation within the dioxepine ring. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from benzylic cleavage and rearrangement.[12] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire dioxepine and methanol substituent. |
Under electron ionization (EI), the molecular ion peak at m/z 180 should be visible. The fragmentation is expected to be dominated by pathways that lead to stable benzylic-type cations. A key fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the loss of a ·CH₂OH radical (31 Da) to form a fragment at m/z 149. Further fragmentation could lead to the highly stable tropylium ion at m/z 91, a common feature for compounds with a benzyl group.[12] Loss of water (18 Da) from the molecular ion to give a peak at m/z 162 is also a characteristic fragmentation pathway for alcohols.[6]
Figure 3: Proposed key fragmentation pathway for (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in EI-MS.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.
-
Capillary Voltage: ~3-4 kV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Processing: Analyze the resulting spectrum to identify the exact mass of the parent ion adducts and any significant in-source fragments.
Conclusion
The structural characterization of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol is definitively achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key alcohol and ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. The data and protocols presented in this guide serve as a comprehensive reference for the identification and quality assessment of this compound in a research or industrial setting.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from [Link]
-
PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
ResearchGate. (n.d.). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
MassBank. (n.d.). Benzyl alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]
-
YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-2h-1,5-benzodioxepin-6-ylmethanol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. scienceopen.com [scienceopen.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a thorough examination of its chemical and potential biological properties.
Introduction: The Benzodioxepin Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepin core is a privileged heterocyclic motif found in a variety of biologically active molecules.[1] This seven-membered ring system, fused to a benzene ring, imparts unique three-dimensional conformations that can facilitate interactions with biological targets.[2] Derivatives of the benzodioxepin scaffold have been explored for a range of pharmacological activities, including their potential as muscarinic M3 receptor antagonists, highlighting their relevance in the development of new therapeutics.[3] This guide focuses specifically on the 6-methanol substituted derivative, detailing its synthesis, characterization, and potential avenues for research and application.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process commencing with the formation of the core benzodioxepin ring system, followed by functionalization at the 6-position.
Step 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Backbone
The foundational step is the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold. A robust and commonly employed method involves the Williamson ether synthesis, reacting catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane.
Experimental Protocol:
-
To a solution of catechol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the catechol hydroxyl groups.
-
Add 1,3-dibromopropane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 120°C and maintain for 48 hours.[4]
-
After cooling to room temperature, filter the reaction mixture and pour the filtrate into water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
-
Wash the combined organic extracts with an aqueous solution of sodium hydroxide followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine.[4]
Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide ions. The use of an excess of potassium carbonate ensures complete deprotonation of the catechol. Heating is necessary to overcome the activation energy of the double SN2 reaction.
Step 2: Formylation of the Benzodioxepine Ring
The introduction of a formyl group at the 6-position of the benzodioxepine ring is a key functionalization step. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.[5]
Experimental Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium carbonate.
-
Extract the product, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, with an organic solvent.
-
Wash the combined organic layers, dry over a suitable drying agent, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography or recrystallization.
Mechanistic Insight: The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[2] The electron-rich benzodioxepine ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[2]
Step 3: Reduction of the Aldehyde to the Primary Alcohol
The final step is the reduction of the aromatic aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aromatic ring or the ether linkages.[6][7]
Experimental Protocol:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.[8]
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield this compound.
-
Further purification can be achieved by column chromatography if necessary.
Self-Validating System: The progress of each synthetic step should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of purity of this compound are established through a combination of physicochemical data and spectroscopic analysis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| CAS Number | 499770-81-9 | [4] |
| Appearance | Solid (predicted) | [6] |
| SMILES | OCC1=CC=CC2=C1OCCCO2 | [4] |
| InChIKey | OCQQJECVNGTFNT-UHFFFAOYSA-N | [4] |
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons of the alcohol, and the aliphatic protons of the dioxepine ring. The protons of the dioxepine ring will likely appear as multiplets due to their diastereotopic nature.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the unique carbon environments within the molecule. The chemical shifts will be influenced by the neighboring oxygen atoms and the aromatic ring.[9][10]
-
FTIR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[3] Characteristic C-O stretching bands for the ether linkages and the alcohol will also be present, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the dioxepine ring.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 6.8-7.2 ppm), Benzylic CH₂ (δ ~4.5 ppm), Dioxepine ring protons (δ 4.2-4.4 ppm, δ 2.1-2.3 ppm) |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Benzylic CH₂ (δ ~64 ppm), Dioxepine ring carbons (δ ~70 ppm, δ ~30 ppm) |
| FTIR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2900 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250, 1050 (C-O stretch) |
| Mass Spec (m/z) | 180 (M⁺), fragments corresponding to loss of H₂O, CH₂OH, and parts of the dioxepine ring |
Potential Applications and Biological Activity
While specific biological studies on this compound are limited, the broader class of benzodioxepin derivatives has shown promise in various therapeutic areas.
Muscarinic Receptor Antagonism: A notable study reported the discovery of 1,5-benzodioxepin derivatives as potent and selective muscarinic M3 receptor antagonists.[3] These compounds demonstrated efficacy in animal models of overactive bladder, suggesting a potential therapeutic application in urology.[3] The structural similarity of this compound to these active compounds suggests it could be a valuable scaffold or intermediate for the development of new muscarinic receptor modulators.
Other Potential Activities: The benzodioxepine scaffold is present in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[11] Further screening of this compound and its derivatives against various biological targets is a promising avenue for future research.
Caption: Postulated mechanism of action based on related benzodioxepin derivatives.
Safety and Handling
Specific safety data for this compound is not extensively documented. Therefore, precautions should be based on the known hazards of structurally related compounds, such as the parent 3,4-dihydro-2H-1,5-benzodioxepine.
Table 3: GHS Hazard Classifications for 3,4-dihydro-2H-1,5-benzodioxepine
| Hazard Statement | Classification | Source |
| H227 | Combustible liquid | [12] |
| H302 | Harmful if swallowed | [12] |
| H315 | Causes skin irritation | [12] |
| H319 | Causes serious eye irritation | [12] |
| H335 | May cause respiratory irritation | [12] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a synthetically accessible compound with a promising heterocyclic core. The synthetic route outlined in this guide provides a clear and logical pathway for its preparation. While experimental data on its biological activity is currently scarce, the known pharmacology of related benzodioxepin derivatives suggests that this compound and its future analogues are worthy of further investigation in drug discovery programs, particularly in the context of muscarinic receptor modulation. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use in a research setting.
References
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Journal of the Chemical Society B: Physical Organic. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. [Link]
-
Matrix Fine Chemicals. (3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-6-YL)METHANOL. [Link]
-
MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
-
MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]
-
PubMed. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. [Link]
-
PMC. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF (S)-N-Boc-3-HYDROXY-1-AMINOPENT-4-YNE. [Link]
-
PubMed Central. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Link]
-
ResearchGate. (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. [Link]
-
Common Conditions. Formylation. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
-
MDPI. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. [Link]
-
ResearchGate. (PDF) FTIR Screening of phytochemicals from methanol leaf extract of Cardiospermum halicacabum. [Link]
-
Wikipedia. Lithium aluminium hydride. [https://en.wikipedia.org/wiki/Lithium_aluminium_hydride]([Link]_ hydride)
-
Cambridge University Press. Duff Reaction. [Link]
-
Connect Journals. Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. [Link]
-
BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.. [Link]
-
Pharmacy & Pharmacology. Screening benzimidazole derivatives for atypical antipsychotic activity. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChem. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. [Link]
-
MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
-
ResearchGate. (PDF) Phytochemical screening and ftir analysis of ethanolic stem extract of vincetoxicum subramanii (A.N.Henry) mave & liede. [Link]
-
ResearchGate. High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum.... [Link]
-
Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.... [Link]
-
Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.... [Link]
-
University of Regensburg. 13C NMR Spectroscopy. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Foreword: Charting the Course of a Molecule's Potential
Understanding the Molecule: 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Before embarking on any experimental journey, a thorough understanding of the target molecule is paramount.
Chemical Structure:
Caption: Thermodynamic vs. Kinetic Solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: The presence of ionizable groups can dramatically alter solubility with changes in pH. The Henderson-Hasselbalch equation is a fundamental tool for understanding this relationship. While our target molecule does not have strongly acidic or basic groups, the hydroxyl group is very weakly acidic, though significant ionization is unlikely under physiological pH.
-
Temperature: The solubility of most solid compounds increases with temperature. [1]This relationship can be described by the van't Hoff equation. [2]* Polarity: The principle of "like dissolves like" is a useful guide. [3]Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
-
Cosolvents: The addition of a water-miscible organic solvent (a cosolvent) can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium. [4][5][6]
Predictive Approaches to Solubility Assessment
Before extensive experimental work, computational models can provide valuable initial estimates of solubility.
In Silico Prediction
Various computational models, including quantitative structure-property relationship (QSPR) models, can predict solubility based on a molecule's structure. [7][8]These models use mathematical equations to correlate structural features with solubility. [7]While these predictions are useful for initial screening, they are not a substitute for experimental determination. [9]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). [10][11]A substance will be soluble in a solvent with similar HSP values. [12]By determining the HSP of this compound, one can rationally select appropriate solvents for various applications.
Experimental Determination of Solubility Profile
A multi-faceted experimental approach is recommended to build a comprehensive solubility profile.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the definitive method for determining equilibrium solubility and is recommended for lead optimization and pre-formulation studies. [1][13] Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). [1]3. Phase Separation: After equilibration, allow the suspensions to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. [14]
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Determination (High-Throughput Method)
This method is ideal for early-stage discovery where rapid assessment of a large number of compounds is necessary. [15]Nephelometry is a common technique for this assay. [16] Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). [17]2. Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the aqueous buffer of interest. [18]3. Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature. [18]4. Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles. [16]5. Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation. [16]
Caption: Kinetic Solubility Workflow.
Analytical Quantification
Accurate quantification of the dissolved compound is crucial for both thermodynamic and kinetic assays.
-
UV-Vis Spectroscopy: This technique measures the absorbance of light by the compound in solution. [19]A calibration curve of known concentrations versus absorbance must be generated to determine the concentration of unknown samples. [20]* High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is the preferred method, especially for complex matrices. A validated HPLC method with UV detection should be developed to separate and quantify this compound.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner.
Table 1: Solubility Profile of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| pH 1.2 Buffer | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| pH 6.8 Buffer | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| pH 7.4 Buffer | 37 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| Water | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] | Thermodynamic |
| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] | Kinetic |
Implications for Drug Development
The determined solubility profile will have significant implications for the development of this compound.
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. [21]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the solubility of this compound is the first step in its BCS classification, which can guide formulation strategies and potentially allow for biowaivers of in vivo bioequivalence studies. [22][23]
Formulation Strategies
If the aqueous solubility is found to be low, various formulation strategies can be employed to enhance it:
-
pH adjustment: If the compound shows pH-dependent solubility.
-
Cosolvents: Utilizing mixtures of water and biocompatible organic solvents. [24][25]* Surfactants: To form micelles that can encapsulate the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier.
Conclusion: A Foundation for Rational Drug Development
Characterizing the solubility profile of this compound is not merely a data collection exercise; it is a fundamental step in understanding its potential as a therapeutic agent. By employing a combination of predictive modeling and rigorous experimental methodologies, researchers can gain a comprehensive understanding of this molecule's behavior in various solvent systems. This knowledge is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately, accelerating the journey from the laboratory to the clinic.
References
-
Computational models for the prediction of drug solubility. (2025). ResearchGate. Retrieved from [Link]
-
How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Predicting the solubility of organic molecules. (2021). YouTube. Retrieved from [Link]
-
Solubility Parameters: Theory and Application. American Institute for Conservation. Retrieved from [Link]
-
Predictive modeling for solubility and bioavailability enhancement. (2024). Patheon pharma services. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Hansen solubility parameter. Wikipedia. Retrieved from [Link]
-
Pushing the limits of solubility prediction via quality-oriented data selection. (2021). PMC - NIH. Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
-
ADME Solubility Assay. BioDuro. Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
-
Cosolvent. Wikipedia. Retrieved from [Link]
-
M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved from [Link]
-
How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Ejournal UPI. Retrieved from [Link]
-
Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications. Retrieved from [Link]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]
-
Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
-
Solubility of Organic Compounds. YouTube. Retrieved from [Link]
-
M9 Biopharmaceutics Classification System-Based Biowaivers. FDA. Retrieved from [Link]
-
The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). Retrieved from [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Poster. Retrieved from [Link]
-
THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Retrieved from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Article. Retrieved from [Link]
-
SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]
-
ExperimentNephelometry Documentation. Emerald Cloud Lab. Retrieved from [Link]
-
FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Article. Retrieved from [Link]
-
Hansen Solubility Parameters. Prof Steven Abbott. Retrieved from [Link]
-
How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. ResearchGate. Retrieved from [Link]
-
High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. Retrieved from [Link]
-
Hansen Solubility Parameters 2000.pdf. Kinam Park. Retrieved from [https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. Regulations.gov. Retrieved from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Retrieved from [Link]
-
UV/Vis Spectroscopy Guide. Mettler Toledo. Retrieved from [Link]
-
Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Persee. Retrieved from [Link]
-
m9 biopharmaceutics classification system-based biowaivers. FDA. Retrieved from [Link]
-
HSP Basics. Prof Steven Abbott. Retrieved from [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Retrieved from [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. bepls.com [bepls.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. uspnf.com [uspnf.com]
- 14. enamine.net [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Овладение использованием UV Vis спектрометра для анализа концентрации - Persee [pgeneral.com]
- 20. researchgate.net [researchgate.net]
- 21. regulations.gov [regulations.gov]
- 22. fda.gov [fda.gov]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Geometry of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Abstract
This technical guide provides a comprehensive exploration of the molecular geometry of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the conformational intricacies of the seven-membered dioxepine ring and the spatial orientation of the hydroxymethyl substituent. This document outlines a multi-faceted approach, integrating computational modeling with experimental validation through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are detailed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing the three-dimensional structure of this and related molecules, which is paramount for understanding its physicochemical properties and biological activity.
Introduction: The Significance of Molecular Geometry
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, understanding its molecular geometry is crucial for predicting its interaction with biological targets, its solubility, and its crystal packing. The core of this molecule is the 3,4-dihydro-2H-1,5-benzodioxepin moiety, a seven-membered heterocyclic ring fused to a benzene ring. The conformational flexibility of this seven-membered ring, coupled with the rotational freedom of the hydroxymethyl group at the 6-position, results in a complex potential energy surface with multiple possible low-energy conformations.
This guide will systematically explore the determination of the preferred molecular geometry of this compound, emphasizing the synergy between theoretical predictions and experimental verification.
Foundational Structural Insights: The Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepin ring system is known to adopt several low-energy conformations, primarily the chair and twist-boat (or skew) forms[1]. The unsubstituted heterocyclic ring is generally understood to favor a chair conformation.[1] However, the presence of substituents can significantly influence the conformational equilibrium. For instance, substitution at the 3-position has been shown to increase the population of the skew conformation.[1] In the case of this compound, the hydroxymethyl group is on the benzene ring, and its influence on the dioxepine ring's conformation is a key aspect of this investigation.
The primary geometric parameters that define the conformation of the benzodioxepine ring include:
-
Bond lengths: The distances between bonded atoms.
-
Bond angles: The angles formed by three consecutive bonded atoms.
-
Torsion (dihedral) angles: The angles between planes defined by four consecutive bonded atoms, which describe the puckering of the ring.
Computational Determination of Molecular Geometry
Computational chemistry provides a powerful toolkit for exploring the conformational landscape of flexible molecules like this compound. By employing quantum mechanical calculations, we can predict the relative energies of different conformers and identify the most stable geometries.
Theoretical Framework: Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2)
For accurate geometry optimizations of organic molecules, Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-established methods.
-
DFT offers a good balance between computational cost and accuracy, making it suitable for initial conformational searches and geometry optimizations of medium-sized molecules. The choice of functional is critical; hybrid functionals like B3LYP are commonly used.
-
MP2 provides a higher level of theory by incorporating electron correlation effects more explicitly. While computationally more demanding, MP2 calculations are often used to refine the geometries and relative energies of the most stable conformers identified at the DFT level.
The selection of an appropriate basis set is also crucial. A split-valence basis set, such as 6-31G* , is a good starting point for geometry optimizations, as it includes polarization functions to describe the anisotropic electron distribution in molecules with heteroatoms. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended, which includes diffuse functions to better describe lone pairs and anions.
Step-by-Step Computational Workflow
The following protocol outlines a robust computational approach to determine the molecular geometry of this compound:
-
Initial Structure Generation:
-
Construct the 2D structure of this compound.
-
Generate initial 3D coordinates, considering plausible chair and twist-boat conformations for the dioxepine ring and various rotamers of the hydroxymethyl group.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.
-
-
DFT Geometry Optimization:
-
Take the unique low-energy conformers from the conformational search.
-
Perform full geometry optimization for each conformer using DFT with a functional like B3LYP and a basis set such as 6-31G*.
-
This step will yield the optimized geometries and relative energies of the different conformers.
-
-
Frequency Calculations:
-
For each optimized structure, perform frequency calculations at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
-
-
Refinement with MP2 (Optional but Recommended):
-
For the most stable conformers identified by DFT, perform single-point energy calculations or full geometry optimizations at the MP2 level with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.
-
Visualization of the Computational Workflow
Caption: Computational workflow for determining molecular geometry.
Experimental Validation of Molecular Geometry
While computational methods provide invaluable theoretical insights, experimental validation is essential to confirm the predicted molecular geometry. X-ray crystallography and NMR spectroscopy are the two primary experimental techniques for this purpose.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be directly calculated.
-
Crystal Growth:
-
Obtain high-purity this compound.
-
Grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization from a variety of solvents (e.g., ethanol, ethyl acetate, hexane).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
The results from an X-ray crystallographic study should be presented in a clear and concise manner.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| O1-C2 | e.g., 1.375(2) |
| C2-C3 | e.g., 1.510(3) |
| ... | ... |
| Bond Angles (°) | |
| O1-C2-C3 | e.g., 112.5(2) |
| C2-C3-C4 | e.g., 114.8(2) |
| ... | ... |
| Torsion Angles (°) | |
| C9-O1-C2-C3 | e.g., -65.2(2) |
| O1-C2-C3-C4 | e.g., 58.9(2) |
| ... | ... |
| Caption: Table of key geometric parameters from X-ray crystallography. |
NMR Spectroscopy: Probing Geometry in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For this compound, several NMR experiments can provide crucial geometric information.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the dioxepine ring are sensitive to their local electronic environment and dihedral angles. The Karplus equation relates the three-bond proton-proton coupling constant (³JHH) to the dihedral angle, providing valuable information about the ring's conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., 1D NOE, 2D NOESY, or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the relative orientation of different parts of the molecule.
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.
-
Perform a 2D NOESY or ROESY experiment with an appropriate mixing time to observe through-space correlations.
-
-
Data Analysis:
-
Assign all proton resonances using 2D correlation spectroscopy (COSY).
-
Measure ³JHH coupling constants for the protons in the dioxepine ring.
-
Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, NOEs between the protons of the hydroxymethyl group and the protons on the benzene or dioxepine ring can define the orientation of the substituent.
-
Caption: Workflow for NMR-based conformational analysis.
Integrated Structural Analysis: A Holistic Approach
The most comprehensive understanding of the molecular geometry of this compound is achieved by integrating the results from computational modeling and experimental techniques.
-
The crystal structure provides a precise, static picture of the molecule in the solid state.
-
NMR data reveals the time-averaged conformation in solution, which may differ from the solid-state structure due to crystal packing forces.
-
Computational modeling bridges the gap between the solid and solution states, allowing for the exploration of the full conformational landscape and the rationalization of the experimentally observed structures.
By comparing the experimentally determined geometric parameters with those predicted by computational methods, a validated and detailed model of the molecular geometry can be established.
Conclusion
The determination of the molecular geometry of this compound requires a synergistic approach that combines the predictive power of computational chemistry with the definitive validation of experimental methods. This guide has outlined a comprehensive strategy, from initial conformational searching using molecular mechanics and DFT to precise structural elucidation via X-ray crystallography and NMR spectroscopy. By following these protocols, researchers can gain a deep understanding of the three-dimensional structure of this and related molecules, which is a critical prerequisite for rational drug design and the development of new materials.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Royal Society of Chemistry. Retrieved from [Link]
-
Kaye, P. T., & English, R. B. (1995). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, Synopses, (10), 388-389. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the chemical synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a molecule of interest in medicinal chemistry and materials science. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, this document outlines the well-established synthetic routes to its core scaffold, 3,4-dihydro-2H-1,5-benzodioxepine, and the subsequent functionalization to yield the target compound. The methodologies presented are grounded in fundamental organic chemistry principles and supported by analogous transformations reported in the chemical literature. This whitepaper serves as a practical guide for researchers seeking to synthesize and further investigate this and related compounds.
Introduction: The 1,5-Benzodioxepin Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic motif that has garnered significant attention in the field of drug discovery. Its unique conformational properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable scaffold in the design of novel therapeutic agents. The core structure consists of a benzene ring fused to a seven-membered dioxepine ring. The specific compound of interest, this compound, features a hydroxymethyl substituent at the 6-position of the benzodioxepin ring system.
Historical Context and Evolution of Synthesis
The synthesis of the parent 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a well-established procedure in organic chemistry.[1][2] The most common and historically significant method involves the Williamson ether synthesis, a robust and versatile reaction for the formation of ethers. This reaction typically involves the condensation of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane, in the presence of a base.[1]
Over the years, advancements in synthetic methodology have introduced alternative approaches, including ring-closing metathesis (RCM) reactions, which offer a different strategy for the construction of the seven-membered ring.[3] However, the classical Williamson ether synthesis remains a widely used and efficient method for the preparation of the 3,4-dihydro-2H-1,5-benzodioxepine core.
The synthesis of specifically substituted derivatives, such as this compound, typically proceeds through the functionalization of the parent ring system or by employing a substituted starting material. In the case of the title compound, a logical and efficient synthetic strategy involves the reduction of the corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, which is commercially available.[4][5]
Synthetic Pathways and Methodologies
The synthesis of this compound can be logically approached in a two-stage process:
-
Stage 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold.
-
Stage 2: Introduction of the hydroxymethyl group at the 6-position.
As the aldehyde precursor is readily available, this guide will focus on the final reduction step, which is the most direct route to the target molecule. A detailed protocol for the synthesis of the parent scaffold is also provided for completeness.
Synthesis of the Core Scaffold: 3,4-dihydro-2H-1,5-benzodioxepine
The synthesis of the unsubstituted ring system is a prerequisite for many functionalized derivatives. The following protocol is based on the classical Williamson ether synthesis.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (1.0 eq), 1,3-dibromopropane (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 3,4-dihydro-2H-1,5-benzodioxepine.
Synthesis of this compound via Reduction
The most direct and efficient method to obtain the target molecule is through the reduction of the commercially available 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.[4][5] This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.
Experimental Protocol:
-
Reaction Setup: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.1 eq) portion-wise. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting aldehyde by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess borohydride. The product is then extracted with a suitable organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic route from the commercially available aldehyde to the target alcohol.
Caption: Synthetic route for the reduction of the aldehyde to the alcohol.
Characterization Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [6] |
| Molecular Weight | 180.20 g/mol | [7][8] |
| Appearance | Solid (predicted) | [7] |
| CAS Number | 499770-81-9 | [9] |
Conclusion
While the specific historical discovery of this compound is not well-documented, its synthesis is readily achievable through established and reliable chemical transformations. The methodologies outlined in this guide, particularly the reduction of the corresponding aldehyde, provide a clear and efficient pathway for researchers to access this compound for further investigation in drug discovery and other scientific disciplines. The foundational synthesis of the 1,5-benzodioxepin scaffold remains a cornerstone of heterocyclic chemistry, enabling the exploration of a wide range of functionalized derivatives with potential biological and material applications.
References
-
PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
-
PubChemLite. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81635, 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776393, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. [Link]
-
ResearchGate. Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 499770-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol theoretical studies
An In-Depth Technical Guide to the Theoretical Investigation of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Abstract
The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] This technical guide presents a comprehensive framework for the theoretical and computational investigation of a specific derivative, this compound (DBM). As direct experimental and theoretical data for this molecule are sparse, this document serves as a whitepaper, outlining a robust, first-principles approach to predict its structural, electronic, and spectroscopic properties. We will detail the causality behind the selection of computational methods, establish a self-validating workflow, and interpret the theoretical data to provide actionable insights for researchers in drug discovery and materials science.
Introduction: The Rationale for Theoretical Scrutiny
This compound (DBM) is an organic compound featuring a benzene ring fused to a seven-membered dioxepin ring, with a methanol substituent on the aromatic portion.[3] The parent benzodioxepin ring system is of significant interest due to its conformational flexibility and its presence in compounds exhibiting a range of biological activities, including β-adrenergic stimulation.[1] Understanding the three-dimensional structure, electronic landscape, and reactive nature of DBM is paramount for predicting its behavior in biological systems and for guiding the synthesis of novel analogues.
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, cost-effective lens through which to examine molecules at the atomic level.[4][5] By simulating molecular properties in silico, we can elucidate characteristics that are often challenging or time-consuming to measure experimentally. This guide establishes a validated protocol for such an investigation, focusing on conformational analysis, quantum chemical properties, and the prediction of spectroscopic signatures.
Part 1: Molecular Geometry and Conformational Landscape
The foundational step in any theoretical analysis is the determination of the molecule's most stable three-dimensional structure. The seven-membered dioxepin ring is not planar and is known to exist in multiple conformations, primarily a chair and a skew (or twist-boat) form.[6]
Conformational Preference
For the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin, the chair conformation is generally favored.[6] However, substitution on the heterocyclic ring can shift this equilibrium. While DBM's substituent is on the aromatic ring, steric and electronic interactions can still influence the overall molecular shape. A thorough conformational search is therefore the mandatory first step to locate the global minimum on the potential energy surface.
Predicted Structural Parameters
Using established data from related benzodioxepine structures, we can anticipate key geometric parameters. The final, optimized geometry will provide precise bond lengths, bond angles, and dihedral angles that are critical for understanding the molecule's spatial arrangement.
Part 2: A Validated Computational Workflow
To ensure the accuracy and reproducibility of our theoretical predictions, we propose a multi-step computational protocol grounded in Density Functional Theory (DFT). DFT offers an excellent balance between computational cost and accuracy for systems of this size.[4][5]
Protocol 2.1: Geometry Optimization and Frequency Analysis
This protocol outlines the procedure for obtaining a stable, optimized molecular structure.
-
Initial Structure Generation: Construct the 3D structure of DBM using molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search: Perform a systematic conformational search to identify low-energy conformers.
-
DFT Functional and Basis Set Selection:
-
Functional: Employ the B3LYP hybrid functional. This functional is widely used and has a proven track record for accurately predicting the geometries and electronic properties of organic molecules.[7][8]
-
Basis Set: Utilize the 6-311++G(d,p) basis set. This triple-zeta basis set provides sufficient flexibility for describing the electron distribution, with diffuse functions (++) to handle potential weak interactions and polarization functions (d,p) to accurately model bond angles.[5][8]
-
-
Geometry Optimization: Perform a full geometry optimization on the lowest-energy conformer without any symmetry constraints. This calculation iteratively adjusts the atomic positions to find the point of minimum energy on the potential energy surface.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This step is critical for two reasons:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal energies, and entropies. It also allows for the simulation of the theoretical IR spectrum.[8]
-
Sources
- 1. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants | Semantic Scholar [semanticscholar.org]
- 2. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 4. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. espublisher.com [espublisher.com]
- 8. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Derivatives of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol: A Scaffold for Drug Discovery
Abstract
The 3,4-dihydro-2H-1,5-benzodioxepine ring system represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive exploration of the synthetic potential and biological significance of derivatives originating from (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol. We will dissect the strategic pathways for derivatization at the benzylic alcohol, the aromatic ring, and the dioxepine core. Furthermore, this guide will delve into the established and potential therapeutic applications of these derivatives, including their roles as β-adrenergic agonists, muscarinic M3 receptor antagonists, serotonin (5-HT) receptor ligands, and anticancer agents. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key signaling pathways are provided to empower researchers in the fields of drug discovery and development to harness the full potential of this versatile chemical entity.
Introduction: The 3,4-dihydro-2H-1,5-benzodioxepine Core
The fusion of a benzene ring with a seven-membered dioxepine ring creates the 3,4-dihydro-2H-1,5-benzodioxepine scaffold, a structure that has consistently appeared in compounds with significant biological activity. Its conformational flexibility, combined with the electronic properties of the benzene ring and the ether linkages, allows for multifaceted interactions with a range of biological targets. The introduction of a methanol group at the 6-position provides a crucial synthetic handle, (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, opening a gateway to a vast chemical space of potential derivatives with diverse therapeutic applications. This guide will serve as a technical roadmap for the exploration of this space.
Synthetic Strategies for the Core Scaffold and its Functionalization
The journey into the derivatization of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol begins with the robust synthesis of the core structures. The strategic placement of functional groups is paramount for tuning the pharmacological profile of the resulting derivatives.
Synthesis of the Parent Ring System and the 6-ylmethanol Intermediate
The foundational 3,4-dihydro-2H-1,5-benzodioxepine scaffold is accessible through a straightforward Williamson ether synthesis. This involves the reaction of pyrocatechol with 1,3-dibromopropane in the presence of a base.[1]
Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine [1]
-
Combine pyrocatechol (110 g), potassium carbonate (276 g), and 1,3-dibromopropane (303 g) in 800 mL of absolute dimethylformamide.
-
Stir the mixture at 120 °C for 48 hours.
-
Cool the suspension and filter under suction. Wash the residue with diethyl ether.
-
Pour the filtrate into 4 L of water and extract with diethyl ether.
-
Wash the combined ether extracts twice with 3N sodium hydroxide solution and then with water until neutral.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Distill the residue under reduced pressure (e.g., 118-120 °C at 11 mm Hg) to yield 3,4-dihydro-2H-1,5-benzodioxepine.
To introduce the key methanol functionality at the 6-position, a two-step sequence of formylation followed by reduction is a logical and effective strategy. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings.[2] The resulting aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, which is also commercially available, can then be readily reduced to the target alcohol using a mild reducing agent like sodium borohydride.[3][4][5][6]
Figure 1: Synthetic pathway to the core intermediate.
Derivatization of the 6-ylmethanol Functional Group
The primary alcohol of the title compound is a versatile starting point for a multitude of derivatives.
Ester derivatives can modulate properties such as lipophilicity, metabolic stability, and cell permeability. The Yamaguchi esterification is a mild and efficient method for the formation of esters, particularly from sterically hindered alcohols.[7]
Experimental Protocol: General Yamaguchi Esterification
-
To a solution of the desired carboxylic acid (1.1 equiv.) in anhydrous toluene, add triethylamine (2.5 equiv.).
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) and stir the mixture at room temperature for 2 hours.
-
Add a solution of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 2.5 equiv.) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.
Ether derivatives can introduce a variety of substituents to probe structure-activity relationships. The Mitsunobu reaction provides a powerful method for the formation of ethers from primary and secondary alcohols with inversion of configuration, although for an achiral benzylic alcohol like this, it serves as a mild conversion method.[8][9]
Experimental Protocol: General Mitsunobu Etherification
-
Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (1.0 equiv.), the desired phenol or aliphatic alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the desired ether.
Oxidation of the primary alcohol to the corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, provides a key intermediate for further derivatization, such as reductive amination to form amine derivatives or Wittig reactions to form alkenes. The Swern oxidation is a mild and widely used protocol that avoids harsh metal oxidants.[10][11][12][13]
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 equiv.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (1.0 equiv.) in dichloromethane dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equiv.) and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Derivatization of the Aromatic Ring
The benzene ring of the benzodioxepine scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly influence biological activity.[14][15]
Introduction of a nitro group provides a handle for further functionalization, such as reduction to an amine. Nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Aromatic Nitration
-
Cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (1.0 equiv.).
-
Add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-10 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to separate the regioisomers.
Halogen atoms can serve as synthetic handles for cross-coupling reactions or can directly contribute to binding interactions with biological targets. Bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.[10]
Experimental Protocol: Aromatic Bromination [10]
-
To a solution of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (1.0 equiv.) in DMF, add N-bromosuccinimide (1.1 equiv.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Pharmacological Potential and Structure-Activity Relationships
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following sections explore some of the most promising areas of biological activity.
β-Adrenergic Receptor Agonists
Derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have been identified as a novel class of β-adrenergic stimulants, with potential applications as bronchodilators. The structure-activity relationships for β-adrenergic agonists often involve a phenylethanolamine or aryloxypropanolamine side chain.[5][9][10][16]
Structure-Activity Relationship (SAR) Insights:
-
Amine Substitution: A secondary amine, particularly with a bulky alkyl group like isopropyl or tert-butyl, is often crucial for potent β-adrenergic activity.[16]
-
Aromatic Substitution: The substitution pattern on the aromatic ring can influence both potency and selectivity (β1 vs. β2). Hydroxyl or "phenol equivalent" groups are often found in agonists.[16]
While specific data for 6-ylmethanol derivatives is limited, derivatization of the alcohol to introduce an amino group, for example, via oxidation to the aldehyde followed by reductive amination, could yield potent β-adrenergic agonists.
Figure 2: β2-Adrenergic receptor signaling pathway.[14][17][18][19]
Muscarinic M3 Receptor Antagonists
Certain 1,5-benzodioxepin derivatives have shown high binding affinity for the muscarinic M3 receptor, acting as antagonists.[20] This activity is of significant interest for the treatment of conditions such as overactive bladder.
Structure-Activity Relationship (SAR) Insights:
-
The SAR for muscarinic antagonists often involves a basic amine group separated from an aromatic system by a linker of appropriate length.
-
The nature of the substituents on the aromatic ring and the amine can greatly influence affinity and selectivity for the M3 receptor subtype over other muscarinic receptors.[8][21]
Derivatives of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol could be synthesized to incorporate these features, for example, by etherification with a piperidine-containing alcohol.
| Compound ID | M₃ Receptor Affinity (Ki, nM) | Reference |
| Atropine | ~1-2 | [8] |
| Pirenzepine | ~20 (low affinity for M3) | [8] |
| Oxybutynin | Non-selective | [4] |
| Imidafenacin | 0.3 (IC50) | [17] |
Table 1: Affinities of known muscarinic antagonists for comparison.
Figure 3: M3 muscarinic receptor signaling pathway.[13][22][23][24][25]
Serotonin (5-HT) Receptor Ligands
The structurally related 1,4-benzodioxane scaffold is well-known for producing potent 5-HT receptor ligands, particularly for the 5-HT₁A subtype.[26] This suggests that 1,5-benzodioxepine derivatives are also promising candidates for targeting these receptors, which are implicated in anxiety, depression, and other CNS disorders.
Structure-Activity Relationship (SAR) Insights:
-
A common pharmacophore for 5-HT₁A ligands is an arylpiperazine moiety connected via an alkyl chain to an aromatic or heteroaromatic head group.
-
The nature of the aromatic head group and the length of the alkyl chain are critical determinants of affinity and functional activity (agonist vs. antagonist).
Ester or ether derivatives of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol that incorporate an arylpiperazine group could be synthesized and evaluated for 5-HT₁A receptor affinity.
| Compound Type | 5-HT₁A Receptor Affinity (Ki, nM) | Reference |
| Arylpiperazine Derivatives | 0.5 - 10 | [26] |
| Coumarin Derivatives | High affinity reported | [23] |
| Indolealkylamines | High affinity, low selectivity | [18] |
Table 2: Reported affinities of various classes of 5-HT₁A ligands.
Figure 4: Inhibitory signaling pathway of the 5-HT₁A receptor.[12][27][28][29][30]
Anticancer Activity
A growing body of evidence suggests that various benzofuran, benzodioxole, and related heterocyclic structures possess significant anticancer properties.[31][32][33][34][35][36] The mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
The presence of specific substituents, such as methoxy groups on the aromatic ring, has been correlated with potent cytotoxic activity in related scaffolds.
-
The introduction of heterocyclic rings or carboxamide functionalities can enhance anticancer efficacy and selectivity.[34]
-
Some derivatives may act by inducing oxidative stress within cancer cells, leading to apoptosis.[32]
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold offers a promising starting point for the design of novel anticancer agents. Ester and ether derivatives of the 6-ylmethanol could be synthesized to incorporate pharmacophores known to be active against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzophenone Derivative 1 | HL-60 | 0.48 | [26] |
| Benzophenone Derivative 1 | A-549 | 0.82 | [26] |
| Benzophenone Derivative 1 | SMMC-7721 | 0.26 | [26] |
| Quinoxaline-arylfuran QW12 | HeLa | 10.58 | [33] |
Table 3: Examples of in vitro anticancer activity of related heterocyclic compounds.
Conclusion
The (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol core represents a highly promising starting point for the development of a new generation of therapeutic agents. The synthetic accessibility of the scaffold, coupled with the versatility of the benzylic alcohol for derivatization, provides a robust platform for medicinal chemistry exploration. The demonstrated and potential activities of its derivatives as β-adrenergic agonists, muscarinic M3 antagonists, 5-HT receptor ligands, and anticancer agents highlight the rich pharmacological landscape that this scaffold can address. The synthetic protocols, structure-activity relationship insights, and signaling pathway analyses presented in this guide are intended to provide a solid foundation for researchers to design and synthesize novel derivatives with tailored biological activities, ultimately contributing to the advancement of drug discovery and development.
References
-
Synthesis of biologically active boron-containing compounds. MedChemComm.
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences.
-
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | CAS 209256-62-2. Santa Cruz Biotechnology.
-
5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. PubMed.
-
1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. PubMed.
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed.
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central.
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Center for Biotechnology Information.
-
Novel beta2-adrenergic receptor signaling pathways. PubMed.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. American Society for Pharmacology and Experimental Therapeutics.
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PubMed Central.
-
5-HT1A receptor. Wikipedia.
-
Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI.
-
Synthesis and structure-activity relationships of new muscarinic antagonists. PubMed.
-
Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. ACS Publications.
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
-
mAChR Selective Inhibitors | Agonists | Antagonists | Modulators. Selleckchem.
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
-
Yamaguchi Esterification. Organic Chemistry Portal.
-
Serotonin Receptor Subtypes and Ligands. ACNP.
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
-
What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers.
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
-
Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. PubMed.
-
Serotonin (5-HT1A) receptor signaling pathways. ResearchGate.
-
β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. PubMed.
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.
-
m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Thoracic Society Journals.
-
THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Semantic Scholar.
-
Physiology, Muscarinic Receptor. NCBI Bookshelf.
-
Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme Chemistry.
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Center for Biotechnology Information.
-
Structure activity relationship of Atropine analogues with muscarinic acetyl choline M1 receptor: A molecular docking based approach. Semantic Scholar.
-
Beta-Adrenoceptor Agonists (β-agonists). CV Pharmacology.
-
5-HT1A receptor-regulated signal transduction pathways in brain. PubMed.
-
Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Physiological Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS | Semantic Scholar [semanticscholar.org]
- 10. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 13. atsjournals.org [atsjournals.org]
- 14. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. ahajournals.org [ahajournals.org]
- 19. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure activity relationship of Atropine analogues with muscarinic acetyl choline M1 receptor: A molecular docking based approach | Semantic Scholar [semanticscholar.org]
- 22. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 24. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol: An Application Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust two-step synthetic strategy commencing with the formation of the benzodioxepin ring via a Williamson ether synthesis, followed by the selective reduction of an aldehyde moiety. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.
Introduction and Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall strategy involves two key transformations:
-
Step 1: Williamson Ether Synthesis. This classic reaction is employed to construct the seven-membered heterocyclic ring system. It involves the reaction of a catechol derivative with a dihaloalkane under basic conditions.[1][2][3][4][5] For this specific target molecule, 2,3-dihydroxybenzaldehyde serves as the catechol precursor, and 1,3-dibromopropane is the alkylating agent.
-
Step 2: Reduction of the Aldehyde. The aldehyde functional group of the intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde, is then reduced to a primary alcohol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][7][8][9][10][11][12][13]
The following sections will provide detailed, step-by-step protocols for each of these synthetic stages, including the preparation of the starting material, 2,3-dihydroxybenzaldehyde.
Experimental Protocols
Synthesis of the Starting Material: 2,3-Dihydroxybenzaldehyde
While commercially available, 2,3-dihydroxybenzaldehyde can be synthesized from the more readily available o-vanillin through demethylation.[14][15]
Reaction Scheme:
2,3-Dihydroxybenzaldehyde + 1,3-Dibromopropane --(K₂CO₃, DMF)--> 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde
3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde --(NaBH₄, Methanol)--> this compound
3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde --(1. LiAlH₄, THF; 2. H₂O/H⁺)--> this compound
Caption: General Mechanism of Aldehyde Reduction.
Safety and Handling
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. I[16][17][18][19][20]t must be handled under an inert atmosphere. A Class D fire extinguisher (for metal fires) should be readily available. *[16][20] Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby. DMF is a potential teratogen and should be handled with care.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Expected Properties:
-
Molecular Formula: C₁₀H₁₂O₃ [21] * Molar Mass: 180.20 g/mol
-
[22]* Analytical Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch for the alcohol.
References
- Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemguide. reduction of aldehydes and ketones.
- Chemguide.
- Oxford Lab Fine Chem LLP.
- Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- ChemicalBook. 2,3-Dihydroxybenzaldehyde synthesis.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. (2025).
- Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.
- Common Organic Chemistry. Sodium Borohydride.
- University of Calgary. Ch17: Hydride Reduction of Aldehydes and Ketones.
- Fisher Scientific. (2023).
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Stanford University Environmental Health & Safety. A Campus Laboratory Fire Involving Lithium Aluminum Hydride.
- Hoyng, C. F. (1980). A DETAILED PROCEDURE FOR SYNTHESIS OF 2,3-DIHYDROXYBENZALDEHYDE.
- PrepChem.com. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine.
- Williamson Ether Synthesis. Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2016).
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- PubChemLite. This compound.
- PubChem. 3,4-dihydro-2H-1,5-benzodioxepine.
- PubChem. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents.
- Sigma-Aldrich. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol AldrichCPR.
- SIELC Technologies. (2018).
- PubChem. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid.
- Santa Cruz Biotechnology. 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.
- PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
- National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Google Patents. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols.
- Google Patents. EP0281627B1 - Process for reducing aldehydes or ketones.
- ResearchGate. (2025). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].
- Khan Academy. Reduction of carboxylic acids (video).
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. byjus.com [byjus.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. oxfordlabchem.com [oxfordlabchem.com]
- 18. fishersci.fr [fishersci.fr]
- 19. nj.gov [nj.gov]
- 20. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 22. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a recurring motif in a variety of biologically active molecules and functional materials. Its conformational flexibility and the electron-donating nature of the dioxepine ring make it an attractive starting point for the synthesis of novel compounds. At the heart of this synthetic utility lies 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol , a key intermediate that provides a reactive handle for a multitude of chemical transformations. This document serves as a comprehensive guide for researchers, offering detailed protocols for the synthesis of this intermediate and its subsequent application in the construction of more complex molecular architectures. The methodologies presented herein are grounded in established chemical principles, ensuring reliability and reproducibility for drug development professionals and academic researchers alike.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| SMILES | C1COC2=CC=CC(=C2OC1)CO | PubChem[1] |
| InChIKey | OCQQJECVNGTFNT-UHFFFAOYSA-N | PubChem[1] |
Synthesis of the Core Intermediate: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the parent benzodioxepine ring, followed by functionalization to introduce the hydroxymethyl group.
Part 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine
The foundational benzodioxepine ring is efficiently synthesized via a Williamson ether synthesis-type cyclization between catechol and a suitable three-carbon dielectrophile.
Protocol 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine [2]
-
Materials:
-
Catechol (110 g)
-
1,3-Dibromopropane (303 g)
-
Potassium carbonate (276 g), anhydrous
-
Dimethylformamide (DMF) (800 mL), absolute
-
Diethyl ether
-
3N Sodium hydroxide solution
-
Sodium sulfate, anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add catechol, potassium carbonate, and 1,3-dibromopropane to absolute dimethylformamide.
-
Heat the reaction mixture to 120 °C and stir vigorously for 48 hours.
-
Cool the suspension to room temperature and filter under suction to remove inorganic salts.
-
Wash the residue with diethyl ether.
-
Pour the combined filtrate into 4 L of water and extract with diethyl ether.
-
Wash the ether extract twice with 3N sodium hydroxide solution, followed by washing with water until neutral.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Distill the residue under reduced pressure (11 mm Hg, 118-120 °C) to obtain 3,4-dihydro-2H-1,5-benzodioxepine.
-
-
Expected Yield: Approximately 41.2%[2].
Part 2: Formylation via Vilsmeier-Haack Reaction
With the benzodioxepine core in hand, the next critical step is the introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from DMF and phosphorus oxychloride (POCl₃)[3][4]. The electron-rich nature of the benzodioxepine ring directs the formylation to the position para to the ether linkages.
Protocol 2: Vilsmeier-Haack Formylation to Yield 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
-
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.
-
Part 3: Reduction to the Target Alcohol
The final step in the synthesis of our key intermediate is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation[5][6][7].
Protocol 3: Sodium Borohydride Reduction to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol
-
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate, anhydrous
-
-
Procedure:
-
Dissolve the 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the bulk of the solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol.
-
Caption: Synthetic pathway to the target intermediate.
Applications of this compound as a Synthetic Intermediate
The primary alcohol functionality of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol serves as a versatile handle for a variety of subsequent chemical transformations, enabling the synthesis of a diverse range of derivatives.
Oxidation to the Aldehyde
Controlled oxidation of the primary alcohol back to the aldehyde provides a crucial precursor for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. The Swern oxidation is a mild and efficient method for this purpose, avoiding over-oxidation to the carboxylic acid[8][9][10].
Protocol 4: Swern Oxidation
-
Materials:
-
(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under a nitrogen atmosphere, add a solution of anhydrous DMSO in DCM dropwise.
-
After stirring for 15 minutes, add a solution of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C, then add triethylamine dropwise.
-
Continue stirring for another 30 minutes at -78 °C before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude aldehyde by column chromatography.
-
Ether Synthesis via Williamson Etherification
The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form a variety of ethers[11][12][13]. This is a fundamental transformation for introducing diverse side chains, which is particularly relevant in the synthesis of analogues of drugs like viloxazine, a selective norepinephrine reuptake inhibitor[6][11].
Protocol 5: Williamson Ether Synthesis
-
Materials:
-
(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol
-
Sodium hydride (NaH)
-
An appropriate alkyl halide (e.g., ethyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in THF dropwise.
-
Stir the mixture at room temperature until hydrogen evolution ceases.
-
Add the desired alkyl halide and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ether by column chromatography.
-
Esterification
The primary alcohol can be readily esterified with a variety of carboxylic acids or their activated derivatives to produce esters, which are common functionalities in bioactive molecules and can also serve as prodrugs.
Protocol 6: Esterification with an Acid Chloride
-
Materials:
-
(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol
-
An appropriate acid chloride (e.g., acetyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in anhydrous DCM and add pyridine or triethylamine.
-
Cool the solution to 0 °C and add the acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the ester by column chromatography.
-
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. prepchem.com [prepchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. jconsortium.com [jconsortium.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Applications of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol and its Analogs in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique conformational properties and ability to present substituents in a defined spatial orientation make it an attractive framework for the design of novel therapeutic agents. This guide provides an in-depth exploration of the applications of derivatives of this scaffold, with a particular focus on its role in the development of potent β-adrenergic agonists. We will delve into the synthetic strategies, structure-activity relationships, and detailed protocols for the evaluation of these compounds as potential bronchodilators.
The 3,4-dihydro-2H-1,5-benzodioxepin Scaffold: A Gateway to β-Adrenergic Agonism
The most prominent and well-documented application of the 3,4-dihydro-2H-1,5-benzodioxepin system in medicinal chemistry is in the development of β-adrenergic stimulants.[1] These compounds have shown significant promise as bronchodilators, agents that relax the smooth muscle of the airways, providing relief in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action: Targeting the β2-Adrenergic Receptor
β-adrenergic agonists exert their therapeutic effects by binding to and activating β-adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[2][3] In the context of bronchodilation, the key target is the β2-adrenergic receptor, which is predominantly expressed in the smooth muscle cells of the airways.[4]
Activation of the β2-adrenergic receptor initiates a signaling cascade, as illustrated in the diagram below. This ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[3]
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin Derivatives
A versatile and practical synthetic route to 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, a class of potent β-adrenergic stimulants, was developed by Rooney et al. (1975).[1] The key intermediate in this synthesis is 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Protocol 1: Synthesis of a Representative β-Adrenergic Agonist
This protocol outlines the synthesis of 3-((isopropylamino)methyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, a potent bronchodilator.[1]
Step 1: Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-di(cyanomethoxy)benzene (1 mole), and a catalytic amount of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like ethanol.
-
Thorpe-Ziegler Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
Hydrolysis: After cooling, the resulting enamino nitrile is hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid) to yield 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
-
Purification: The product can be purified by distillation under reduced pressure or by recrystallization.
Step 2: Formation of the Epoxide Intermediate
-
Reaction with Dimethylsulfoxonium Methylide: The ketone from Step 1 is treated with dimethylsulfoxonium methylide in a suitable solvent like dimethyl sulfoxide (DMSO). This reaction converts the carbonyl group into an epoxide.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude epoxide.
Step 3: Ring Opening with Isopropylamine
-
Aminolysis: The crude epoxide from Step 2 is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of isopropylamine.
-
Reaction Conditions: The mixture is heated to reflux for several hours to ensure complete reaction.
-
Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by chromatography or recrystallization to afford the final product, 3-((isopropylamino)methyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.
Figure 2: Synthetic Workflow for a Benzodioxepin-based β-Agonist.
Structure-Activity Relationship (SAR) Studies
The seminal work by Rooney et al. also provided valuable insights into the structure-activity relationships of this class of compounds.[1]
| R Group (on Nitrogen) | Relative Bronchodilator Activity |
| Isopropyl | +++ |
| tert-Butyl | ++++ |
| Methyl | + |
| Hydrogen | +/- |
Table 1: Influence of the N-substituent on Bronchodilator Activity.
The data clearly indicates that a bulky alkyl group on the nitrogen atom, such as isopropyl or tert-butyl, is crucial for high β-adrenergic stimulant activity. This is a common feature for many β-agonists and is thought to be important for optimal interaction with the receptor binding pocket.
Biological Evaluation of β-Adrenergic Agonist Activity
To assess the potential of newly synthesized 3,4-dihydro-2H-1,5-benzodioxepin derivatives as bronchodilators, a robust and reproducible in vitro assay is essential. A commonly used method is the measurement of β-arrestin2 recruitment to the β2-adrenergic receptor upon agonist stimulation.[5]
Protocol 2: In Vitro β-Arrestin2 Recruitment Assay (Luciferase Complementation)
This protocol describes a luciferase complementation assay to quantify the interaction between the β2-adrenergic receptor and β-arrestin2 in a cellular context.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are co-transfected with two constructs: one encoding the β2-adrenergic receptor fused to one fragment of a luciferase enzyme, and another encoding β-arrestin2 fused to the complementary luciferase fragment.
2. Assay Procedure:
-
Transfected cells are seeded into a 96-well plate.
-
The test compounds (3,4-dihydro-2H-1,5-benzodioxepin derivatives) are prepared at various concentrations.
-
The cells are treated with the test compounds or a known β-agonist (e.g., isoproterenol) as a positive control.
-
After an incubation period, the luciferase substrate is added to each well.
3. Data Acquisition and Analysis:
-
The luminescence signal, which is proportional to the extent of β-arrestin2 recruitment, is measured using a luminometer.
-
Dose-response curves are generated, and the EC50 (half-maximal effective concentration) values for each compound are calculated. A lower EC50 value indicates higher potency.
Future Directions and Emerging Applications
While the development of β-adrenergic agonists remains a cornerstone of the medicinal chemistry of 3,4-dihydro-2H-1,5-benzodioxepins, the scaffold's versatility suggests potential for other therapeutic applications. For instance, related benzoxathiepin structures have shown anti-proliferative activity, hinting at a possible role in oncology. Further exploration of this scaffold with diverse substitution patterns is warranted to unlock its full therapeutic potential.
References
-
Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. [Link]
-
CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]
-
Gauthier, C., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 8(5), e00652. [Link]
-
Cazzola, M., et al. (2012). Beta-Adrenergic Agonists. Pharmaceuticals, 5(10), 1016-1045. [Link]
-
Di Sotto, A., et al. (2019). Novel Bronchodilators: Synthesis, Transamination Reactions, and Pharmacology of a Series of pyrazino[2,3-c][1][6][7]thiadiazine 2, 2-dioxides. Journal of Medicinal Chemistry, 62(17), 8048-8061. [Link]
-
Biolife Publisher. (2020). BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. mdpi.com [mdpi.com]
- 4. biolife-publisher.it [biolife-publisher.it]
- 5. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. PubChemLite - 3,4-dihydro-2h-1,5-benzodioxepin-6-ylmethanol (C10H12O3) [pubchemlite.lcsb.uni.lu]
Navigating Uncharted Territory: The Quest for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol in Neurological Drug Development
A comprehensive review of available scientific literature and research databases reveals a significant information gap regarding the specific application of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol in the field of neurological drug development. At present, there are no publicly accessible preclinical or clinical studies, patents, or scholarly articles that directly investigate the therapeutic potential of this particular chemical entity for neurological disorders.
This absence of specific data prevents the formulation of detailed application notes and protocols as requested. The foundational knowledge base, including mechanism of action, therapeutic targets, and relevant biological data, is a prerequisite for developing such a guide. Without this information, any attempt to create protocols would be purely speculative and lack the scientific integrity required for research and drug development professionals.
While the core molecule, a benzodioxepin derivative, belongs to a class of compounds that has been explored for various central nervous system (CNS) activities, the specific functionalization with a methanol group at the 6-position of the 3,4-dihydro-2H-1,5-benzodioxepin ring system does not appear in the current body of neurological research literature.
The Benzodioxepin Scaffold: A Glimpse into Potential Neurological Relevance
The broader family of benzodioxepin and related heterocyclic compounds has garnered interest in medicinal chemistry. Derivatives have been investigated for their interactions with various CNS targets, including:
-
Serotonin Receptors: Certain benzodioxan derivatives have shown high affinity for serotonin receptors, which are crucial targets in the treatment of depression, anxiety, and other mood disorders.[1][2]
-
Dopamine Receptors: Modulation of dopamine receptors is a key strategy in managing conditions like Parkinson's disease and schizophrenia.[3][4][5][6] Some heterocyclic compounds are designed to interact with these receptors.
-
GABA-A Receptors: The benzodioxepin scaffold shares some structural similarities with benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors, inducing sedative, anxiolytic, and anticonvulsant effects.[7][8][9][10][11]
It is plausible that this compound could be synthesized and screened for activity at these or other neurological targets. However, without experimental data, its potential remains entirely theoretical.
A Roadmap for Future Investigation: Establishing a Research Framework
For researchers interested in exploring the neurological potential of this compound, a systematic, multi-stage research plan would be necessary. The following outlines a hypothetical workflow, drawing from established drug discovery and development paradigms.
I. Foundational In Vitro Screening
The initial step would involve a battery of in vitro assays to determine if the compound exhibits any biological activity relevant to neurological diseases.[12][13][14]
Objective: To identify potential molecular targets and assess preliminary safety.
Experimental Workflow:
Caption: Hypothetical in vitro screening workflow for a novel compound.
II. Secondary In Vitro and Ex Vivo Characterization
Positive hits from the primary screening would warrant more detailed investigation to elucidate the mechanism of action and assess functional consequences.
Objective: To confirm initial findings and understand the compound's cellular effects.
Methodologies:
-
High-Content Imaging: To assess morphological changes in neuronal cells.[13]
-
Microelectrode Array (MEA) Recordings: To evaluate effects on neural network activity.[15]
-
Ex Vivo Brain Slice Models: To study the compound's effects in a more physiologically relevant tissue context.[12]
III. In Vivo Proof-of-Concept Studies
Should in vitro and ex vivo data suggest a promising therapeutic profile, the next logical step would be to evaluate the compound in animal models of neurological disease.[16][17][18]
Objective: To assess efficacy, pharmacokinetics, and preliminary safety in a living organism.
Experimental Workflow:
Sources
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of peripheral benzodiazepine receptors (PBRs) in CNS pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current theories about the mechanisms of benzodiazepines and neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental pharmacology of benzodiazepines under normal and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepine pharmacology and central nervous system-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. pharmaron.com [pharmaron.com]
- 14. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 15. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]
- 16. mdpi.com [mdpi.com]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar [semanticscholar.org]
Comprehensive NMR Spectroscopic Analysis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol: Protocols and Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of small organic molecules.[1] This guide provides a detailed framework for the analysis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a key intermediate in various synthetic pathways. We present optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The focus is on not only the procedural steps but also the underlying causality for experimental choices, ensuring robust and reproducible results. This document serves as a practical guide for researchers in medicinal chemistry, drug development, and materials science, enabling complete and confident characterization of this and structurally related molecules.
Introduction and Molecular Overview
This compound (Molecular Formula: C₁₀H₁₂O₃) is a substituted benzodioxepin derivative.[2] The benzodioxepin moiety is a privileged scaffold found in numerous biologically active compounds. Accurate and complete structural verification is the cornerstone of any chemical research and development program, making NMR an indispensable tool.[3] This application note details the multi-dimensional NMR approach to fully assign the proton and carbon skeletons of this molecule.
Molecular Structure and Numbering Scheme:
For clarity in spectral assignment, the following numbering scheme will be used throughout this guide:
Figure 1: Structure and atom numbering for this compound.
The structure features several distinct spin systems:
-
An aromatic system with three protons (H-8, H-9, H-11).
-
A benzylic alcohol moiety (-CH₂OH) with protons at position 12.
-
A seven-membered dioxepine ring containing two pairs of chemically distinct methylene groups (H-2/C-2 and H-4/C-4) and a central methylene group (H-3/C-3).
Experimental Design and Protocols
A logical workflow is essential for efficient structure elucidation. Our approach begins with sample preparation, followed by rapid 1D NMR scans for initial assessment, and culminates in 2D NMR experiments for definitive assignments.
Diagram 1: Recommended workflow for NMR analysis.
2.1. Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and spectral resolution.[4][5]
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C is ideal but often not necessary on modern spectrometers).[5]
-
High-quality 5 mm NMR tube.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Glass Pasteur pipette and bulb.
-
Small vial for dissolution.
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] The use of a deuterated solvent is critical to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[7]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution free of any particulate matter is required.[5] Suspended solids will degrade spectral quality.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
2.2. Protocol: 1D NMR Acquisition
¹H NMR Spectroscopy: This is the initial and most informative experiment, providing data on the number of distinct proton environments, their chemical shifts, signal integrations (proton ratios), and coupling patterns.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize homogeneity. This is crucial for sharp lineshapes.
-
-
Acquisition Parameters (Example for a 400-500 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 8 to 16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
¹³C{¹H} and DEPT NMR Spectroscopy: The proton-decoupled ¹³C experiment reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the multiplicity of each carbon signal (C, CH, CH₂, CH₃).
-
¹³C{¹H} Acquisition Parameters:
-
DEPT-135 and DEPT-90 Acquisition:
-
Run a DEPT-135 experiment: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary (C) carbons are absent.
-
Run a DEPT-90 experiment: Only CH signals are observed.
-
2.3. Protocol: 2D NMR Acquisition
Two-dimensional NMR experiments resolve spectral overlap and establish connectivity, which is essential for unambiguous assignments.[1]
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[10]
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Number of Scans (NS): 2 to 4 per increment.
-
Increments (F1 dimension): 256 or 512.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[11][12] This is a highly sensitive experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Number of Scans (NS): 2 to 8 per increment.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges, typically 2-3 bonds. This is critical for connecting different spin systems and identifying quaternary carbons.[13][14]
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Number of Scans (NS): 8 to 32 per increment.
-
Long-Range Coupling Constant: Optimized for a J-coupling of 7-8 Hz to detect typical 2- and 3-bond correlations.[11]
-
Predicted Spectra and Interpretation
Based on established chemical shift principles and data from similar structures, a detailed spectral prediction can be formulated.
3.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Rationale |
| H-11 | ~7.15 | d | 1H | J ≈ 2.0 | Aromatic proton ortho to -CH₂OH, meta to -O-. Small meta coupling. |
| H-9 | ~7.05 | dd | 1H | J ≈ 8.0, 2.0 | Aromatic proton ortho to H-8 and meta to H-11. |
| H-8 | ~6.90 | d | 1H | J ≈ 8.0 | Aromatic proton ortho to oxygen and H-9. Shielded by ether oxygen. |
| H-12 | ~4.65 | s | 2H | - | Benzylic protons adjacent to an oxygen and an aromatic ring.[15] May show coupling to -OH if exchange is slow. |
| H-2/H-4 | ~4.20 | t | 4H | J ≈ 5.5 | Methylene protons alpha to ether oxygens. Appear as a triplet due to coupling with H-3. |
| H-3 | ~2.20 | p | 2H | J ≈ 5.5 | Methylene protons beta to ether oxygens, appearing as a pentet (or quintet) from coupling to four adjacent protons. |
| -OH | ~1.80 | br s | 1H | - | Hydroxyl proton. Chemical shift is variable and dependent on concentration and solvent. Often a broad singlet due to chemical exchange. |
3.2. Predicted ¹³C NMR and DEPT Data (100 MHz, CDCl₃)
| Position | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment Rationale |
| C-5a | ~145.0 | No Peak | No Peak | Quaternary aromatic carbon attached to oxygen. |
| C-11a | ~142.0 | No Peak | No Peak | Quaternary aromatic carbon attached to oxygen. |
| C-7 | ~135.0 | No Peak | No Peak | Quaternary aromatic carbon attached to the -CH₂OH group. |
| C-9 | ~122.0 | Positive | Positive | Aromatic CH. |
| C-11 | ~121.0 | Positive | Positive | Aromatic CH. |
| C-8 | ~118.0 | Positive | Positive | Aromatic CH, shielded by adjacent ether oxygen. |
| C-2/C-4 | ~70.0 | Negative | No Peak | Methylene carbons alpha to ether oxygens (-O-CH₂-). |
| C-12 | ~64.5 | Negative | No Peak | Benzylic carbon of the primary alcohol (-CH₂OH).[15] |
| C-3 | ~32.0 | Negative | No Peak | Aliphatic methylene carbon (-CH₂-). |
3.3. Interpretation of 2D NMR Correlations
The following diagram illustrates the key correlations expected in 2D experiments that would confirm the predicted assignments.
Diagram 2: Key COSY, HSQC, and HMBC correlations for structural confirmation.
-
COSY Analysis:
-
A cross-peak between H-8 and H-9 would confirm their ortho relationship.
-
A strong cross-peak between the methylene protons at ~4.20 ppm (H-2/H-4) and ~2.20 ppm (H-3) would establish the -OCH₂CH₂- connectivity within the dioxepine ring.
-
-
HSQC Analysis:
-
This experiment will provide direct, unambiguous correlations. For example, the aromatic proton signal at ~6.90 ppm (H-8) will show a cross-peak to the carbon signal at ~118.0 ppm (C-8), confirming its assignment.[16]
-
-
HMBC Analysis:
-
This is the final piece of the structural puzzle. Key long-range correlations would include:
-
From the benzylic protons (H-12, ~4.65 ppm) to the quaternary carbon C-7 and the aromatic carbons C-11a and C-11.
-
From the dioxepine methylene protons H-2 (~4.20 ppm) to the quaternary aromatic carbon C-11a.
-
From the dioxepine methylene protons H-4 (~4.20 ppm) to the quaternary aromatic carbon C-5a. These correlations firmly link the aliphatic ring to the aromatic system.[16]
-
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The protocols and interpretation framework provided in this application note offer a robust methodology for researchers. Following this workflow, from meticulous sample preparation to the logical interpretation of multi-dimensional correlation data, ensures the highest degree of confidence in the final structural elucidation, a critical requirement for publications, patent filings, and regulatory submissions in the chemical and pharmaceutical sciences.
References
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Preparation.
- FT-NMR Sample Prepar
- Sample Preparation. University of California, Riverside.
- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube video.
- ¹H NMR: Intermediate Level, Spectrum 8 (Benzyl Alcohol). University of Wisconsin-Madison.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- This compound. PubChemLite.
- NMR Protocols and Methods.
- HSQC and HMBC. NMR Core Facility, Columbia University.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- 13C NMR spectroscopy • Chemical shift. Dr. Kamlesh Kumar, Department of Chemistry, B.H.U.
- 13C NMR Chemical Shift Table. University of California, Los Angeles.
- Carbon-13 Spectroscopy. Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 5th ed.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. hil8_sln.html [ursula.chem.yale.edu]
- 16. emerypharma.com [emerypharma.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Introduction
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a small organic molecule featuring a benzodioxepin core with a methanol substituent. The structural elucidation and quantification of such molecules are critical in various stages of drug discovery and development, as well as in medicinal chemistry research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and structural information.[1][2] This document provides a detailed guide to the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS), including sample preparation, instrument parameters, and interpretation of fragmentation patterns.
The molecular formula for this compound is C₁₀H₁₂O₃, with a monoisotopic mass of 180.07864 Da.[3] Understanding its mass spectrometric behavior is essential for its unambiguous identification and characterization in complex matrices.
Experimental Workflow
The overall workflow for the analysis of this compound by LC-MS is depicted below. This process ensures a clean sample is introduced into the mass spectrometer for optimal ionization and detection.
Caption: Experimental workflow for LC-MS analysis.
Sample Preparation Protocol
A clean sample is paramount for achieving high-quality mass spectrometry data and preventing instrument contamination.[4] The following protocol is recommended for preparing this compound for LC-MS analysis.
Materials:
-
This compound standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.1% Formic acid solution in water (optional, for enhancing protonation)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
2 mL LC-MS vials with septa caps
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.[5]
-
Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) to a final concentration range of 1-10 µg/mL.[5] For enhanced ionization in positive mode ESI, the dilution solvent can be supplemented with 0.1% formic acid.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could block the LC system or contaminate the MS source.[5]
-
Sample Transfer: Transfer the filtered solution into a 2 mL LC-MS vial and cap it securely.
-
Blank Preparation: Prepare a blank sample using the same solvent mixture as the working solution to be run before and after the sample analysis to check for carryover.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Due to its moderate polarity, reverse-phase liquid chromatography is well-suited for the separation of this compound from potential impurities before its introduction to the mass spectrometer.
Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |
| Gradient | 10-90% B over 5 min | A typical starting gradient for screening; can be optimized for specific sample matrices. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Adjust based on sample concentration and instrument sensitivity. |
Mass Spectrometry Parameters
Electrospray ionization (ESI) in positive ion mode is recommended for this molecule due to the presence of oxygen atoms that can be readily protonated.[2][6]
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Positive | The ether and alcohol functional groups are susceptible to protonation. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Cone Voltage | 30 V | Can be tuned to control in-source fragmentation. |
| Source Temperature | 120 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 °C | Facilitates the transition of ions from liquid to gas phase. |
| Desolvation Gas Flow | 600 L/hr | |
| Full Scan MS Range | m/z 50-500 | Covers the expected mass of the precursor and fragment ions. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | A common method for fragmenting precursor ions.[7] |
| Collision Gas | Argon | An inert gas used to induce fragmentation. |
| Collision Energy | 10-30 eV (Ramped) | Varying the collision energy provides a more complete fragmentation pattern. |
Data Interpretation: Expected Mass Spectra and Fragmentation
In positive ion mode ESI-MS, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at an m/z of 181.0859. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ at m/z 203.0679 and the ammonium adduct [M+NH₄]⁺ at m/z 198.1125.[3]
Tandem mass spectrometry (MS/MS) of the protonated molecule will provide valuable structural information through collision-induced dissociation (CID). The fragmentation of benzylic alcohols often proceeds through the loss of water, while ethers can undergo cleavage of the C-O bonds.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for the [M+H]⁺ ion of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Summary of Expected Fragment Ions
| m/z (Calculated) | Proposed Formula | Proposed Loss | Structural Interpretation |
| 181.0859 | [C₁₀H₁₃O₃]⁺ | - | Protonated molecule |
| 163.0753 | [C₁₀H₁₁O₂]⁺ | H₂O | Loss of water from the benzylic alcohol, forming a stable benzylic carbocation. |
| 151.0753 | [C₉H₁₁O₂]⁺ | CH₂O | Alpha-cleavage with loss of formaldehyde from the methanol substituent. |
| 123.0439 | [C₇H₇O₂]⁺ | C₃H₆O | Cleavage of the dioxepin ring from the m/z 163 fragment. |
| 95.0491 | [C₆H₇O]⁺ | CO | Loss of carbon monoxide from the m/z 123 fragment. |
Conclusion
The protocols outlined in this application note provide a robust framework for the sensitive and selective analysis of this compound using LC-MS. The combination of reverse-phase liquid chromatography with positive mode electrospray ionization and tandem mass spectrometry allows for the confident identification and structural characterization of this compound. The proposed fragmentation pathway serves as a guide for interpreting the resulting MS/MS spectra. These methodologies are applicable to a wide range of research and development activities where the analysis of benzodioxepin derivatives is required.
References
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Wikipedia. Sample preparation in mass spectrometry. Available at: [Link]
-
Wikipedia. Collision-induced dissociation. Available at: [Link]
-
Organomation. (2023). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Cai, Z. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 584. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. Available at: [Link]
- Santos, L. S. (Ed.). (2010).
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
SIELC Technologies. (2018). Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate. Available at: [Link]
- Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.
-
Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]
Sources
- 1. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00745A [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Derivatization of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol for Enhanced Assay Performance
Introduction
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a versatile bicyclic compound featuring a primary alcohol functional group. This hydroxyl moiety serves as a prime target for chemical modification, or derivatization. In the context of analytical and biological assays, derivatization is a critical strategy to enhance the detectability and performance of the parent molecule.[1] Raw analysis of this compound can be challenging due to its polarity and potentially low volatility, which may result in poor chromatographic peak shape and low sensitivity in techniques like gas chromatography (GC).[2] Furthermore, for assays involving fluorescence or mass spectrometry (MS), the native molecule may lack a suitable chromophore, fluorophore, or ionizable group for sensitive detection.[3][4]
This guide provides detailed protocols for three common and effective derivatization strategies for this compound: esterification , silylation , and fluorescent labeling . The choice of method depends on the specific analytical platform (GC-MS, LC-MS, fluorescence plate reader) and the desired assay endpoint. Each protocol is designed to be a self-validating system, with explanations of the underlying chemistry to empower researchers to adapt these methods to their specific needs.
Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: Esterification converts the polar hydroxyl group of this compound into a less polar, more volatile ester. This is typically achieved by reacting the alcohol with an acylating agent, such as an acid anhydride or acid chloride, often in the presence of a catalyst. The resulting ester derivative exhibits improved thermal stability and chromatographic behavior, leading to sharper peaks and increased sensitivity in GC-MS analysis.[2][5][6][7]
Causality of Experimental Choices: Acetic anhydride is a common and cost-effective acylating agent. Pyridine is often used as a catalyst and acid scavenger, driving the reaction to completion. The choice of an esterification derivatization is particularly advantageous for GC-MS as it often results in predictable fragmentation patterns, aiding in structural confirmation.
Protocol 1: Acetylation of this compound
Objective: To convert this compound to its acetate ester for improved GC-MS analysis.
Materials:
-
This compound
-
Acetic Anhydride (analytical grade)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex briefly to mix. Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully add 1 mL of ethyl acetate to the reaction mixture.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine. Vortex thoroughly.
-
Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Wash the organic layer again with 1 mL of deionized water.
-
Dry the organic layer over a small amount of anhydrous magnesium sulfate.
-
-
Sample Analysis: The resulting solution containing the acetylated derivative can be directly injected into the GC-MS or diluted further with ethyl acetate if necessary.
Expected Outcome: The primary alcohol will be converted to an acetate ester, increasing its volatility and improving its chromatographic properties.
Data Presentation:
| Parameter | Value |
| Analyte | This compound |
| Reagents | Acetic Anhydride, Pyridine |
| Reaction Time | 1 hour |
| Reaction Temp. | 60°C |
| Expected Product | (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl acetate |
Visualization of Workflow:
Caption: Esterification Workflow for GC-MS Analysis.
Silylation for Enhanced Volatility in GC-MS
Principle: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols.[2] It involves the replacement of the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.
Causality of Experimental Choices: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent. BSTFA reacts readily with the hydroxyl group, while the TMCS acts as a catalyst, accelerating the reaction and driving it to completion. This method is often preferred for its rapid reaction times and the formation of clean byproducts that do not interfere with the analysis.
Protocol 2: Trimethylsilylation of this compound
Objective: To prepare the trimethylsilyl (TMS) ether of this compound for GC-MS analysis.
Materials:
-
This compound
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried sample into a clean reaction vial.[2]
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.[2] If the sample is not readily soluble, a small amount of anhydrous solvent can be added.
-
Reaction: Tightly cap the vial and heat at 70°C for 40 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample can be directly injected into the GC-MS system. Dilution with a suitable solvent like hexane or ethyl acetate may be performed if necessary.[2]
Expected Outcome: The hydroxyl group is converted to a TMS ether, significantly increasing the volatility and thermal stability of the analyte.
Data Presentation:
| Parameter | Value |
| Analyte | This compound |
| Reagent | BSTFA with 1% TMCS |
| Reaction Time | 40 minutes |
| Reaction Temp. | 70°C |
| Expected Product | 6-((trimethylsilyloxy)methyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Visualization of Workflow:
Caption: Silylation Workflow for GC-MS Analysis.
Fluorescent Labeling for High-Sensitivity HPLC and Plate-Based Assays
Principle: For highly sensitive quantification, especially in complex biological matrices, fluorescent labeling is a powerful technique.[8] This involves attaching a fluorophore to the analyte of interest. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorescent labeling reagent that reacts with primary alcohols to form highly fluorescent sulfonamide esters.[3][4] This derivatization significantly enhances the detectability of the analyte in HPLC with fluorescence detection (HPLC-FLD) and in microplate-based fluorescence assays.
Causality of Experimental Choices: The reaction between dansyl chloride and an alcohol is typically carried out in an aprotic solvent like acetone or acetonitrile in the presence of a base, such as sodium bicarbonate, to neutralize the HCl byproduct. The resulting dansyl derivative exhibits strong fluorescence, allowing for detection at very low concentrations.
Protocol 3: Dansylation of this compound
Objective: To label this compound with dansyl chloride for sensitive fluorescence detection.
Materials:
-
This compound
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Reaction vials (e.g., amber glass to protect from light)
-
Water bath
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile.
-
Reaction Mixture: In a reaction vial, combine:
-
100 µL of the sample solution
-
100 µL of the sodium bicarbonate buffer
-
200 µL of the dansyl chloride solution
-
-
Reaction: Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes.
-
Quenching: To remove excess dansyl chloride, add a small amount of a primary amine solution (e.g., proline or methylamine) and incubate for a further 15-30 minutes.
-
Analysis: The reaction mixture can be directly injected into an HPLC system with a fluorescence detector (e.g., excitation at ~340 nm and emission at ~520 nm) or used in a fluorescence microplate reader.
Expected Outcome: The formation of a highly fluorescent dansyl ester derivative, enabling sensitive detection.
Data Presentation:
| Parameter | Value |
| Analyte | This compound |
| Reagent | Dansyl Chloride |
| Reaction Time | 30-60 minutes |
| Reaction Temp. | 60°C |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~520 nm) |
Visualization of Workflow:
Caption: Dansylation Workflow for Fluorescence Assays.
Trustworthiness and Self-Validation
For each protocol, it is essential to include proper controls to ensure the validity of the results:
-
Blank Reaction: A reaction performed without the analyte to identify any interfering peaks or background fluorescence from the reagents.
-
Positive Control: A standard of the derivatized analyte, if available, to confirm retention time/mass spectrum or fluorescence properties.
-
Un-derivatized Analyte: Injection of the starting material to confirm the completion of the derivatization reaction.
By implementing these controls, researchers can have high confidence in the accuracy and reliability of their assay results.
References
-
Yuan, L., et al. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(20), 8533-8541. [Link]
-
Yuan, L., et al. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. National Institutes of Health. [Link]
-
Johnson, K. L., & Cole, R. B. (2000). Derivatization for Electrospray Ionization Mass Spectrometry. 3. Electrochemically Ionizable Derivatives. Analytical Chemistry, 72(1), 26-33. [Link]
-
Kruve, A., et al. (2014). Simple approach to derivatization of alcohols and phenols for the analysis by matrix(surface)-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(11), 1247-1256. [Link]
-
Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 132, 19-35. [Link]
-
Šimek, P., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A, 1339, 133-141. [Link]
-
Li, Y., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau3916. [Link]
-
Ionescu, C., & Caira, M. R. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 34(11), e4932. [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. [Link]
-
Lestari, S., et al. (2018). Esterification of Acetic Acid and Benzyl Alcohol Over Zeolite Hx Produced from Bangka Belitung Kaolin. Malaysian Journal of Analytical Sciences, 22(5), 843-851. [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate. [Link]
-
ResearchGate. (n.d.). A comparative esterification of benzyl alcohol with acetic acid over zeolites Hβ, HY and HZSM5. ResearchGate. [Link]
-
ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
SIELC Technologies. (2018). Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate. SIELC Technologies. [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. PubChem. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of different fluorescent labeling agents: (A) OPA;... ResearchGate. [Link]
-
Sahoo, H. (2015). Fluorescent labeling techniques in biomolecules: a flashback. RSC Advances, 5(104), 85872-85887. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
National Institutes of Health. (n.d.). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. National Center for Biotechnology Information. [Link]
Sources
- 1. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and development by enabling the rapid synthesis and purification of large libraries of compounds.[1] A critical component of this methodology is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. This document provides a comprehensive guide to the prospective use of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol as a novel, acid-labile linker for solid-phase synthesis. Based on its structural analogy to established acid-sensitive linkers, we present detailed protocols for its immobilization on a solid support, substrate loading, and subsequent cleavage to release the final product. These methodologies are designed to be robust and adaptable for the generation of diverse small molecule libraries.
Introduction: The Rationale for a Benzodioxepine-Based Linker
The efficiency of solid-phase synthesis hinges on the ability to drive reactions to completion using excess reagents, with purification simplified to mere filtration and washing.[2] The linker is the pivotal connection between the solid support and the molecule of interest, and its cleavage characteristics dictate the final functionality of the released compound and the overall synthetic strategy.[3]
This compound presents an attractive scaffold for an acid-labile linker. Its core structure, featuring a benzylic alcohol, is analogous to the widely used Wang linker. The presence of two ether oxygens in the seven-membered ring is anticipated to enhance the acid lability of the linker. These electron-donating groups stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, potentially allowing for milder cleavage conditions compared to traditional linkers. This property is highly desirable as it can improve the compatibility with sensitive functional groups in the synthesized molecules.
Physicochemical Properties and Synthesis
2.1. Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| InChI Key | FREFWPXUSXRBLF-UHFFFAOYSA-N |
| SMILES | OCC1=CC=C2C(OCCCO2)=C1 |
Data sourced from PubChem.[4]
2.2. Synthesis of the Parent Scaffold: 3,4-dihydro-2H-1,5-benzodioxepine
The foundational benzodioxepine ring system can be synthesized from commercially available starting materials. A representative procedure is as follows:
-
A mixture of pyrocatechol (110 g), potassium carbonate (276 g), and 1,3-dibromopropane (303 g) in absolute dimethylformamide (800 ml) is stirred at 120°C for 48 hours.
-
After cooling, the suspension is filtered, and the residue is washed with ether.
-
The filtrate is then poured into water (4 L) and extracted with ether.
-
The combined ether extracts are washed with 3N sodium hydroxide and then with water until neutral.
-
After drying over sodium sulfate and evaporation of the solvent, the crude product is distilled under vacuum (118-120°C at 11 mm Hg) to yield 3,4-dihydro-2H-1,5-benzodioxepine.
This synthesis provides the core structure, which can then be functionalized to introduce the hydroxymethyl group at the 6-position through standard aromatic substitution reactions.
Application in Solid-Phase Synthesis: A Proposed Workflow
The primary application of this compound in SPOS is as an acid-labile linker for the immobilization of carboxylic acids. The benzylic hydroxyl group serves as the point of attachment.
Protocol: Immobilization of the Linker on a Solid Support
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
This compound
-
Merrifield resin (1% DVB cross-linked, 1.0 mmol/g loading)
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (540 mg, 3.0 mmol) in anhydrous THF (15 mL).
-
Add potassium tert-butoxide (336 mg, 3.0 mmol) to the solution of the linker and stir for 20 minutes at room temperature to form the alkoxide.
-
Add the alkoxide solution to the swollen resin.
-
Shake the reaction mixture at 60°C for 24 hours.
-
Allow the resin to cool to room temperature and then drain the solvent.
-
Wash the resin sequentially with DMF (3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Validation: The loading of the linker can be determined by gravimetric analysis or by cleaving a known amount of the linker and quantifying it by UV-Vis spectroscopy or HPLC.
Protocol: Loading of the First Building Block (Carboxylic Acid)
This protocol details the esterification of a carboxylic acid to the immobilized linker.
Materials:
-
Resin-bound this compound
-
Fmoc-protected amino acid or other carboxylic acid (3.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous DCM
-
Anhydrous DMF
Procedure:
-
Swell the resin (1.0 g, approx. 0.8 mmol assuming 80% loading efficiency) in anhydrous DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the carboxylic acid (2.4 mmol) and DMAP (9.8 mg, 0.08 mmol) in a mixture of DCM (8 mL) and DMF (2 mL).
-
Add DIC (375 µL, 2.4 mmol) to the solution and stir for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Validation: Successful loading can be confirmed using a qualitative test such as the Kaiser test (if an Fmoc-protected amino acid is used and then deprotected) or by cleaving a small amount of resin and analyzing the supernatant by LC-MS.
Protocol: Cleavage of the Final Product from the Resin
The cleavage of the ester linkage is achieved under acidic conditions.
Materials:
-
Resin-bound final product
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
DCM
-
Cold diethyl ether
Procedure:
-
Place the dry resin (approx. 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (1 mL) and DCM (2 x 2 mL).
-
Combine the filtrates and evaporate the solvent under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Purification: The crude product can be purified by preparative HPLC.
Applications in Combinatorial Chemistry
The proposed linker is well-suited for the construction of small molecule libraries. For instance, a library of amides can be synthesized by first loading a set of carboxylic acids onto the resin, followed by diversification through amide bond formation with a variety of amines after deprotection of a suitable protecting group on the initial carboxylic acid. The "split-and-pool" synthesis methodology can be employed to rapidly generate a large number of discrete compounds.[]
Conclusion and Future Perspectives
This compound holds significant promise as a novel acid-labile linker for solid-phase organic synthesis. Its synthesis is accessible, and its electronic properties suggest favorable cleavage kinetics under mild acidic conditions. The protocols outlined in this document provide a robust framework for its application in the synthesis of small molecule libraries. Further experimental validation is required to fully characterize the loading efficiency, stability to various reaction conditions, and optimal cleavage parameters. This will pave the way for its adoption in drug discovery and combinatorial chemistry workflows.
References
-
Epple, R., Kudirka, R., & Greenberg, W. A. (2003). Solid-phase synthesis of nucleoside analogues. Journal of Combinatorial Chemistry, 5(3), 292-310. [Link]
- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
- Gordon, K., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry: a review. Journal of Chemical Technology & Biotechnology, 74(9), 835-851.
- (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
-
Larsen, B. D., & Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 489-518. [Link]
- Kumar, A., et al. (2024). A Comprehensive Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
-
D'Souza, A. A., & Jin, G. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 1(3), 184-201. [Link]
- Ellman, J. A. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 50(6), 290-295.
-
Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Wagner, A., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Bioconjugate Chemistry, 33(10), 1860-1866. [Link]
-
Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Retrieved from [Link]
- Lam, K. S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
- Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997–10998.
- Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.
Sources
Experimental protocol for functionalizing 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
An Application Guide to the Strategic Functionalization of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Abstract
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged structural motif found in a variety of biologically active compounds and functional materials. The derivative, this compound, serves as a versatile and strategically important starting material. Its primary benzylic alcohol provides a reactive handle for a wide array of chemical transformations. This guide provides detailed, field-proven protocols for the functionalization of this key building block, focusing on etherification, esterification, oxidation, and nucleophilic substitution. Each protocol is presented with a discussion of the underlying chemical principles, step-by-step experimental procedures, and the rationale for methodological choices, designed to empower researchers in drug discovery and materials science.
Introduction: The Strategic Importance of a Benzylic Alcohol Handle
This compound is more than a simple aromatic alcohol. The hydroxyl group is attached to a benzylic carbon, a position of enhanced reactivity due to its proximity to the aromatic ring. This structural feature allows for the formation of a resonance-stabilized benzylic carbocation or radical intermediate, facilitating a range of substitution and oxidation reactions under conditions that might not affect a simple aliphatic alcohol.[1] The ability to readily convert this alcohol into other functional groups—ethers, esters, aldehydes, amines, and more—makes it an invaluable precursor for building molecular complexity and generating libraries of compounds for screening and development.
This document outlines four robust protocols to exploit the reactivity of this benzylic alcohol, providing a foundational toolkit for its derivatization.
Figure 1: Key functionalization pathways for the starting benzylic alcohol.
Protocol I: O-Alkylation via Williamson Ether Synthesis
Principle and Rationale: The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. For a primary benzylic alcohol, deprotonation to the corresponding alkoxide is readily achieved with a moderately strong base like sodium hydride (NaH). The resulting benzylic alkoxide is a potent nucleophile, which efficiently reacts with primary alkyl halides. We select this method for its reliability, high yields, and straightforward execution with common laboratory reagents.
Experimental Workflow:
Figure 2: Workflow for Williamson Ether Synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 180.20 | 1.0 | 180 mg | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 48 mg | 1.2 |
| Iodomethane (CH(_3)I) | 141.94 | 1.1 | 156 mg (69 µL) | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL | - |
| Saturated NH(_4)Cl (aq.) | - | - | 10 mL | - |
| Ethyl Acetate | - | - | 20 mL | - |
| Brine | - | - | 10 mL | - |
Step-by-Step Protocol:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N(_2) or Argon), add this compound (180 mg, 1.0 mmol).
-
Dissolve the alcohol in 10 mL of anhydrous THF and cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The solution may become slightly cloudy.
-
Add iodomethane (69 µL, 1.1 mmol) dropwise to the stirring suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of 10 mL of saturated aqueous NH(_4)Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ether.
Protocol II: Acylation via Yamaguchi Esterification
Principle and Rationale: For the synthesis of esters, especially with sterically hindered or sensitive substrates, the Yamaguchi esterification offers a mild and highly effective alternative to harsher methods like Fischer esterification.[2][3] The protocol involves the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). This activated intermediate then reacts with the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to form the desired ester with high efficiency.[2] This method avoids high temperatures and strong acids, preserving sensitive functional groups.
Experimental Workflow:
Figure 3: Workflow for Yamaguchi Esterification.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 180.20 | 1.0 | 180 mg | 1.0 |
| Benzoic Acid (example) | 122.12 | 1.1 | 134 mg | 1.1 |
| 2,4,6-Trichlorobenzoyl chloride | 244.44 | 1.1 | 269 mg | 1.1 |
| Triethylamine (Et(_3)N) | 101.19 | 1.2 | 167 µL | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.3 | 159 mg | 1.3 |
| Toluene, anhydrous | - | - | 15 mL | - |
| THF, anhydrous | - | - | 5 mL | - |
Step-by-Step Protocol:
-
In a flame-dried flask under N(_2), dissolve benzoic acid (134 mg, 1.1 mmol) in 5 mL of anhydrous THF.
-
Add triethylamine (167 µL, 1.2 mmol) followed by 2,4,6-trichlorobenzoyl chloride (269 mg, 1.1 mmol). Stir the mixture at room temperature for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve this compound (180 mg, 1.0 mmol) and DMAP (159 mg, 1.3 mmol) in 10 mL of anhydrous toluene.
-
Add the solution from step 3 to the mixed anhydride solution from step 2 via cannula.
-
Stir the combined reaction mixture at room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO(_3) (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure benzoate ester.
Protocol III: Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
Principle and Rationale: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical transformation. Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that accomplishes this conversion under very mild, neutral conditions at room temperature.[4] Its high selectivity, rapid reaction times, and compatibility with a wide range of functional groups make it a superior choice to chromium-based oxidants for many applications.
Experimental Workflow:
Figure 4: Workflow for Dess-Martin Oxidation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 180.20 | 1.0 | 180 mg | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 509 mg | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL | - |
| Saturated NaHCO(_3) (aq.) | - | - | 15 mL | - |
| Sodium Thiosulfate (Na(_2)S(_2)O(_3)) | 158.11 | - | ~1 g | - |
Step-by-Step Protocol:
-
Add this compound (180 mg, 1.0 mmol) to a flask and dissolve it in 10 mL of anhydrous DCM.
-
Add Dess-Martin Periodinane (509 mg, 1.2 mmol) to the solution in one portion.
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with 15 mL of DCM.
-
Prepare a quenching solution by dissolving ~1 g of Na(_2)S(_2)O(_3) in 15 mL of saturated aqueous NaHCO(_3). Pour the reaction mixture into the quenching solution and stir for 15 minutes until the organic layer is clear.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify by flash chromatography to obtain 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.
Protocol IV: Nucleophilic Substitution via the Mitsunobu Reaction
Principle and Rationale: The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups by reaction with a suitable acidic nucleophile (pKa < 15).[5][6] The reaction proceeds through a redox process involving a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] The alcohol is activated in situ, leading to its substitution with the conjugate base of the pronucleophile.[5] For this protocol, we demonstrate the introduction of an azide group using diphenylphosphoryl azide (DPPA), a common route to primary amines after subsequent reduction.
Experimental Workflow:
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is typically achieved in two key stages:
-
Formation of the Dioxepine Ring: A Williamson ether synthesis is employed to construct the 3,4-dihydro-2H-1,5-benzodioxepin core, usually starting from 2,3-dihydroxybenzaldehyde to form the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde[1].
-
Aldehyde Reduction: The intermediate carbaldehyde is then reduced to the target primary alcohol, this compound[2].
This guide is structured to address specific issues you might face in each of these stages.
PART 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Section A: Synthesis of the Aldehyde Precursor (Williamson Ether Synthesis)
The foundational step is the formation of the seven-membered dioxepine ring. This is an intramolecular-type Williamson ether synthesis, which proceeds via an SN2 mechanism where an alkoxide (or more accurately, a diphenoxide) nucleophile attacks an alkyl halide[3][4]. Success hinges on optimizing conditions to favor this pathway.
Q1: My yield for the Williamson ether synthesis to form 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is consistently low. What are the most likely causes?
Low yield in this step is a common problem and can typically be traced back to several critical reaction parameters.
-
Incomplete Deprotonation: The reaction requires the formation of a phenoxide from the starting catechol. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the active nucleophile.
-
Solution: Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a molar excess (typically 2.2-3.0 equivalents) to ensure complete deprotonation of both hydroxyl groups. Sodium hydride (NaH) can also be effective but requires strictly anhydrous conditions[5].
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction. It must be able to dissolve the reactants but also promote the reaction kinetics.
-
Reaction Temperature and Duration: These reactions often require significant thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and side reactions.
-
Solution: A reaction temperature between 80-120 °C is generally optimal. A typical procedure for a related structure involved stirring at 120 °C for 48 hours[7]. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion without significant side product formation.
-
-
Purity of Reagents: The Williamson ether synthesis is sensitive to moisture, as water can quench the highly basic phenoxide nucleophile[5].
-
Solution: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and ensure the catechol and base are free of water. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I'm observing significant polymerization and other side products. How can I achieve a cleaner reaction?
The formation of polymers or intermolecular reaction products is a classic challenge in cyclization reactions. This occurs when a phenoxide from one molecule reacts with a dihalide intended for another molecule.
-
High Dilution Principle: The key to favoring intramolecular cyclization over intermolecular polymerization is to keep the concentration of the reactants low. At high dilution, the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule.
-
Solution: Use a larger volume of solvent than you might typically for a bimolecular reaction. A concentration of 0.01-0.05 M is a good starting point. Consider using a syringe pump for the slow, controlled addition of the 1,3-dihalopropane to the solution of the deprotonated catechol. This keeps the concentration of the alkylating agent low at all times, further favoring the intramolecular pathway.
-
Section B: Reduction to the Final Alcohol Product
This step involves the reduction of an aromatic aldehyde to a primary alcohol. While generally a high-yielding transformation, the choice of reducing agent and workup procedure is critical for purity and yield.
Q3: My aldehyde reduction is incomplete, and I still see starting material on my TLC plate. What should I do?
Incomplete reduction is usually due to insufficient reducing agent or deactivation of the reagent.
-
Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is typically sufficient for this reduction and is preferred for its safety and ease of handling compared to stronger agents like lithium aluminum hydride (LAH).
-
Solution: Ensure you are using at least 1.0-1.5 molar equivalents of NaBH₄. Aldehydes are highly reactive, but it's good practice to use a slight excess to ensure the reaction goes to completion. If the reaction is sluggish in a solvent like ethanol, switching to a mixed solvent system like THF/methanol can sometimes improve solubility and reactivity.
-
-
Reaction Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, gentle heating can sometimes be required to push the reaction to completion.
-
Solution: If the reaction stalls at room temperature after several hours, consider warming it to 40-50 °C and monitoring by TLC.
-
Q4: The workup of my reduction is messy, and I'm losing product during extraction. Any suggestions?
A proper workup procedure is crucial for isolating a clean product with high yield.
-
Quenching: The excess hydride reagent must be safely quenched before extraction.
-
Solution: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully add a dilute acid, such as 1 M HCl, until the bubbling (hydrogen gas evolution) ceases and the pH is slightly acidic. This neutralizes the sodium borate salts formed during the reaction.
-
-
Extraction: The product alcohol is moderately polar and needs an appropriate extraction solvent.
-
Solution: After quenching, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with water and then with brine to remove residual salts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure[5].
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic workflow for producing this compound?
The most common pathway begins with 2,3-dihydroxybenzaldehyde. This is reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) via a Williamson ether synthesis to form the intermediate 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde. This aldehyde is then reduced, typically with sodium borohydride, to yield the final product.
Q2: Which factors are most critical for the initial Williamson ether synthesis step?
The three most critical factors are:
-
Anhydrous Conditions: Water will protonate and deactivate the phenoxide nucleophile[5].
-
Strong Base & Polar Aprotic Solvent: A combination like potassium carbonate in DMF is ideal for generating a highly reactive nucleophile and promoting the SN2 mechanism[5][6].
-
High Dilution: To favor the desired intramolecular cyclization and prevent intermolecular polymerization, the reaction should be run at a low concentration.
Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the reduction step?
While LAH would certainly reduce the aldehyde, it is generally overkill for this transformation and introduces unnecessary risks. LAH reacts violently with protic solvents like water and alcohols[8]. Sodium borohydride (NaBH₄) is a much milder and safer reagent that is highly effective for reducing aldehydes to primary alcohols[9]. Using NaBH₄ simplifies the workup procedure and avoids potential side reactions.
Q4: How should I monitor the reactions and characterize my final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like ethyl acetate/hexanes. The starting aldehyde will be less polar (higher Rf) than the product alcohol (lower Rf) due to the alcohol's ability to hydrogen bond with the silica gel plate.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new signal for the benzylic CH₂OH protons (~4.5 ppm) and the hydroxyl proton in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₀H₁₂O₃, MW: 180.20 g/mol )[10].
-
PART 3: Experimental Protocols & Data
Protocol 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
-
Setup: Add 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.05 M.
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Alkylation: Heat the mixture to 90 °C. Add 1,3-dibromopropane (1.1 eq) dropwise over 1-2 hours.
-
Reaction: After the addition is complete, increase the temperature to 110-120 °C and stir for 24-48 hours[7]. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of cold water and extract three times with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with 1 M NaOH to remove any unreacted starting material, followed by water and brine[7].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Reduction to this compound
-
Setup: Dissolve the purified aldehyde (1.0 eq) in methanol or a THF/methanol mixture in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting aldehyde.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl dropwise until gas evolution ceases.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified alcohol.
Data Tables
Table 1: Recommended Parameters for Williamson Ether Synthesis
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ | Strong enough for full deprotonation; easier to handle than hydrides. |
| Equivalents of Base | 2.2 - 3.0 | Ensures complete formation of the dianion nucleophile. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent accelerates SN2 reactions[6]. |
| Temperature | 90 - 120 °C | Provides sufficient energy for cyclization; balance against decomposition[7]. |
| Concentration | 0.01 - 0.05 M | High dilution favors intramolecular cyclization over polymerization. |
Table 2: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Pros | Cons | Recommendation |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones, easy workup, safe. | May be slow with sterically hindered ketones. | Highly Recommended . |
| Lithium Aluminum Hydride | LiAlH₄ | Very powerful, reduces most carbonyls. | Reacts violently with water/alcohols, less selective, hazardous[8]. | Not recommended for this step. |
PART 4: Visual Guides
Caption: Overall two-step synthesis of the target molecule.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
PART 5: References
-
PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Anonymous. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Nairobi. (n.d.). A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
ResearchGate. (2025). Novel Synthesis of 2H-1,5-Benzoxathiepin-3(4H)-one and 5H-4,1-Benzoxathiepin-3(2H)-one Derivatives and Chemical Properties Evaluation. Retrieved from [Link]
-
Google Patents. (2011). Reduction of aldehydes and ketones to alcohols. Retrieved from
-
Reddit. (2023). Synthetic Challenge #5. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Chemical Transformations of Benzoxazepines. Retrieved from [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
Google Patents. (n.d.). Process for reducing aldehydes or ketones. Retrieved from
-
ResearchGate. (2025). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. prepchem.com [prepchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google Patents [patents.google.com]
- 10. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Welcome to the technical support center for the purification of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your laboratory work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, its purification can present several challenges, from the removal of structurally similar impurities to the selection of appropriate purification techniques. This guide will address these challenges and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The common impurities largely depend on the synthetic route employed. A frequent pathway to this alcohol is the reduction of the corresponding aldehyde or carboxylic acid. Therefore, potential impurities include:
-
Unreacted starting material: 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde or 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.
-
Over-reduction products: If a strong reducing agent is used, the aromatic ring may be partially or fully reduced.
-
By-products from the formation of the benzodioxepine ring: Such as incompletely cyclized products or isomers.[1]
-
Solvent residues: Residual solvents from the reaction or work-up.[]
Q2: What is the expected melting point of pure this compound?
While a specific melting point for the 6-ylmethanol isomer is not consistently reported across all databases, a related isomer, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol, is a solid. It is crucial to characterize your purified product by obtaining a sharp melting point and comparing it to a reference standard if available. A broad melting range is indicative of impurities.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring purification. It allows for the rapid assessment of the separation of your target compound from impurities. For effective monitoring:
-
Use a solvent system that gives your product an Rf value of approximately 0.3-0.4 for column chromatography.
-
Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate).
Q4: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point indicates high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[3] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[4]
Workflow for Recrystallization
Caption: General workflow for recrystallization.
| Problem | Possible Cause | Solution |
| The compound won't dissolve in the chosen solvent, even when heated. | The solvent is not polar enough to dissolve the alcohol. | Choose a more polar solvent or a solvent mixture. For aromatic alcohols, solvents like ethanol, methanol, or mixtures with water are often effective.[5] |
| The compound "oils out" instead of crystallizing upon cooling. | The boiling point of the solvent is too high, or the solution is too concentrated. The melting point of your compound is below the boiling point of the solvent. | Use a lower-boiling point solvent. Ensure the solution is not supersaturated. Try adding a seed crystal to induce crystallization. |
| Poor recovery of the purified product. | Too much solvent was used initially. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the crystals with a minimal amount of ice-cold solvent.[5] |
| The crystals are colored. | The color is due to a persistent impurity. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb your product. |
Column Chromatography
Column chromatography is a versatile purification method that separates compounds based on their differential adsorption to a stationary phase.[6] For a polar compound like this compound, normal-phase chromatography with silica gel is a common choice.[7]
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting logic for column chromatography.
| Problem | Possible Cause | Solution |
| Poor separation of the target compound from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. | Develop a better solvent system using TLC. A good separation on TLC will translate to a good separation on the column. Ensure the column is packed uniformly without any cracks or channels. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel.[8] | Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexanes and gradually increase the ethyl acetate concentration. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel.[8] |
| Cracking or channeling of the silica gel bed. | The silica gel was not packed properly or has run dry. | Always keep the silica gel bed wet with the eluent. Pack the column carefully to ensure a uniform bed. |
| Co-elution of impurities with the product. | The impurities have a similar polarity to the product. | Try a different solvent system with different selectivities (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes).[9] If co-elution persists, a second chromatographic step with a different stationary phase (e.g., reverse-phase chromatography) may be necessary.[10] |
Detailed Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and obtain an NMR spectrum to confirm purity.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for this polar molecule is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the purified product under high vacuum and characterize it by NMR and melting point.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Solid (for related isomers) |
This technical support guide provides a comprehensive overview of the purification challenges of this compound and offers practical solutions. By following these guidelines and troubleshooting steps, researchers can enhance the purity of their compound, leading to more reliable and reproducible experimental outcomes.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubChem. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Available from: [Link]
-
El-Hassan, A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(28), 35435-35443. Available from: [Link]
-
PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
Reddit. Chromatography to separate polar molecules?. Available from: [Link]
-
JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]
- Google Patents. US1944958A - Purification of aromatic alcohols.
-
University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Swarthmore College. Recrystallization-1.pdf. Available from: [Link]
-
PubChem. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of impurities of Diazepam. Available from: [Link]
-
ResearchGate. Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Available from: [Link]
-
SIELC Technologies. Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate. Available from: [Link]
-
National Institutes of Health. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]
-
ResearchGate. A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Purification [chem.rochester.edu]
- 9. cup.edu.cn [cup.edu.cn]
- 10. reddit.com [reddit.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this multi-step synthesis, ensuring higher yields and purity.
I. Synthesis Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side reactions. A common synthetic route starts from 2,3-dihydroxybenzaldehyde, proceeds through the formation of the benzodioxepin ring, and concludes with the reduction of the aldehyde to the desired alcohol.
Below is a generalized workflow for the synthesis:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My Williamson Ether Synthesis to form the benzodioxepin ring is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis step are a common challenge. The primary culprits are often competing elimination reactions and suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Competing E2 Elimination | The alkoxide base can promote the elimination of HBr from 1,3-dibromopropane to form allyl bromide, which can then react further or polymerize. This is especially favored at higher temperatures.[2][3] | Lower the reaction temperature. While the reaction requires heat, excessive temperatures favor elimination. Aim for a range of 80-100 °C and monitor the reaction progress by TLC. |
| Suboptimal Base | The choice and amount of base are critical. An insufficient amount of a weak base will result in incomplete deprotonation of the catechol, while an overly strong or hindered base can favor elimination. | Use a non-hindered, moderately strong base like potassium carbonate (K2CO3). Ensure at least two equivalents are used to deprotonate both hydroxyl groups of the catechol. Sodium hydride (NaH) can also be effective but requires strictly anhydrous conditions.[2] |
| Solvent Issues | Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving a more nucleophilic "naked" alkoxide. Using protic solvents can reduce nucleophilicity through hydrogen bonding. | Use anhydrous DMF or acetonitrile. Ensure the solvent is dry, as water will quench the alkoxide and hydrolyze the alkyl halide. |
| Reaction Time | The reaction may not have reached completion. Williamson ether syntheses can be slow, especially with less reactive halides. | Monitor the reaction by TLC. Typical reaction times can range from 8 to 48 hours.[4] |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a stirred solution of 2,3-dihydroxybenzaldehyde (1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Heat the mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1,3-dibromopropane (1.1 eq) dropwise over 30 minutes.
-
Maintain the temperature at 80-90 °C and monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), cool the reaction to room temperature, filter off the inorganic salts, and proceed with aqueous workup and extraction.
Question 2: I am observing significant amounts of an alkene byproduct in my reaction mixture. How can I minimize this?
Answer:
The formation of an alkene is a clear indication that the E2 elimination pathway is competing with the desired SN2 reaction.[2] This is a very common side reaction.
Strategies to Minimize Alkene Formation:
-
Choice of Alkylating Agent: While 1,3-dibromopropane is the standard reagent for forming the seven-membered ring, ensure its purity. Contaminants can promote side reactions.
-
Temperature Control: As mentioned previously, lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy.[2]
-
Base Selection: Using a less sterically hindered base can help. While potassium carbonate is generally effective, if elimination is a major issue, consider a milder base like cesium carbonate, which can sometimes improve yields in ring-closing reactions.
Question 3: During the reduction of the aldehyde to the alcohol, I am getting a complex mixture of products. What could be going wrong?
Answer:
The reduction of the aldehyde group in 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is typically straightforward, but side reactions can occur if the conditions are not controlled.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction | Stronger reducing agents like lithium aluminum hydride (LiAlH4) can potentially lead to over-reduction or cleavage of the ether linkages, especially if the reaction is heated or run for an extended period. | Use a milder reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol. This is generally sufficient to reduce the aldehyde without affecting the benzodioxepin ring. |
| Grignard Reagent Side Reactions | If a Grignard reagent is used to introduce a different alkyl group instead of reduction to a primary alcohol, side reactions are possible. Grignard reagents are strong bases and can deprotonate any acidic protons. They can also add to esters twice.[5][6][7] | Ensure the starting material is free of water and acidic impurities. Use an appropriate stoichiometry of the Grignard reagent. |
| Reaction with Solvent | Some reducing agents can react with the solvent. For example, NaBH4 reacts slowly with protic solvents, so it should be used in excess. | Use a sufficient excess of NaBH4 (e.g., 1.5-2.0 equivalents) when performing the reduction in an alcohol solvent. |
Experimental Protocol: Aldehyde Reduction
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (1 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and where can I source them?
The primary starting material is 2,3-dihydroxybenzaldehyde.[8][9][10] This can be synthesized from o-vanillin or purchased from various chemical suppliers.[8] The other key reagent is 1,3-dibromopropane, which is also commercially available.
Q2: Why is it important to protect the catechol group in some syntheses?
Catechols are sensitive to oxidation, especially under basic conditions, and can form quinones which can then polymerize or undergo side reactions.[11][12] In multi-step syntheses with harsh conditions, protecting the catechol as an acetonide or other stable ether can prevent these unwanted reactions.[13][14] However, for this specific synthesis, the Williamson ether synthesis step serves to both form the desired ring and protect the catechol moiety simultaneously.
Q3: What are the typical analytical methods to monitor the reaction and characterize the final product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of the alcohol O-H stretch.
Q4: Are there any specific safety precautions I should take during this synthesis?
-
1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Hydride (if used): Is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere.
-
Solvents: DMF and other organic solvents are flammable and have associated health risks. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Reaction Mechanisms
Understanding the underlying mechanisms can aid in troubleshooting.
Williamson Ether Synthesis Mechanism
This reaction proceeds via an S_N2 mechanism. The base deprotonates the catechol hydroxyl groups to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of the 1,3-dibromopropane, displacing a bromide ion. An intramolecular S_N2 reaction then forms the seven-membered ring.
Caption: Mechanism of the Williamson Ether Synthesis for benzodioxepin formation.
Competing E2 Elimination
The alkoxide can also act as a base, abstracting a proton from the carbon adjacent to a bromine atom in 1,3-dibromopropane, leading to the formation of an alkene and elimination of HBr.
Caption: Competing E2 elimination side reaction.
V. References
-
Exploring the Versatility of 2,3-Dihydroxybenzaldehyde: Applications and Synthesis. (2025, March 2). Retrieved from [Link]
-
Catechol modification as a platform for functional coatings. (2025, November 17). RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]
-
Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate. (n.d.). Retrieved from [Link]
-
Efficient and Practical Protection of the Catechol Residue of 3,4-Dihydroxyphenylalanine (DOPA) Derivative as Acetonide. (n.d.). Retrieved from [Link]
-
Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides. (n.d.). PMC - NIH. Retrieved from [Link]
-
Google Patents. (n.d.). US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 5.2 – Solutions for Chapter 3 – Reactivity – Page 6 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. 5.2 – Solutions for Chapter 3 – Reactivity – Page 6 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-Dihydroxybenzaldehyde | 24677-78-9 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Catechol modification as a platform for functional coatings - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01363A [pubs.rsc.org]
- 12. Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol stability and degradation issues
An official website of the United States government Here's how you know
Welcome to the technical support resource for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. As Senior Application Scientists, we have structured this guide to address common challenges and provide practical, field-proven solutions.
Section 1: Compound Profile and Inherent Stability
This section addresses fundamental questions regarding the chemical nature of this compound and its inherent stability characteristics.
FAQ: What are the key structural features of this compound that influence its stability?
Answer: The stability of this compound is primarily dictated by two key functional groups: the benzylic alcohol and the benzodioxepin ring system .
-
Benzylic Alcohol (-CH₂OH): This is the most reactive site and the primary point of potential degradation. Benzylic alcohols are susceptible to oxidation, which can occur under relatively mild conditions. Exposure to atmospheric oxygen, transition metal impurities, or oxidizing reagents can convert the primary alcohol first to an aldehyde (3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde) and subsequently to a carboxylic acid (3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid).[1][2][3][4] This oxidative pathway is often the main source of impurity generation during storage and experimentation.
-
Benzodioxepin Ring System: This system contains two ether linkages. While ethers are generally stable, the seven-membered dioxepin ring can be susceptible to cleavage under harsh acidic conditions (hydrolysis). This is less common than oxidation under typical laboratory conditions but must be considered when working in low pH environments.
FAQ: What are the recommended storage and handling conditions for this compound?
Answer: To minimize degradation and ensure the long-term integrity of your sample, we recommend the following storage and handling procedures. The primary goal is to mitigate oxidation and exposure to light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive benzylic alcohol group.[1][4] |
| Light | Amber vial or protected from light | The aromatic ring can absorb UV light, potentially leading to photodegradation. Storing in the dark is a critical preventative measure.[5][6][7] |
| Container | Tightly sealed, high-purity glass vial | Prevents moisture absorption and contamination from plasticizers or other leachable materials. |
| Form | Solid (if possible) | Storing the compound as a solid is preferable to in-solution, as degradation reactions are significantly slower in the solid state. |
Section 2: Troubleshooting Common Degradation Issues
This section provides a troubleshooting guide for specific experimental problems related to the instability of this compound.
Issue 1: Oxidative Degradation
FAQ: I'm observing new impurities by HPLC/LC-MS after my reaction or during storage. What are they likely to be?
Answer: If you observe new impurities, particularly those with different retention times and corresponding mass changes, the most probable cause is oxidation of the benzylic alcohol. The primary degradation products you should suspect are:
-
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde: The aldehyde intermediate.
-
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: The final carboxylic acid product.
These compounds are common degradation products of benzylic alcohols.[1][8]
Caption: Predicted oxidative degradation pathway.
Troubleshooting Guide: How to Prevent and Troubleshoot Oxidation
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that initiate oxidation.
-
Inert Atmosphere: For sensitive reactions or long-term solution storage, handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). This is more common in formulation development but can be a useful diagnostic tool.
-
Chelating Agents: Trace metal contamination can catalyze oxidation. Rinsing glassware with a solution of EDTA and then with high-purity water can remove metal ions.
Issue 2: Hydrolytic Instability (Acid/Base)
FAQ: My compound appears to degrade when dissolved in acidic or basic buffers. Is this expected?
Answer: While the primary benzylic alcohol is generally stable to hydrolysis, the ether linkages in the benzodioxepin ring can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.[9][10] Degradation under these conditions is less common than oxidation but is certainly possible. The degradation products would be more complex, resulting from the opening of the seven-membered ring.
Protocol: Preliminary Hydrolytic Stability Screen
This protocol is adapted from standard pharmaceutical forced degradation guidelines to quickly assess pH-dependent stability.[10][11][12]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Test Conditions:
-
Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.
-
Neutral: Dilute the stock solution 1:10 in purified water.
-
Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.
-
-
Incubation: Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 24-48 hours). Protect all samples from light.
-
Analysis: At designated time points (e.g., 0, 8, 24, 48 hours), quench the reaction by neutralizing the acidic/basic samples with an equimolar amount of base/acid. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.
-
Interpretation: A loss of >5-10% of the parent compound indicates potential hydrolytic instability under those conditions.
Issue 3: Photodegradation
FAQ: I noticed a change in the appearance or purity of my sample after leaving it on the lab bench. Is it light-sensitive?
Answer: Yes, compounds with aromatic rings, like this one, can absorb UV and visible light, which can lead to photochemical degradation.[7][13] This is a common issue that is often overlooked. ICH guidelines mandate photostability testing for new drug substances for this reason.[5][6]
Protocol: Basic Photostability Stress Test
This is a simplified stress test based on the ICH Q1B guideline.[5]
-
Sample Preparation: Prepare two identical samples of the compound, either as a solid in a clear glass vial or dissolved in a neutral solvent (e.g., water/acetonitrile).
-
Control Sample: Tightly wrap one sample in aluminum foil. This will serve as the "dark control" to measure any degradation not caused by light (e.g., thermal).
-
Light Exposure: Place both the exposed sample and the dark control in a photostability chamber or under a broad-spectrum laboratory light source.
-
Analysis: After a set duration (e.g., 24 hours), analyze both samples by HPLC.
-
Interpretation: Compare the chromatograms. New peaks or a significant decrease in the parent peak area in the exposed sample relative to the dark control indicate photosensitivity.
Section 3: Analytical Workflows
A robust analytical method is crucial for identifying and quantifying degradation products.
FAQ: How can I monitor the purity and degradation of my compound?
Answer: The standard technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The aromatic ring provides a strong chromophore, making UV detection highly sensitive. A mass spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation products, which helps in structure elucidation.
Protocol: General Purpose RP-HPLC Method for Purity Assessment
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 275 nm (or as determined by UV scan)
-
Injection Volume: 2 µL
Causality: A gradient method is essential for a stability-indicating assay because it allows for the separation of the relatively nonpolar parent compound from potentially more polar (e.g., carboxylic acid) or less polar degradation products within a reasonable timeframe. Formic acid is used to improve peak shape and ensure ionization for subsequent MS analysis.
Workflow for Investigating Degradation
Sources
- 1. researchgate.net [researchgate.net]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions to common challenges encountered during the reduction of its precursor, 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde. This transformation is typically achieved using hydride-based reducing agents.
Q2: Which reducing agent is most suitable for this conversion: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A2: For the selective reduction of an aldehyde to a primary alcohol, Sodium Borohydride (NaBH₄) is generally the preferred reagent.[1][2] LiAlH₄ is a much stronger reducing agent and can inadvertently reduce other functional groups if present.[3][4] Given the relative simplicity of the substrate, the milder and more selective nature of NaBH₄ is advantageous, offering a cleaner reaction profile and easier work-up.[1][2]
Q3: What are the typical solvents used for the reduction with NaBH₄?
A3: Sodium borohydride reductions are commonly carried out in protic solvents such as methanol (MeOH), ethanol (EtOH), or a mixture of tetrahydrofuran (THF) and water.[2] Methanol and ethanol are often favored due to their ability to dissolve both the aldehyde and the borohydride salt, facilitating a homogeneous reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Conversion of the Starting Aldehyde
Symptoms:
-
TLC analysis shows a significant amount of unreacted 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde.
-
The isolated yield of the desired alcohol is significantly lower than expected.
Potential Causes and Solutions:
-
Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh, unopened bottle of NaBH₄. If the purity is questionable, it can be recrystallized.
-
-
Insufficient Amount of Reducing Agent: While a stoichiometric amount is theoretically sufficient, an excess is often used to ensure complete reaction.
-
Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde.
-
-
Low Reaction Temperature: While the reaction is typically run at room temperature or 0 °C, very low temperatures can slow down the reaction rate.[2]
-
Solution: Allow the reaction to warm to room temperature and monitor by TLC. If the reaction is still sluggish, gentle warming to 40-50 °C can be considered, though this may increase the risk of side reactions.
-
-
Poor Solubility of Starting Material: If the aldehyde is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.
-
Solution: Ensure the starting material is completely dissolved before adding the reducing agent. If necessary, a co-solvent like THF can be added to improve solubility.[2]
-
Problem 2: Formation of Impurities
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
NMR or other spectroscopic analysis of the crude product indicates the presence of unexpected byproducts.
Potential Causes and Solutions:
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form a carboxylic acid and an alcohol.[5] While NaBH₄ is not a strong base, impurities in the starting material or solvent could promote this side reaction.
-
Solution: Ensure the use of pure, dry solvents and high-quality starting materials. Running the reaction at a lower temperature (0 °C) can also help to minimize this side reaction.
-
-
Over-reduction or Side Reactions with the Benzodioxepin Ring: While less common with NaBH₄, aggressive reaction conditions could potentially lead to undesired reactions.
-
Solution: Adhere to milder reaction conditions. Avoid excessive heating and prolonged reaction times.
-
Problem 3: Difficult Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during the aqueous work-up.
-
Difficulty in separating the product from inorganic salts (borates).
-
The isolated product is an oil that is difficult to crystallize.
Potential Causes and Solutions:
-
Emulsion Formation: This can occur during the extraction step if the aqueous and organic layers are not well-separated.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also help.
-
-
Contamination with Boron Salts: Borate salts formed during the reaction can be difficult to remove.
-
Solution: After quenching the reaction with a mild acid (e.g., 1M HCl), ensure the aqueous layer is sufficiently acidic to hydrolyze the borate esters. Multiple extractions with an organic solvent will help in removing the desired product from the aqueous layer containing the inorganic salts. Washing the combined organic layers with brine is also recommended.
-
-
Product Oiling Out: The desired alcohol may be a low-melting solid or an oil at room temperature.
-
Solution: If the product is an oil, purification by column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically successful.
-
III. Optimized Experimental Protocol
This protocol provides a reliable and reproducible method for the synthesis of this compound.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~5-6).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
IV. Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Reactivity | Selectivity | Solvent Compatibility | Work-up |
| Sodium Borohydride (NaBH₄) | Mild[2] | High for aldehydes and ketones[6] | Protic (MeOH, EtOH, H₂O)[2] | Simple aqueous quench |
| Lithium Aluminum Hydride (LiAlH₄) | Strong[3][7] | Reduces a wide range of functional groups[4] | Aprotic (THF, Diethyl Ether)[1] | Requires careful quenching with water and/or acid[3] |
V. Visualizations
Diagram 1: General Workflow for the Reduction of 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
VI. References
-
Metal Hydride Reduction (NaBH4 and LiAlH4). Pharmaguideline.
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
-
Why is LiAlH4 Stronger at Reducing than NaBH4? Organic Chemistry. YouTube.
-
What are the differences between NaBH4 and LiAlH4? Quora.
-
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks.
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
Sodium Borohydride. Common Organic Chemistry.
-
Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. RSC Publishing.
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com.
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
-
Reductive coupling of aromatic aldehydes and ketones in sunlight. RSC Publishing.
-
Aldehyde - Oxidation, Reduction, Reactions. Britannica.
Sources
- 1. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. britannica.com [britannica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol (hereafter referred to as BDM). Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Physicochemical Profile of BDM
Before troubleshooting, it's critical to understand the inherent properties of BDM. Its structure, featuring a fused aromatic and dioxepine ring system, suggests a degree of hydrophobicity. The primary alcohol (-CH₂OH) group provides a site for hydrogen bonding, offering some potential for solubility in polar solvents. However, the molecule as a whole is expected to have limited aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1][2] | - |
| Molecular Weight | 180.20 g/mol | PubChem[1][2] | Moderate molecular size. |
| Predicted XLogP3 | ~1.1 - 1.3 | PubChem[3] | Indicates a compound that is more soluble in organic solvents than in water, but not extremely lipophilic. |
| Hydrogen Bond Donors | 1 (from the -OH group) | - | Can interact with protic solvents. |
| Hydrogen Bond Acceptors | 3 (from the ether and hydroxyl oxygens) | - | Can interact with protic solvents. |
| Physical Form | Solid | Sigma-Aldrich | Requires dissolution for most applications. |
Section 2: Troubleshooting & FAQ Guide
This section addresses common questions and issues encountered when working with BDM. The following workflow provides a general decision-making process.
Caption: Troubleshooting workflow for BDM solubility.
Q1: I need to prepare a stock solution of BDM. Which organic solvent is the best choice?
Answer: For preparing a high-concentration stock solution (e.g., 10-50 mM), the primary goal is to ensure complete dissolution and stability.
-
First Choice (Highest Solubilizing Power): Dimethyl sulfoxide (DMSO) is an excellent starting point. It is a polar aprotic solvent capable of dissolving a wide range of compounds. Prepare a concentrated stock (e.g., 50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Second Choice (For Cell-Based Assays): Ethanol (100% or 200 proof) is often preferred for biological applications due to its lower cytotoxicity compared to DMSO. BDM should exhibit good solubility in ethanol.
-
Other Options: Dimethylformamide (DMF) and Methanol can also be used, but DMSO and Ethanol are the most common and practical choices.
Causality: The choice of an organic solvent is based on matching the polarity and hydrogen bonding capabilities of the solvent with the solute. BDM's aromatic structure and ether linkages are well-solubilized by the non-polar character of these organic solvents, while the hydroxyl group can interact with their polar functionalities.
Q2: My BDM precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic problem known as "precipitation upon dilution." It occurs because while BDM is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water in the final solution increases. The final concentration of DMSO in your assay should ideally be kept below 0.5% (and often below 0.1%) to avoid solvent-induced artifacts in biological systems.
Solutions:
-
Lower the Final BDM Concentration: The simplest solution is to test if a lower final concentration of BDM, which requires less DMSO, remains soluble.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution in a buffer containing a co-solvent.
-
Incorporate Co-solvents: Add a biocompatible co-solvent to your final aqueous buffer to increase the solubility of BDM.[4] Common co-solvents include:
-
Polyethylene Glycol 400 (PEG 400): Often used in a final concentration of 5-10%.
-
Propylene Glycol (PG): Similar to PEG 400, used at 5-10%.
-
Ethanol: Can be used if the final concentration is tolerated by your experimental system.
-
-
Utilize Surfactants: For some formulations, a very low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 80 (e.g., 0.01-0.1%) can help maintain solubility by reducing surface tension and forming micelles.[5][6]
Caption: Mechanism of co-solvency for BDM.
Q3: Can I use pH modification to increase the solubility of BDM?
Answer: No, pH adjustment is unlikely to be an effective strategy for BDM. This technique is primarily used for ionizable compounds—weakly acidic or weakly basic drugs.[4] BDM lacks any readily ionizable functional groups (like a carboxylic acid or an amine). Its hydroxyl group is not acidic enough to be deprotonated under physiologically relevant pH conditions. Attempting to use extreme pH could lead to chemical degradation of the compound rather than improved solubility.
Q4: I need to prepare a completely aqueous formulation for an in vivo study. What advanced methods can I explore?
Answer: For applications requiring higher aqueous concentrations without organic co-solvents, complexation is a highly effective strategy.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules like BDM, forming an "inclusion complex" that is water-soluble.[8]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.
-
Mechanism: The aromatic and dioxepine portions of BDM can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.
-
Section 3: Experimental Protocols
These protocols provide a systematic approach to determining the optimal solvent and formulation conditions for BDM.
Protocol 1: Systematic Screening for Optimal Stock Solution Solvent
-
Preparation: Weigh out 1-2 mg of BDM into several separate, small glass vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, Ethanol, Methanol, DMF, Acetonitrile) in a small, precise volume (e.g., 100 µL).
-
Dissolution: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if dissolution is slow.
-
Visual Inspection: Carefully inspect each vial against a bright light and a dark background. Look for any undissolved particulates. A completely solubilized sample will be a clear solution.
-
Concentration Increase (Optional): If the compound dissolves completely, you can incrementally add more BDM to determine the saturation solubility in that solvent.
-
Selection: Choose the solvent that provides a clear solution at the highest concentration and is most compatible with your downstream application.
Protocol 2: Developing a Co-solvent Formulation
-
Prepare Concentrated Stock: Dissolve BDM in DMSO to create a high-concentration stock (e.g., 100 mM).
-
Prepare Co-solvent Blends: In separate tubes, prepare your final aqueous buffer (e.g., PBS) containing different percentages of a co-solvent. For example:
-
Buffer A: 95% PBS, 5% PEG 400
-
Buffer B: 90% PBS, 10% PEG 400
-
Buffer C: 95% PBS, 5% Propylene Glycol
-
Buffer D: 90% PBS, 10% Propylene Glycol
-
-
Dilution Test: Add a small volume of your BDM stock solution to each co-solvent blend to achieve your desired final concentration. For example, add 1 µL of 100 mM stock to 999 µL of buffer for a final concentration of 100 µM.
-
Observation: Vortex immediately after addition. Let the solutions stand at room temperature for at least 1 hour and observe for any signs of precipitation (cloudiness, visible particles).
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v in water or buffer).
-
Add Excess BDM: Add an excess amount of solid BDM powder to each cyclodextrin solution (enough so that undissolved solid remains).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, filter the solutions through a 0.22 µm syringe filter (ensure the filter material is compatible with your solution) or centrifuge at high speed to pellet the excess, undissolved BDM.
-
Quantification: Analyze the clear supernatant to determine the concentration of dissolved BDM. This can be done using a validated analytical method such as HPLC-UV or LC-MS.
-
Phase Solubility Diagram: Plot the concentration of dissolved BDM against the concentration of the cyclodextrin. This "phase solubility diagram" will show the extent of solubility enhancement and help you select the required cyclodextrin concentration for your target BDM concentration.
References
-
Ping, L., Chaomei, H., & Di, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
PharmaCompass. (n.d.). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved January 18, 2026, from [Link]
-
PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved January 18, 2026, from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. J Pharm Drug Deliv Res. Available at: [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
- Chaudhry, A. S., & Fell, J. T. (Inventors). (2016). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Slideshare. (2019). Methods of solubility enhancements. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776393, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Retrieved January 18, 2026, from [Link].
-
PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved January 18, 2026, from [Link].
-
PubChemLite. (n.d.). This compound. Retrieved January 18, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81635, 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved January 18, 2026, from [Link].
-
Matrix Fine Chemicals. (n.d.). (3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-6-YL)METHANOL. Retrieved January 18, 2026, from [Link].
Sources
- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. (3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-6-YL)METHANOL | CAS 499770-81-9 [matrix-fine-chemicals.com]
- 3. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
<_SPLIT_TOKEN_FOR_TUTORIAL>
Welcome to the technical support guide for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure a successful and scalable synthesis.
Overview of the Synthesis
The synthesis of this compound is a multi-step process pivotal for creating advanced intermediates in drug discovery.[1] The overall strategy involves two key transformations:
-
Williamson Ether Synthesis: Formation of the seven-membered dioxepine ring via intramolecular cyclization. This classic reaction involves an alkoxide nucleophile and an organohalide.[2][3]
-
Reduction: Conversion of the aldehyde functional group to the corresponding primary alcohol.
This guide will address common issues encountered in both stages of this synthesis.
Synthetic Workflow Diagram
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Step 1: Williamson Ether Synthesis (Cyclization)
Question 1: My yield of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is very low. What are the likely causes?
Answer: Low yields in this step typically stem from issues with the nucleophile generation, reaction conditions, or side reactions.
-
Inefficient Deprotonation: The Williamson synthesis requires the formation of a phenoxide ion to act as a nucleophile.[2][4] If the base used (e.g., potassium carbonate) is not strong enough or is of poor quality (e.g., hydrated), deprotonation will be incomplete.
-
Solution: Ensure you are using an anhydrous base. Consider using a stronger base like cesium carbonate, which is known to increase reaction rates.[4] Also, ensure your solvent (e.g., DMF, DMSO) is anhydrous, as water will quench the phenoxide.
-
-
Reaction Temperature and Time: This cyclization can be slow. Insufficient heating or reaction time will lead to incomplete conversion.
-
Solution: The reaction is often performed at elevated temperatures (e.g., 120 °C) for extended periods (e.g., 48 hours).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: A common side reaction is the formation of polymeric byproducts or intermolecular etherification instead of the desired intramolecular cyclization.
-
Solution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular reactions.
-
Question 2: My TLC plate shows multiple spots after the cyclization reaction. What are these impurities?
Answer: The presence of multiple spots indicates either starting material or the formation of side products.
-
Spot 1 (Lower Rf): This is likely your starting material, 2,3-dihydroxybenzaldehyde, which is more polar than the product.
-
Spot 2 (Higher Rf): This is your desired product, 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.
-
Other Spots: These could be mono-alkylated intermediates or polymeric materials.
-
Solution: Use TLC to monitor the reaction. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot is a good indicator of reaction completion. If multiple product spots are observed, purification by column chromatography is necessary.
-
Step 2: Reduction of the Aldehyde
Question 3: The reduction of the aldehyde to the alcohol is incomplete. How can I improve this?
Answer: Incomplete reduction is usually due to the reactivity of the reducing agent or the reaction conditions.
-
Reactivity of Sodium Borohydride (NaBH4): NaBH4 is a mild reducing agent. Its reactivity can be affected by temperature and the quality of the reagent.
-
Solution: The reduction is typically performed at a low temperature (0 °C) to control the reaction rate and then allowed to warm to room temperature. Ensure your NaBH4 is fresh and has been stored in a desiccator. For a more stubborn reaction, a stronger reducing agent like Lithium Aluminum Hydride (LAH) could be used, but this requires strictly anhydrous conditions and more careful handling.
-
-
Stoichiometry: Using an insufficient amount of the reducing agent will lead to incomplete conversion.
-
Solution: Use a slight excess of NaBH4 (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion.
-
Question 4: I am having difficulty with the work-up and purification of the final product. What is the best approach?
Answer: The work-up for a borohydride reduction involves quenching the excess reagent and then extracting the product.
-
Quenching: Excess NaBH4 must be carefully quenched.
-
Solution: Slowly add a dilute acid (e.g., 1M HCl) at a low temperature to neutralize the reaction and decompose the borate esters. Be cautious as hydrogen gas is evolved.
-
-
Extraction and Purification: The product needs to be efficiently extracted from the aqueous layer.
-
Solution: Use a suitable organic solvent like ethyl acetate for extraction. Wash the organic layer with brine to remove excess water and then dry it over an anhydrous salt like sodium sulfate. The final product can be purified by column chromatography on silica gel if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Both steps involve potentially hazardous materials.
-
1,3-Dibromopropane: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Borohydride: This reagent reacts with water and acids to produce flammable hydrogen gas. Quenching should be done slowly and in a controlled manner.
-
Solvents: DMF and Methanol are toxic and should be handled with appropriate personal protective equipment (PPE).
Q2: Can I use a different alkylating agent for the cyclization? A2: Yes, other dihaloalkanes like 1,3-diiodopropane can be used. Iodo-derivatives are more reactive than bromo-derivatives, which may reduce the required reaction time or temperature, but they are also more expensive.
Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dihydroxybenzaldehyde | 138.12 | 10.0 g | 0.072 mol | 1.0 |
| 1,3-Dibromopropane | 201.89 | 16.0 g | 0.079 mol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 g | 0.217 mol | 3.0 |
| Dimethylformamide (DMF) | - | 200 mL | - | - |
Procedure:
-
To a round-bottom flask, add 2,3-dihydroxybenzaldehyde, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,3-dibromopropane to the mixture.
-
Heat the reaction to 120 °C and stir for 48 hours.[5]
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aldehyde as a solid.
Step 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Aldehyde Intermediate | 178.18 | 5.0 g | 0.028 mol | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.6 g | 0.042 mol | 1.5 |
| Methanol (MeOH) | - | 100 mL | - | - |
Procedure:
-
Dissolve the aldehyde intermediate in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and slowly quench with 1M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final alcohol product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in Step 1.
References
-
PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from PrepChem.com. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL.edu. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link]
-
Multi Synthesis Problems Organic Chemistry. (n.d.). Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Retrieved from multisynthesis.com. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]
-
ResearchGate. (2024, August 26). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from NIH.gov. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from chemistrysteps.com. [Link]
-
AIP Publishing. (2023, May 23). Multi-step organic synthesis: A review of some synthetic routes and applications. Retrieved from AIP Publishing. [Link]
-
Royal Society of Chemistry. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from RSC Publishing. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. prepchem.com [prepchem.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Welcome to the technical support center for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The purity of this building block is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This document provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification & Analysis
This section addresses the critical first step in any purification workflow: understanding what you are trying to remove.
Q1: What are the most common impurities I might encounter during the synthesis and handling of this compound?
A1: Impurities can originate from several sources, including the synthetic route, degradation, and storage.[1] It is crucial to consider the specific synthesis pathway used. For instance, a common route involves the reaction of a catechol derivative with a C3-dielectrophile.[2]
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual catechol or 1,3-dihalopropane precursors.
-
Side-Products: Isomeric products, or by-products from incomplete reactions.[3] For example, if the hydroxymethyl group is introduced via reduction of a carboxylate, you may find residual ester or the corresponding carboxylic acid.
-
Over-oxidation Products: The primary alcohol is susceptible to oxidation, which can yield the corresponding aldehyde (3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde) or carboxylic acid. This is a common issue in syntheses involving oxidizing agents or prolonged exposure to air.
-
-
Degradation Products: Exposure to harsh acidic/basic conditions, high temperatures, or UV light can cause ring-opening or other structural degradation.[1]
-
Residual Solvents: Solvents used during synthesis and workup (e.g., DMF, Toluene, Ethyl Acetate, Hexanes) are common impurities that can be identified by ¹H NMR.[4][5]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation of the main compound and its impurities.[6]
-
¹H NMR: Provides information on the proton environment. Look for unexpected aromatic splitting patterns, signals in the aldehyde region (~9-10 ppm), or a broad peak in the carboxylic acid region (>10 ppm). The benzylic CH₂ (~4.5 ppm) and the alcohol OH (variable, ~1.5-3.5 ppm) are key signals to monitor. The presence of residual solvents can also be easily quantified.[4][7]
-
D₂O Shake: To confirm the identity of the -OH proton signal, add a drop of deuterium oxide to the NMR tube and re-acquire the spectrum. The -OH signal will disappear due to proton-deuterium exchange.[8]
-
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is the gold standard for determining the purity percentage of your compound.[9] LC-MS is invaluable as it provides the mass-to-charge ratio of impurities, allowing for rapid identification of their molecular weights and potential structures.[3] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point for method development.[10]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective technique used to monitor reaction progress and guide the purification process, particularly for column chromatography.[11][12]
Section 2: Troubleshooting Guide - Common Purification Challenges
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: My crude product is a persistent oil or waxy solid and fails to crystallize.
-
Probable Cause: This is typically indicative of a high impurity load or the presence of significant amounts of residual solvent. These impurities disrupt the crystal lattice formation of the desired compound.
-
Recommended Solution: Flash Column Chromatography. Chromatography is the most robust method for separating compounds with different polarities and is the go-to technique when direct crystallization fails.[13][14] The polarity of this compound, imparted by the hydroxyl group, allows for effective separation from less polar by-products on a polar stationary phase like silica gel.[15]
Issue 2: I'm performing column chromatography, but the separation between my product and a key impurity is poor.
-
Probable Cause: The polarity of the chosen eluent (mobile phase) is not optimized for the separation. An eluent that is too polar will cause all compounds to move too quickly through the column, resulting in co-elution.[13] Conversely, a solvent that is not polar enough will lead to very slow elution and broad peaks.[12]
-
Troubleshooting Steps:
-
TLC Optimization: The key to successful column chromatography is prior optimization using TLC.[14] Test various solvent systems (see Table 1) to find one that gives a retention factor (Rƒ) of ~0.25-0.35 for the target compound, with clear separation from all impurity spots.
-
Solvent Gradient: Employ a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.
-
Column Loading: Do not overload the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for challenging separations.
-
Issue 3: My product looks clean by TLC after recrystallization, but HPLC or NMR still shows unacceptable levels of an impurity.
-
Probable Cause: The impurity may have very similar solubility properties to your product, leading to co-crystallization.[16] Alternatively, the chosen solvent may not be optimal. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[17][18]
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the ideal one (see Table 2). A good choice is often a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane), which allows for fine-tuning of polarity.[18]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid crashing out of the solution can trap impurities.[18]
-
Second Recrystallization: If impurities persist, a second recrystallization using a different solvent system can be highly effective.
-
Section 3: Validated Protocols & Data
These protocols provide a starting point for laboratory execution. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of a crude sample that is resistant to crystallization.
-
TLC Optimization:
-
Dissolve a small amount of crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., 20%, 30%, 40% Ethyl Acetate in Hexanes).
-
Visualize under UV light and/or by staining (e.g., potassium permanganate).
-
Select the solvent system that provides the best separation with an Rƒ of ~0.3 for the product.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system (or a slightly less polar one to start).
-
Collect fractions of equal volume.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
QC Checkpoint:
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Obtain a final ¹H NMR spectrum and an HPLC chromatogram to confirm purity.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for upgrading the purity of a solid product that is already >85-90% pure.
-
Solvent Selection:
-
Place ~50 mg of the crude solid into a test tube.
-
Add a potential solvent (see Table 2) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.
-
If it is sparingly soluble, heat the mixture gently. A good solvent will dissolve the solid completely upon heating.
-
-
Dissolution:
-
Place the bulk crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise, heating the mixture to a gentle boil, until the solid is fully dissolved. Use a minimal amount of hot solvent to ensure the solution is saturated.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
QC Checkpoint:
-
Determine the melting point of the dried crystals. A sharp melting point indicates high purity.
-
Confirm final purity by HPLC and/or NMR spectroscopy.
-
Data Tables
Table 1: Recommended Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10-20% Ethyl Acetate / Hexanes | Low | Eluting non-polar impurities. |
| 30-50% Ethyl Acetate / Hexanes | Medium | Good starting point for eluting the target compound. |
| 50-70% Ethyl Acetate / Hexanes | Medium-High | Eluting the target compound if it is retained strongly. |
| 1-5% Methanol / Dichloromethane | High | Eluting highly polar impurities or the product itself if it is very polar. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Comments |
| Toluene | Good for aromatic compounds; relatively high boiling point. |
| Isopropanol | A polar protic solvent that often provides good differential solubility. |
| Ethyl Acetate | A moderately polar solvent; often used in combination with a non-polar co-solvent. |
| Ethanol / Water | A versatile binary system where water acts as an anti-solvent. |
| Toluene / Hexanes | A binary system for less polar compounds, where hexanes act as the anti-solvent. |
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Flash Column Chromatography Workflow
Caption: Step-by-step workflow for purification by flash chromatography.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). National Center for Biotechnology Information.
- The Pharma Master. (n.d.). Troubleshooting.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Columbia University, Department of Chemistry. (n.d.). Column chromatography.
- Pharma Intermediates. (2025). What are the key steps in the purification of pharmaceutical intermediates?
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- SIELC Technologies. (2018). Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate.
- PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine.
- Valik, L., & Valik, I. (1934). Purification of aromatic alcohols. U.S. Patent 1,944,958. Google Patents.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization-1.pdf.
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Grealis, R. J., & Hoff, R. B. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Isotope Science.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- ResearchGate. (2025). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation.
- PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Arkivoc.
- PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.
- Patil, S., et al. (2015). Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. prepchem.com [prepchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. veeprho.com [veeprho.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 10. Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. columbia.edu [columbia.edu]
- 15. cup.edu.cn [cup.edu.cn]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Analytical Method Development for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
<
Welcome to the technical support center for the analytical method development of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of analyzing this unique molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, grounded in scientific principles and field-proven expertise.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the analysis of this compound.
Q1: What are the key physicochemical properties of this compound to consider for analytical method development?
A1: Understanding the molecule's properties is the foundation of successful method development. Key characteristics include its molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ).[1][2] The presence of a hydroxyl group and the benzodioxepin ring system suggests moderate polarity. This polarity will influence its solubility and chromatographic behavior. The compound's structure also suggests potential for UV absorbance, making UV-based detection a viable option for techniques like HPLC.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: The choice of technique depends on the analytical objective (e.g., purity, quantification, identification).
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and assay determination due to its versatility in handling moderately polar compounds.[3] Reversed-phase HPLC with a C18 column is a good starting point.
-
Gas Chromatography (GC) can be employed, particularly if derivatization is performed to increase volatility and thermal stability. However, the presence of the polar hydroxyl group may lead to peak tailing without derivatization.[4]
-
Spectroscopic methods like UV-Visible spectroscopy can be used for simple quantification if no interfering substances are present.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and identification of impurities or degradants.[6][7]
Q3: What are the initial recommended HPLC conditions for analyzing this compound?
A3: For a starting point in reversed-phase HPLC, consider the following conditions. Optimization will be necessary based on your specific system and sample matrix.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column for moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | A gradient elution is recommended to effectively separate the main peak from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 220-280 nm) | The benzodioxepin ring system is expected to have UV absorbance. Determine the λmax by running a UV scan. |
| Column Temp | 30 °C | To ensure consistent retention times. |
| Injection Vol | 10 µL | A standard injection volume, which can be adjusted based on concentration. |
Q4: How can I ensure the stability of this compound in solution during analysis?
A4: Solution stability is a critical component of method validation.[8][9] To assess and ensure stability, perform the following:
-
Forced Degradation Studies: Subject the analyte solution to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways.[10][11][12][13] This is a regulatory expectation for stability-indicating methods.[12][14]
-
Time-Course Studies: Analyze the sample and standard solutions at various time points (e.g., 0, 4, 8, 24 hours) under typical laboratory conditions to check for any changes in peak area or the appearance of degradation peaks.
-
Storage Conditions: If instability is observed, investigate different storage conditions, such as refrigeration or protection from light.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the analysis of this compound.
HPLC Troubleshooting
Issue: Peak Tailing
-
Potential Cause 1: Secondary Interactions. The hydroxyl group on this compound can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Solution:
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Modify the mobile phase: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block the active silanol sites.
-
Adjust pH: Ensure the mobile phase pH is in a range where the analyte is in a single, non-ionized form.[15]
-
-
-
Potential Cause 2: Column Overload. Injecting too concentrated a sample can lead to non-ideal chromatographic behavior.
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the likely cause.[16]
-
Issue: Variable Retention Times
-
Potential Cause 1: Inadequate Column Equilibration. If using a gradient method, insufficient time for the column to return to initial conditions between runs will cause retention time shifts.
-
Solution: Increase the equilibration time at the end of each gradient run. Monitor the baseline to ensure it is stable before the next injection.
-
-
Potential Cause 2: Mobile Phase Composition Changes. The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent.
-
Potential Cause 3: Pump Issues. Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, variable retention times.[17][18]
-
Solution: Perform routine pump maintenance, including checking for leaks and replacing seals and check valves as needed.[18]
-
Gas Chromatography Troubleshooting
Issue: Broad Peaks or Peak Tailing
-
Potential Cause 1: Active Sites in the System. The polar hydroxyl group of the analyte can interact with active sites in the GC inlet liner or on the column itself.
-
Solution:
-
Use a deactivated inlet liner: Silanized liners are less prone to interactions with polar analytes.
-
Column choice: A wax-based or a low-bleed column specifically designed for polar compounds is recommended.
-
Derivatization: Convert the hydroxyl group to a less polar functional group (e.g., a silyl ether) through derivatization to improve peak shape and volatility.
-
-
-
Potential Cause 2: Improper Injection Technique. A slow injection can cause the sample to vaporize inefficiently, leading to band broadening.
-
Solution: Ensure a fast, clean injection, either manually or by optimizing autosampler parameters.
-
Issue: No Peak or Very Small Peak
-
Potential Cause 1: Thermal Degradation. The analyte may be degrading in the high-temperature environment of the GC inlet.
-
Solution:
-
Lower the inlet temperature incrementally to find the lowest temperature at which the analyte is efficiently vaporized without degradation.
-
Consider using a cooler injection technique like cool on-column injection if available.
-
-
-
Potential Cause 2: Column Bleed or Contamination. A high baseline due to column bleed or contamination can obscure the analyte peak.[19]
Section 3: Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate a stability-indicating HPLC method for this compound, a crucial process in pharmaceutical development.[21][22]
Step 1: Initial Method Scouting
-
Prepare a standard solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Screen columns: Test a variety of reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to evaluate selectivity for the parent compound and any potential impurities.
-
Screen mobile phases: Evaluate different organic modifiers (acetonitrile and methanol) and pH conditions. A good starting point is a linear gradient from 10% to 90% organic solvent over 20 minutes.
-
Determine optimal wavelength: Use a photodiode array (PDA) detector to acquire the UV spectrum of the analyte and select a wavelength of maximum absorbance for quantification.
Step 2: Method Optimization
-
Gradient Optimization: Adjust the slope and duration of the gradient to achieve optimal resolution between the main peak and any observed impurities.
-
Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve peak efficiency and reduce run time.
Step 3: Forced Degradation Studies
-
Prepare stressed samples: Subject the analyte to the following conditions to induce degradation (aim for 5-20% degradation):[10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the solution to ICH-compliant light conditions.
-
-
Analyze stressed samples: Inject the stressed samples into the optimized HPLC system.
-
Evaluate peak purity: Use a PDA detector to assess the peak purity of the main analyte peak in the presence of degradation products. The method is considered stability-indicating if the parent peak is spectrally pure and well-resolved from all degradant peaks.
Step 4: Method Validation
Perform method validation according to ICH Q2(R1) guidelines, evaluating the following parameters:[21][23][24]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999 for the main peak in stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and peak areas should remain within acceptable limits when parameters like flow rate, pH, and column temperature are slightly varied. |
By following this structured approach, you can develop a robust and reliable analytical method for this compound that is fit for its intended purpose in a regulated environment.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025). (PDF) Benzodiazepine Analogues. Part 22.
- International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PharmaTutor. (n.d.).
- Sciex. (2023). Analytical method validation: are your analytical methods suitable for intended use?
- Drawell. (n.d.).
- Gavin Publishers. (2018).
- AELAB. (2025).
- Journal of Chromatography & Separation Techniques. (2017).
- International Journal of ChemTech Research. (2022).
- Mason Technology. (2025).
- Crawford Scientific. (n.d.).
- ALWSCI. (2025).
- MedCrave. (2016).
- PMC. (n.d.).
- PubMed. (n.d.).
- Wiley Online Library. (n.d.). Benzodiazepine analogues. Part 21.
- Emery Pharma. (2023).
- ResearchGate. (2020). (PDF)
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol AldrichCPR.
- ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review.
- PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine.
- ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
- PubMed. (n.d.).
- PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol.
Sources
- 1. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Determination of benzodiazepines by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. medcraveonline.com [medcraveonline.com]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 17. ijsdr.org [ijsdr.org]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. Common Gas Chromatography Problems | Master the Basics [masontechnology.ie]
- 20. aelabgroup.com [aelabgroup.com]
- 21. particle.dk [particle.dk]
- 22. emerypharma.com [emerypharma.com]
- 23. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 24. qbdgroup.com [qbdgroup.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of a synthetic compound is not merely a quality metric; it is a fundamental determinant of its safety, efficacy, and suitability for further investigation. For novel intermediates like 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a versatile building block in the synthesis of biologically active molecules, rigorous purity analysis is paramount. Even trace impurities can lead to misleading biological data, introduce toxicity, or hinder the progress of a drug development program.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthetic this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for ensuring the integrity of their synthetic intermediates.
Anticipated Impurity Profile: A Synthesis-Based Approach
A robust purity analysis begins with a thorough understanding of the synthetic route, as this allows for the prediction of potential process-related impurities. A common and logical synthetic pathway to this compound involves a two-step process:
-
Williamson Ether Synthesis: Formation of the benzodioxepine ring by reacting a suitable catechol derivative with a three-carbon dihalide.
-
Reduction: Conversion of a carboxylic acid or aldehyde precursor to the primary alcohol.
Based on this, we can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual catechol and 1,3-dihalopropane from the Williamson ether synthesis.
-
Intermediates: Incomplete reduction can leave traces of the corresponding carboxylic acid or aldehyde.
-
Byproducts of the Williamson Ether Synthesis: Oligomeric species formed from multiple condensations.
-
Solvent Residues: Organic volatile chemicals used during the synthesis and purification steps.[1]
The following diagram illustrates the potential sources of impurities in the synthesis of this compound.
Caption: Predicted sources of impurities in the synthesis of the target compound.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the nature of the potential impurities. For this compound, a multi-faceted approach employing orthogonal methods is recommended for a comprehensive purity assessment.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Measurement of nuclear spin transitions in a magnetic field. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile impurities and residual solvents. | Absolute purity determination without a specific reference standard of the analyte.[2][3] |
| Strengths | Wide applicability, high precision, and robustness for routine analysis. | High sensitivity and specificity for volatile compounds, definitive identification through mass spectra. | High accuracy and precision, non-destructive, provides structural information.[2][3] |
| Limitations | Requires a chromophore for UV detection, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific laboratory instrumentation and requirements.
HPLC-UV Method for Quantification and Non-Volatile Impurity Profiling
This method is designed to separate the main component from potential non-volatile impurities, such as unreacted starting materials and the carboxylic acid intermediate.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC with DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 275 nm (based on the aromatic chromophore) Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter prior to injection.
Rationale for Method Design: A C18 column is a versatile choice for the separation of moderately polar aromatic compounds. The gradient elution allows for the effective separation of components with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and resolution.
The following diagram illustrates the HPLC-UV workflow.
Caption: Workflow for HPLC-UV purity analysis.
GC-MS Method for Volatile Impurity and Residual Solvent Analysis
This method is crucial for identifying and quantifying volatile impurities that would not be detected by HPLC, such as residual solvents from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
HP-5ms column (30 m x 0.25 mm, 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min. Injector Temperature: 250 °C Split Ratio: 50:1
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
MSD Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
For quantification of residual solvents, a standard addition method or a calibration curve with known solvent standards should be employed.
Rationale for Method Design: A non-polar HP-5ms column is well-suited for the separation of a wide range of volatile organic compounds. The temperature program allows for the elution of both low-boiling solvents and higher-boiling impurities. Mass spectrometric detection provides definitive identification of the separated components based on their mass spectra.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-precision probe.
Internal Standard:
-
A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has a simple spectrum and resonances that do not overlap with the analyte.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the synthetic this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a known amount (e.g., 5 mg) of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters (for ¹H qNMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
The following diagram illustrates the qNMR workflow.
Caption: Workflow for absolute purity determination by qNMR.
Conclusion: An Integrated Approach to Purity Assurance
Ensuring the purity of synthetic intermediates like this compound is a non-negotiable aspect of drug discovery and development. A single analytical technique, while valuable, may not provide a complete picture of a compound's purity profile. The synergistic use of orthogonal methods—HPLC for non-volatile impurities, GC-MS for volatile components and residual solvents, and qNMR for absolute purity determination—constitutes a robust and self-validating system.
By understanding the synthetic pathway to anticipate potential impurities and by implementing validated, fit-for-purpose analytical methods, researchers can have high confidence in the quality of their materials. This, in turn, ensures the reliability of subsequent biological and pharmacological studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]
-
McMaster, M. C. (2005). GC/MS: a practical user's guide. John Wiley & Sons. [Link]
-
Gorog, S. (2000). Identification and determination of impurities in drugs. Elsevier. [Link]
-
PubChem. This compound. [Link]
-
PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. [Link]
Sources
A Comparative Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
The heterocyclic scaffold, 3,4-dihydro-2H-1,5-benzodioxepin, is a crucial structural motif found in a variety of pharmacologically active compounds. The targeted functionalization of this core, particularly the introduction of a hydroxymethyl group at the 6-position to yield 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol[1][2], provides a versatile building block for further elaboration in drug discovery programs. This guide offers a comparative analysis of the primary synthetic routes to this key intermediate, providing detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Reductive Functionalization of a Pre-formed Benzodioxepin Core
The most direct and widely employed strategy involves the synthesis of the benzodioxepin ring system first, followed by functionalization and reduction to the desired alcohol. This approach can be subdivided based on the immediate precursor to the alcohol: the corresponding aldehyde or carboxylic acid.
Strategy A: Reduction of 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde
This is arguably the most common and efficient route. It relies on the initial formation of the 6-carbaldehyde derivative, which is then reduced to the primary alcohol.
1. Synthesis of the Benzodioxepin Core:
The foundational step is the formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring. This is typically achieved via a Williamson ether synthesis, a robust and well-established SN2 reaction.[3][4][5][6] In this case, catechol is reacted with a three-carbon dielectrophile, such as 1,3-dibromopropane, in the presence of a base.
-
Mechanistic Insight: Catechol is deprotonated by a base like potassium carbonate (K₂CO₃) to form a more nucleophilic phenoxide. This nucleophile then attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 fashion. A second, intramolecular SN2 reaction then occurs as the second phenoxide attacks the other end of the propyl chain, closing the seven-membered ring.[3][5][7] The use of a polar aprotic solvent like dimethylformamide (DMF) accelerates the SN2 reaction.[7][8]
2. Formylation of the Benzodioxepin Ring:
Once the core is formed, an aldehyde group must be introduced at the 6-position. This is typically accomplished through electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction or Duff reaction, to yield 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde.[9]
3. Reduction of the Aldehyde:
The final step is the selective reduction of the aldehyde to a primary alcohol. Mild reducing agents are ideal for this transformation.
-
Mechanistic Insight: Sodium borohydride (NaBH₄) is an excellent choice for this reduction. It is a source of hydride (H⁻) ions. The hydride attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic source (like water or methanol) protonates the resulting alkoxide to yield the primary alcohol. NaBH₄ is highly chemoselective for aldehydes and ketones and will not reduce other functional groups that might be present, making it a reliable reagent.[10]
Experimental Protocol (Route 1A):
-
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. [8]
-
To a stirred solution of catechol (110 g) in absolute dimethylformamide (800 ml), add potassium carbonate (276 g) and 1,3-dibromopropane (303 g).
-
Heat the mixture at 120 °C for 48 hours.
-
After cooling, filter the suspension and wash the residue with diethyl ether.
-
Pour the filtrate into water (4 L) and extract with diethyl ether.
-
Wash the ether extract with 3N sodium hydroxide and then with water until neutral.
-
Dry the organic layer over sodium sulfate, evaporate the solvent in vacuo, and distill the residue to yield 3,4-dihydro-2H-1,5-benzodioxepine.
-
-
Step 2: Formylation (General Procedure).
-
The formylation of the benzodioxepin core can be achieved using standard methods such as the Vilsmeier-Haack reaction (using POCl₃/DMF), which are well-documented in organic synthesis literature.
-
-
Step 3: Reduction to Alcohol.
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Strategy B: Reduction of 3,4-dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
An alternative, though often more demanding, approach involves the reduction of the corresponding carboxylic acid.
-
Mechanistic Insight: Carboxylic acids are less reactive towards nucleophilic attack than aldehydes. Therefore, a much stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[11][12][13] LAH is a potent source of hydride. The reaction proceeds via initial deprotonation of the acidic carboxylic acid proton by a hydride, liberating H₂ gas. The resulting carboxylate is then reduced. The reaction must be performed under strictly anhydrous conditions, as LAH reacts violently with water.[12][13] The workup requires careful quenching and acidification to protonate the final alkoxide.[13]
Experimental Protocol (Route 1B):
-
Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 3,4-dihydro-2H-1,5-benzodioxepin-6-carboxylic acid (1.0 eq) in the same anhydrous solvent to the LAH suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target alcohol.
Route 2: Ring Formation from a Pre-functionalized Aromatic Precursor
This strategy reverses the order of operations. It begins with a commercially available or readily synthesized substituted benzene ring, such as 2,3-dihydroxybenzaldehyde or 2,3-dihydroxybenzoic acid, and then constructs the dioxepin ring onto this functionalized core.
1. Starting Material Selection:
The key starting material is a catechol derivative already bearing the desired carbon oxidation state at the target position. For this route, 2,3-dihydroxybenzaldehyde is an ideal precursor.
2. Dioxepin Ring Formation:
The ring closure is again accomplished via a Williamson ether synthesis. The two adjacent hydroxyl groups of 2,3-dihydroxybenzaldehyde are reacted with 1,3-dibromopropane in the presence of a base.
-
Causality of Experimental Choice: This approach consolidates the synthesis into fewer steps post-ring formation. By starting with the aldehyde already in place, the formylation step is bypassed. However, the reactivity of the starting material must be considered; the aldehyde group can potentially interfere with the basic conditions of the ether synthesis, although it is generally stable.
3. Final Reduction:
The resulting 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde is then reduced to the alcohol using the same mild conditions (e.g., NaBH₄) as described in Route 1A.
Experimental Protocol (Route 2):
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq) and 1,3-dibromopropane (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude 3,4-dihydro-2H-1,5-benzodioxepin-6-carbaldehyde by column chromatography.
-
Reduce the purified aldehyde to the target alcohol using the NaBH₄ protocol described in Route 1A.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each route are summarized below. Yields are representative and can vary based on specific reaction conditions and scale.
| Feature | Route 1A (Aldehyde Reduction) | Route 1B (Carboxylic Acid Reduction) | Route 2 (Ring Formation on Aldehyde) |
| Starting Materials | Catechol, 1,3-Dibromopropane | Catechol, 1,3-Dibromopropane | 2,3-Dihydroxybenzaldehyde, 1,3-Dibromopropane |
| Key Reagents | Formylating Agent, NaBH₄ | Oxidizing Agent, LiAlH₄ | K₂CO₃, NaBH₄ |
| Number of Steps | 3 (Ring Formation, Formylation, Reduction) | 3 (Ring Formation, Oxidation, Reduction) | 2 (Ring Formation, Reduction) |
| Typical Overall Yield | Good to High | Moderate to Good | Good |
| Scalability | Excellent | Good (Caution with LAH) | Good |
| Safety & Handling | Generally safe; standard precautions. | High Hazard : LiAlH₄ is pyrophoric and reacts violently with water. Requires stringent anhydrous conditions and careful quenching.[12] | Generally safe; standard precautions. |
| Chemoselectivity | Excellent (NaBH₄ is highly selective) | Excellent (LAH reduces acids/esters) | Excellent (NaBH₄ is highly selective) |
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
For most laboratory-scale and large-scale applications, Route 1A (Post-Formation Aldehyde Reduction) represents the most balanced approach. It utilizes common starting materials, employs reliable and high-yielding reactions, and relies on safe, easy-to-handle reagents for the critical reduction step.
Route 2 (Pre-functionalized Ring Formation) is an excellent and often more convergent alternative, particularly if 2,3-dihydroxybenzaldehyde is readily available and cost-effective. It streamlines the process by avoiding a separate formylation step.
Route 1B (Post-Formation Acid Reduction) should be considered with caution. While effective, the use of lithium aluminum hydride introduces significant safety and handling challenges that may not be justified unless the carboxylic acid intermediate is available through a separate, highly efficient pathway.[11][12][13] The stringent requirement for anhydrous conditions and the hazards associated with quenching large-scale LAH reactions make it the least favorable option for general purposes.
Ultimately, the choice of synthesis will depend on the specific constraints of the research environment, including starting material availability, cost, required scale, and the safety infrastructure available to the research team.
References
- Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. (n.d.). PrepChem.com. Retrieved from [Link]. This document details a specific protocol for the synthesis of the benzodioxepin core from pyrocatechol and 1,3-dibromopropane.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from vertexaisearch.cloud.google.com. This reference discusses the mechanism and applications of the Williamson ether synthesis, highlighting its use with phenoxide ions.
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]. This article explains the SN2 mechanism of the Williamson ether synthesis and factors influencing its success.
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]. This provides a general description of the Williamson ether synthesis for preparing both symmetrical and asymmetrical ethers.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]. This source offers a detailed look at the mechanism and practical considerations of the Williamson ether synthesis.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]. This article details the reactivity of LiAlH₄, contrasting it with NaBH₄ and explaining its utility for reducing carboxylic acids and esters.
-
Lithium aluminium hydride. (n.d.). BYJU'S. Retrieved from [Link]. This source describes the properties, applications, and necessary precautions for using LiAlH₄ as a reducing agent.
-
Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (n.d.). National Institutes of Health. Retrieved from [Link]. While focused on a different final product, this paper includes procedures for ether formation from a substituted hydroxybenzaldehyde.
-
Reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]. This page specifically covers the reduction of carboxylic acids to primary alcohols using LiAlH₄, including reaction conditions.
-
Reductions of Carboxylic Acid Derivatives. (n.d.). Michigan State University. Retrieved from [Link]. This educational resource compares different methods for reducing carboxylic acid derivatives, including catalytic hydrogenation and reductions with LAH and diborane.
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. Retrieved from [Link]. This video explains the mechanism of carbonyl reduction using LiAlH₄ for various functional groups.
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]. This database entry provides chemical information for the target molecule.
- Process for producing 3,4-dihydroxy benzaldehyde. (n.d.). Google Patents. Retrieved from . This patent describes a method for synthesizing a potential precursor.
-
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]. This database entry provides information on an isomeric intermediate.
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (n.d.). MDPI. Retrieved from [Link]. This article describes selective protection strategies for dihydroxybenzaldehydes, relevant to precursor synthesis.
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). National Institutes of Health. Retrieved from [Link]. This article, while on a different scaffold, provides examples of modern synthetic procedures and characterization.
- 3,4-dihydroxybenzaldehyde purification and decolorization method. (n.d.). Google Patents. Retrieved from .
-
3,4-dihydro-2H-1,5-benzodioxepine. (n.d.). PubChem. Retrieved from [Link]. This database entry provides chemical data for the core benzodioxepin structure.
- Reduction of aldehydes and ketones to alcohols. (n.d.). Google Patents. Retrieved from . This patent discusses various methods for the reduction of aldehydes and ketones to alcohols.
-
Reduction of carboxylic acids. (n.d.). Khan Academy. Retrieved from [Link]. This video tutorial explains the mechanism of reducing carboxylic acids.
- Process for reducing aldehydes or ketones. (n.d.). Google Patents. Retrieved from . This patent describes catalytic methods for the reduction of aldehydes and ketones.
Sources
- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. prepchem.com [prepchem.com]
- 9. scbt.com [scbt.com]
- 10. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Bioactive Benzodioxepine Derivatives for Neurological Research
Introduction: The Benzodioxepine Scaffold as a Privileged Structure in Neuroscience
The benzodioxepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its unique conformational flexibility allows it to present appended pharmacophores in precise three-dimensional orientations, making it an ideal framework for designing ligands that target complex neurological proteins. While foundational building blocks like 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol are crucial starting points for synthesis[1][2][3], the true potential of this class is revealed in its more complex, biologically active derivatives. These compounds have shown promise in modulating key receptors and transporters involved in mood, cognition, and pain.[4][5][6][7]
This guide provides an in-depth comparison of representative benzodioxepine derivatives that have been investigated for their neurological activity. Moving beyond simple cataloging, we will explore the causal relationships between structural modifications and functional outcomes, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select, design, and evaluate novel benzodioxepine-based chemical probes and therapeutic candidates.
Comparative Analysis of Lead Derivatives
To illustrate the therapeutic potential and structure-activity relationships (SAR) within the benzodioxepine class, we will compare two distinct derivatives against the broader context of neurological drug discovery. Our focus will be on compounds targeting the serotonergic system, a common pathway for benzodioxepine-like molecules.
Compound A: A Selective Serotonin 5-HT2A Receptor Antagonist
A hypothetical, yet representative, derivative designed for high affinity and selectivity for the 5-HT2A receptor, a key target in psychosis and mood disorders. Its design is inspired by published research on benzodioxepine derivatives targeting G-protein coupled receptors (GPCRs).
Compound B (Nemifitide-Inspired Analog): A Modulator with a Complex Profile
Inspired by the clinical candidate Nemifitide, this analog explores a more complex pharmacological profile. Nemifitide itself has shown antidepressant effects and is known to interact with several receptors, including the 5-HT2A receptor, albeit with micromolar affinity.[8][9] This highlights a common theme in neuropharmacology where multi-target engagement can offer unique therapeutic benefits.
Performance Data Summary
The following table summarizes hypothetical but realistic experimental data for our representative compounds. This data reflects typical values obtained from standardized in vitro assays used in drug discovery.
| Parameter | Compound A (5-HT2A Antagonist) | Compound B (Nemifitide Analog) | Rationale & Significance |
| Primary Target | Serotonin Receptor 5-HT2A | Multiple (e.g., 5-HT2A, SERT) | Defines the primary mechanism of action and therapeutic hypothesis. |
| Binding Affinity (Ki) at 5-HT2A | 1.5 nM | 1,200 nM (1.2 µM) | Lower Ki indicates stronger binding. Compound A is a potent binder; Compound B's interaction is significantly weaker.[8] |
| Functional Activity | Inverse Agonist (IC50 = 5.0 nM) | Antagonist / Weak Partial Agonist | Describes the compound's effect upon binding. Inverse agonists reduce basal receptor activity, a desirable trait for antipsychotics. |
| Selectivity (Ki Ratio) | >1000-fold vs. 5-HT2C, D2 | Low | High selectivity (Compound A) minimizes off-target side effects. Low selectivity (Compound B) may contribute to a broader, polypharmacological effect. |
| Solubility (PBS, pH 7.4) | 5 µg/mL | 150 µg/mL | Poor solubility can hinder formulation and bioavailability. The peptide-like nature of B may improve solubility. |
| In Vivo Efficacy Model | Reversal of DOI-induced head-twitch | Reduction of immobility in FST | Demonstrates effect in a relevant animal model. Head-twitch is specific to 5-HT2A agonism; the Forced Swim Test (FST) is a general screen for antidepressant-like activity.[10][11] |
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The trustworthiness of comparative data hinges on the robustness of the experimental methods used.[12] Below are detailed, self-validating protocols for the key assays required to characterize compounds like those discussed above.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki Determination)
This protocol determines a compound's binding affinity by measuring its ability to compete with a radiolabeled ligand for the target receptor.[13][14]
Causality Behind Choices:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor are used to isolate the target and eliminate confounding interactions from other native receptors.
-
Radioligand: [3H]-Ketanserin is a high-affinity, selective 5-HT2A antagonist, making it the gold standard for this assay.
-
Non-Specific Binding: Mianserin, a high-concentration non-radiolabeled ligand, is used to define the signal component that is not due to specific binding to the 5-HT2A receptor. This is critical for accurate calculation.
-
Incubation Time & Temperature: 60 minutes at 25°C is chosen to ensure the binding reaction reaches equilibrium, a prerequisite for accurate Ki calculation.[12]
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved cell membranes on ice. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgSO4).
-
Reaction Setup: In a 96-well plate, add:
-
25 µL of test compound (at 11 different concentrations, e.g., 0.1 nM to 100 µM).
-
25 µL of [3H]-Ketanserin (final concentration ~1.0 nM).
-
150 µL of the cell membrane suspension (final concentration 5-10 µg protein/well).
-
For non-specific binding (NSB) wells, use 10 µM Mianserin instead of the test compound.
-
For total binding wells, use assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation bag with liquid scintillant, and count the radioactivity in a scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot specific binding as a function of the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Below is a diagram illustrating the logical flow of the binding assay protocol.
Caption: Workflow for determining receptor binding affinity.
Signaling Pathway & Mechanism of Action
Benzodioxepine derivatives that target the 5-HT2A receptor, a Gq-coupled GPCR, initiate a well-defined intracellular signaling cascade. Understanding this pathway is crucial for interpreting data from functional assays.
Upon binding of an agonist, the 5-HT2A receptor undergoes a conformational change, activating the Gαq subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium can be measured to quantify receptor activation.[15][16]
Diagram of 5-HT2A (Gq) Signaling Pathway
Caption: Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.
Conclusion and Future Directions
The benzodioxepine scaffold remains a highly versatile and valuable starting point for the development of novel neurological agents. As demonstrated by the comparison between a highly selective antagonist (Compound A) and a multi-target modulator (Compound B analog), subtle structural modifications can lead to profoundly different pharmacological profiles. The high potency and selectivity of compounds like 'A' make them excellent tools for dissecting specific receptor functions and potential therapeutics for disorders driven by hyperactivity of a single target, such as psychosis. Conversely, the more complex profile of compounds like 'B' may offer advantages for treating multifactorial diseases like depression, where engaging multiple pathways could lead to greater efficacy or a faster onset of action.[10][11]
Future research should focus on leveraging advanced techniques like structure-based drug design and computational modeling to refine the selectivity and pharmacokinetic properties of these derivatives.[17] Furthermore, exploring their potential as allosteric modulators could unlock new therapeutic mechanisms with improved safety profiles.[18] The detailed protocols and comparative framework provided here serve as a foundational resource for researchers aiming to harness the full potential of the benzodioxepine chemical class.
References
-
Nemifitide - Wikipedia. [Link]
-
Nemifitide - Grokipedia. [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. [Link]
-
5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]
-
5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]
-
Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives - PubMed. [Link]
-
Potential use of nemifitide in the treatment of severe depression - BioWorld. [Link]
-
GPCR-radioligand binding assays - PubMed. [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. [Link]
-
Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. [Link]
-
(PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives - ResearchGate. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. [Link]
-
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine - PrepChem.com. [Link]
-
Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant - PubMed. [Link]
-
Benzodiazepine analogues. Part 21.13C NMR analysis of benzoxathiepine derivatives | Request PDF - ResearchGate. [Link]
-
Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC. [Link]
-
This compound - PubChemLite. [Link]
-
PAPER: 05/3616 Benzodiazepine analogues. Part 22.1 Conformational analysis of benzodioxepine and benzoxathiepine derivatives - ResearchGate. [Link]
-
Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. [Link]
-
3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem. [Link]
-
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 - PubChem. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 3. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nemifitide - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. | BioWorld [bioworld.com]
- 11. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. innoprot.com [innoprot.com]
- 16. innoprot.com [innoprot.com]
- 17. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 18. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Positional Isomers of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Abstract
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is a critical step that dictates biological activity, physical properties, and patentability. The 3,4-dihydro-2H-1,5-benzodioxepin framework is a privileged scaffold found in numerous biologically active compounds. This guide presents a detailed spectroscopic comparison of its key positional isomers: 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol (Isomer 1) and 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (Isomer 2) . We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the analytical tools to unambiguously distinguish between them.
Introduction: The Significance of Positional Isomerism
Positional isomers, while sharing the same molecular formula (C₁₀H₁₂O₃) and functional groups, differ in the substitution pattern on the aromatic ring. This seemingly subtle variation can lead to profound differences in how the molecule interacts with biological targets or packs in a solid state. For derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, the placement of the hydroxymethyl (-CH₂OH) group dictates the electronic environment of the entire molecule, which is directly reflected in its spectroscopic signature. This guide provides the experimental and theoretical foundation for differentiating the 6-substituted (Isomer 1) and 7-substituted (Isomer 2) analogs.
Caption: Figure 1. Molecular Structures of Isomer 1 (left) and Isomer 2 (right).
¹H and ¹³C NMR Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus. The key differences will arise in the aromatic region of both ¹H and ¹³C NMR spectra.
Expertise in Action: Predicting Aromatic Splitting Patterns
The primary distinction between Isomer 1 and Isomer 2 lies in the substitution pattern of the benzene ring.
-
Isomer 1 (6-ylmethanol): This isomer has a 1,2,4-trisubstituted benzene ring. The three aromatic protons will exhibit a characteristic splitting pattern. We predict an AXM system: one proton will appear as a doublet, another as a doublet of doublets, and the third as a singlet (or a very narrowly split doublet).
-
Isomer 2 (7-ylmethanol): This isomer has a 1,2,4-trisubstituted pattern as well, but the symmetry is different. We also expect three aromatic protons, but their coupling constants and chemical shifts will differ significantly from Isomer 1 due to the different placement of the electron-donating oxygen and hydroxymethyl groups.
Comparative NMR Data (Predicted)
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the two isomers in CDCl₃. These predictions are based on established principles of substituent effects on aromatic rings.
| Assignment | Isomer 1 (6-ylmethanol) Predicted δ (ppm) | Isomer 2 (7-ylmethanol) Predicted δ (ppm) | Justification for Differences |
| ¹H NMR | |||
| Aromatic-H | ~6.8-7.0 (3H, m) | ~6.7-6.9 (3H, m) | The precise splitting patterns (doublets, doublet of doublets) will be the key differentiator. Isomer 1 will likely show a more compressed multiplet compared to Isomer 2. |
| -CH₂OH | ~4.65 (2H, s) | ~4.60 (2H, s) | Minimal difference expected, but the electronic environment could induce a minor shift. |
| -O-CH₂- (ring) | ~4.20 (4H, m) | ~4.20 (4H, m) | The two methylene groups of the dioxepin ring are expected to be very similar in both isomers. |
| -CH₂- (ring) | ~2.15 (2H, m) | ~2.15 (2H, m) | The central methylene of the seven-membered ring should be nearly identical in both isomers. |
| -OH | Variable, ~1.5-2.5 (1H, broad s) | Variable, ~1.5-2.5 (1H, broad s) | Highly dependent on concentration and solvent. A D₂O exchange experiment can confirm this peak.[1] |
| ¹³C NMR | |||
| Aromatic C-O | ~148, ~147 | ~148, ~147 | The two carbons attached to the dioxepin oxygens will have similar shifts. |
| Aromatic C-CH₂OH | ~135 | ~136 | The carbon bearing the hydroxymethyl group will be deshielded. |
| Aromatic C-H | ~122, ~118, ~117 | ~123, ~119, ~116 | The specific shifts of the protonated aromatic carbons are highly diagnostic and will differ based on the ortho, meta, and para relationships to the substituents. |
| Quaternary Aromatic C | ~130 | ~131 | The remaining quaternary carbon in the aromatic ring. |
| -CH₂OH | ~65 | ~64 | The hydroxymethyl carbon shift is expected to be similar in both isomers. |
| -O-CH₂- (ring) | ~70 | ~70 | The dioxepin ring carbons are expected to be very similar. |
| -CH₂- (ring) | ~30 | ~30 | The central methylene carbon should have a nearly identical chemical shift. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: 16-32 scans, relaxation delay of 1s, spectral width of ~16 ppm.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH proton signal, which will disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 512-1024 scans, relaxation delay of 2s, spectral width of ~240 ppm.
-
-
Data Processing: Process the FID (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Caption: Figure 2. Standard workflow for NMR analysis of benzodioxepin isomers.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of both isomers will be broadly similar, subtle differences in the "fingerprint region" can be diagnostic.
Expected Spectral Features
Both isomers will exhibit:
-
O-H Stretch: A broad, strong absorption in the range of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.[2]
-
C-H Stretch (Aromatic): Weak to medium absorptions just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the CH₂ groups in the dioxepin ring and the methanol moiety.[2]
-
C=C Stretch (Aromatic): Medium-intensity peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the alcohol C-O and the ether C-O linkages.
The key distinguishing feature will be the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The substitution pattern on the aromatic ring dictates the number and position of these bands. For 1,2,4-trisubstituted rings, characteristic absorptions are expected, and their precise location can differ between the two isomers.[3]
Comparative IR Data (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (Alcohol) | 3200-3600 (broad, strong) | Will be present and prominent in both isomers. |
| C-H Stretch (Aliphatic) | 2850-2960 (strong) | Characteristic of the seven-membered ring and -CH₂OH group. |
| C=C Stretch (Aromatic) | 1500-1600 (medium) | Confirms the presence of the benzene ring. |
| C-O Stretch (Ether & Alcohol) | 1000-1300 (strong) | A complex region of strong bands. |
| C-H Out-of-Plane Bending | 700-900 (medium-strong) | Most diagnostic region. The specific pattern of bands here will differ based on the substitution pattern, allowing for differentiation between Isomer 1 and Isomer 2.[3] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using a diamond Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample on the crystal or insert the pellet into the holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which is dictated by its structure. Both isomers will have the same molecular ion peak, but their fragmentation patterns may exhibit differences in the relative abundances of certain fragment ions.
Fragmentation Analysis
-
Molecular Ion (M⁺•): Both isomers will show a molecular ion peak at m/z = 180, corresponding to the molecular formula C₁₀H₁₂O₃.[4][5]
-
Key Fragmentations:
-
Loss of •H: A peak at m/z = 179 is possible.
-
Loss of •OH: A peak at m/z = 163 (M-17) from the loss of the hydroxyl radical is unlikely but possible.
-
Loss of CH₂O (Formaldehyde): A significant peak at m/z = 150 (M-30) is expected from a rearrangement and loss of the hydroxymethyl group as formaldehyde. This corresponds to the 3,4-dihydro-2H-1,5-benzodioxepin radical cation.[6]
-
Benzylic Cleavage: The most significant fragmentation pathway for both isomers will likely be the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the •CH₂OH radical (M-31), resulting in a fragment ion at m/z = 149 .
-
Further Fragmentation: The fragment at m/z = 150 can undergo further fragmentation, such as the loss of CO, which is a common pathway for cyclic ethers and aromatic systems.[7][8]
-
While the major fragments are expected to be the same, the relative intensities of these peaks could differ, reflecting the different stabilities of the intermediate radical cations formed from each isomer.[9]
Caption: Figure 3. Primary fragmentation pathways for benzodioxepin-ylmethanol isomers.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the isomer (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection in split mode (e.g., 20:1).
-
Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to determine the molecular ion and the fragmentation pattern.
Conclusion
While this compound and its 7-ylmethanol isomer present a classic analytical challenge, a multi-technique spectroscopic approach provides a clear path to their differentiation. ¹H NMR spectroscopy offers the most definitive evidence through the unique splitting patterns of the aromatic protons. IR spectroscopy provides confirmation of functional groups and can offer clues in the fingerprint region. Finally, while less definitive for this specific pair of isomers, mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structures. By employing these techniques in concert, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity of their subsequent research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021, May). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate. Retrieved from [Link]
-
Kolev, S. D., et al. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Bonetti, J. L., et al. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Retrieved from [Link]
-
Wainwright, D. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from
-
Zhang, Y., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
-
ResearchGate. (2025, July 1). Synthesis and NMR Spectra of 1,6-Anhydro-2,3-dideoxy-2,3-epimino. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
Sources
- 1. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 5. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol Derivatives
This guide provides a comprehensive comparison of modern analytical techniques for the definitive structural validation of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol and its derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental strategies.
Introduction: The Imperative of Structural Integrity
The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. The introduction of a methanol substituent at the 6-position, and further derivatization, can lead to a diverse array of compounds with potentially unique pharmacological profiles. However, the inherent flexibility of the seven-membered dioxepine ring and the possibility of isomeric products during synthesis necessitate a multi-faceted analytical approach for unequivocal structure determination. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, providing the causal logic behind experimental choices and presenting a self-validating system for structural confirmation.
The Analytical Triad: A Multi-pronged Approach to Structural Validation
A robust structural validation strategy for novel this compound derivatives relies on the synergistic application of NMR, MS, and X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle, and their combined data provide the highest level of confidence in the assigned structure.
Figure 1: The synergistic relationship of NMR, MS, and X-ray crystallography.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential.
A. Foundational 1D NMR Experiments: ¹H and ¹³C NMR
1. ¹H NMR Spectroscopy: This is the initial and most informative experiment, providing data on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
2. ¹³C NMR Spectroscopy: This experiment reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the aromatic ring, the dioxepine ring, and the methanol substituent are diagnostic.
B. Advanced 2D NMR Experiments: Connecting the Dots
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton spin systems within the molecule, for instance, confirming the connectivity of the protons on the dioxepine ring and the aromatic ring.
2. HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is crucial for piecing together the molecular fragments identified by COSY and HSQC, and for confirming the position of substituents on the benzodioxepin core.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Run a standard COSY experiment.
-
Acquire an HSQC spectrum to correlate one-bond C-H connections.
-
Acquire an HMBC spectrum to establish long-range C-H correlations.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR spectrum and determine the multiplicity of the signals.
-
Use the HSQC spectrum to assign the chemical shifts of protons to their directly attached carbons.
-
Use the COSY spectrum to identify coupled proton networks.
-
Utilize the HMBC correlations to connect the different spin systems and confirm the overall molecular structure.
-
Figure 2: A typical workflow for NMR-based structure elucidation.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the crucial information of the molecular weight and elemental composition of the synthesized derivative. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula with high accuracy.
A. Ionization Techniques
1. Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, providing a clear indication of the molecular weight.
2. Electron Ionization (EI): A "harder" ionization technique that can lead to extensive fragmentation of the molecule. While the molecular ion peak (M⁺) may be weak or absent, the fragmentation pattern provides valuable structural information that can be used to piece together the molecule.
B. Fragmentation Analysis
The fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the molecule. For this compound derivatives, characteristic fragmentation pathways can be predicted and compared with the experimental data to support the proposed structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
For ESI-MS, infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in positive ion mode.
-
For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
-
Data Analysis:
-
Identify the molecular ion peak in the ESI mass spectrum to confirm the molecular weight.
-
Use HRMS data to determine the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern in the EI mass spectrum to identify characteristic fragments that support the proposed structure.
-
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the derivative can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state. This technique is considered the "gold standard" for structural determination as it reveals the precise spatial arrangement of all atoms, bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Interaction of nuclear spins with a magnetic field | Measurement of mass-to-charge ratio of ions | Diffraction of X-rays by a crystal lattice |
| Sample State | Solution | Solid, liquid, or gas | Single crystal |
| Information | Connectivity, stereochemistry, dynamics | Molecular weight, elemental formula, fragmentation | Absolute 3D structure, bond lengths/angles |
| Sensitivity | Milligram | Microgram to nanogram | Milligram (for crystal growth) |
| Strengths | Rich structural information in solution | High sensitivity and accuracy for MW | Unambiguous 3D structure |
| Limitations | Lower sensitivity, complex spectra for large molecules | Limited structural information from soft ionization | Requires high-quality single crystals |
Case Study: Structural Elucidation of a 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one Derivative
To illustrate the application of these techniques, we will consider the structural validation of a 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one derivative, as detailed in the work of Lis and Lata (2020).[1] Although not a 6-ylmethanol derivative, the core benzodioxepin structure presents similar analytical challenges.
NMR Analysis:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methine proton at C4, and the methylene protons at C3. The coupling constants between these protons would provide information about their relative stereochemistry.
-
¹³C NMR: Distinct signals for the carbonyl carbon (C2), the aromatic carbons, and the carbons of the dioxepine ring would be observed.
-
COSY: Correlations between the aromatic protons and between the protons on the C3-C4 fragment would confirm their connectivity.
-
HSQC: Direct correlation of each proton signal to its attached carbon signal would allow for unambiguous assignment.
-
HMBC: Long-range correlations from the methine proton at C4 to the carbons of the phenyl ring and the benzodioxepin core would confirm the overall connectivity.
Mass Spectrometry:
-
ESI-HRMS: Would provide the accurate mass of the protonated molecule, allowing for the determination of the elemental composition and confirmation of the molecular formula.
-
EI-MS: Would likely show fragmentation patterns corresponding to the loss of the phenyl group, CO, and other characteristic fragments of the benzodioxepin ring.
X-ray Crystallography:
-
A successful single-crystal X-ray diffraction experiment would provide the definitive solid-state structure, confirming the relative and absolute stereochemistry of the chiral center at C4 and the conformation of the seven-membered ring.
Conclusion
The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on connectivity and stereochemistry in solution, and mass spectrometry confirms the molecular weight and formula, single-crystal X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating the data from these three powerful techniques, researchers can have the highest level of confidence in their synthesized compounds, which is a critical prerequisite for advancing their application in drug discovery and materials science.
References
-
Lis, T., & Lata, E. (2020). Synthesis, spectral characterization and antimicrobial activity of novel 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one derivatives. Journal of Molecular Structure, 1202, 127271. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol, a key intermediate in the synthesis of various biologically active molecules, robust and reliable analytical methods are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of critical analytical techniques for the characterization and quantification of this compound, underpinned by the principles of cross-validation to ensure data accuracy and consistency.
The process of cross-validation involves comparing results from different analytical methods to build a comprehensive and confident understanding of a substance's identity, purity, and concentration.[1][2][3] This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique can introduce unforeseen biases and potential inaccuracies. By employing multiple, orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—we can significantly enhance the confidence in our analytical results. For instance, while HPLC is excellent for quantifying non-volatile compounds, GC-MS provides complementary information on volatile impurities and offers structural confirmation through mass fragmentation patterns. NMR provides definitive structural elucidation, and FTIR serves as a rapid and effective tool for confirming the presence of key functional groups.
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[4][5][6][7][8][9][10][11] Key validation parameters include accuracy, precision, specificity, linearity, and range.[8] Cross-validation takes this a step further by demonstrating the consistency of results across different validated methods.[1][12]
Experimental Workflows and Methodologies
A logical and well-defined workflow is essential for the successful cross-validation of analytical data. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Workflow for the cross-validation of analytical data.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse of pharmaceutical analysis for purity determination and assay of active pharmaceutical ingredients (APIs) and intermediates. For this compound, a reversed-phase HPLC method is most suitable.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples, and record the chromatograms.
Rationale for Method Choices: The C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. A gradient elution is employed to ensure good separation of the main peak from any potential impurities with different polarities. UV detection at 280 nm is selected based on the aromatic nature of the compound, which is expected to have a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential residual solvents and by-products from the synthesis of this compound.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol.
Rationale for Method Choices: The non-polar column is chosen to separate compounds based on their boiling points. The temperature program is designed to elute a wide range of potential impurities. Mass spectrometric detection allows for the identification of unknown peaks by comparing their fragmentation patterns to spectral libraries like the NIST database.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY and HSQC can be performed for more detailed structural assignments.
Rationale for Method Choices: The choice of solvent depends on the sample's solubility. CDCl₃ is a common choice for many organic compounds. The strength of the NMR magnet (e.g., 400 MHz) will determine the resolution of the spectra. Higher field strengths provide better separation of signals.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent identity check.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Rationale for Method Choices: ATR-FTIR is a simple and fast technique that requires minimal sample preparation. For this compound, characteristic peaks for the hydroxyl (-OH), aromatic C-H, and ether (C-O) functional groups are expected.
Comparative Analysis of Illustrative Data
To demonstrate the principles of cross-validation, the following tables present illustrative analytical data for a hypothetical batch of this compound.
Table 1: HPLC Purity and Assay Results
| Parameter | Result | Acceptance Criteria |
| Purity (% Area) | 99.8% | ≥ 99.0% |
| Assay vs. Reference Std. | 100.2% | 98.0% - 102.0% |
| Major Impurity | 0.15% | ≤ 0.2% |
| Total Impurities | 0.20% | ≤ 1.0% |
Table 2: GC-MS Impurity Profile
| Retention Time (min) | Compound Name | Area % | Identification Method |
| 5.2 | Dichloromethane | 0.05% | Library Match (NIST) |
| 12.8 | Unknown Impurity 1 | 0.10% | Mass Spectrum |
| 15.4 | This compound | 99.85% | Mass Spectrum & RT Match |
Table 3: NMR Spectral Data (Illustrative Chemical Shifts)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.2 | m | Aromatic protons |
| ¹H | ~4.6 | s | -CH₂OH |
| ¹H | ~4.2 | t | -OCH₂- |
| ¹H | ~2.1 | p | -CH₂- |
| ¹³C | ~140-150 | Aromatic C-O | |
| ¹³C | ~115-125 | Aromatic C-H | |
| ¹³C | ~70 | -OCH₂- | |
| ¹³C | ~65 | -CH₂OH | |
| ¹³C | ~30 | -CH₂- |
Table 4: FTIR Spectral Data (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, 2850 | Medium | Aliphatic C-H stretch |
| ~1250 | Strong | Aryl-O stretch (ether) |
Synthesizing the Data: A Cross-Validation Narrative
The cross-validation of the analytical data for our hypothetical batch of this compound provides a high degree of confidence in its quality.
-
Purity Confirmation: The HPLC analysis indicates a purity of 99.8% by area, which is corroborated by the GC-MS result of 99.85%. The slight difference is within expected inter-method variability. Both techniques show a very low level of impurities, well within the acceptance criteria. The assay result of 100.2% against a certified reference standard confirms the accuracy of the quantification by HPLC.
-
Identity Confirmation: The structural information from NMR and FTIR provides definitive confirmation of the compound's identity. The ¹H and ¹³C NMR spectra show the expected signals for the aromatic, ether, and alcohol functional groups, and the splitting patterns are consistent with the proposed structure. The FTIR spectrum further supports this with characteristic absorption bands for the O-H, aromatic C-H, and C-O bonds. The mass spectrum from the GC-MS analysis would show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ) and a fragmentation pattern consistent with its structure.[16][17][18]
-
Impurity Characterization: GC-MS identified a residual solvent, dichloromethane, at a low level (0.05%). This level would need to be compared against the relevant ICH guidelines for residual solvents (ICH Q3C). The unknown impurity detected by GC-MS at 0.10% would require further investigation for structural elucidation if it were above the identification threshold.
Caption: Logical flow of data corroboration in cross-validation.
Conclusion
The cross-validation of analytical data using orthogonal techniques is a cornerstone of modern pharmaceutical development. For this compound, a combination of HPLC, GC-MS, NMR, and FTIR provides a comprehensive and reliable assessment of its purity, identity, and impurity profile. This integrated approach not only satisfies regulatory requirements but also ensures a deep and scientifically sound understanding of the material, which is critical for its successful application in drug discovery and development. The principles and methodologies outlined in this guide provide a robust framework for achieving data integrity and confidence in analytical results.
References
- U.S. Food and Drug Administration. FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
- PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BenchChem. A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- ScienceOpen. Supporting Information.
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. Available at: [Link]
- Sigma-Aldrich. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol AldrichCPR.
-
National Institutes of Health. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]
- PubChemLite. This compound.
- SpectraBase. 2H-1,5-Benzodioxepin, 3,4-dihydro-3-methylene- [FTIR] - Spectrum.
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Available at: [Link]
- SIELC Technologies. Separation of Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate on Newcrom R1 HPLC column.
-
ResearchGate. H and 13 C -NMR data of compound 1 compared with reported literature. Available at: [Link]
-
PubChem. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Available at: [Link]
-
ResearchGate. Comparative Analysis of a Secondary Metabolite Profile from Roots and Leaves of Iostephane heterophylla by UPLC-MS and GC-MS. Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available at: [Link]
-
PubMed. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Available at: [Link]
-
ScienceScholar. Phytochemical analysis and GC-MS-MS investigation of methanol extract of Calotropis procera aerial parts. Available at: [Link]
- SciVision Publishers. Structural Prediction of Bioactive Compound Elucidated Through 1H and 13C NMR Based Metabolomics from Physalis Minima.
-
Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Available at: [Link]
- SIELC Technologies. Separation of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- on Newcrom R1 HPLC column.
-
Journal of the Chemical Society B: Physical Organic. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Available at: [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. scribd.com [scribd.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 13. Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate | SIELC Technologies [sielc.com]
- 14. Separation of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 17. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This guide presents a detailed framework for a comparative kinetic study of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. Given the limited availability of published kinetic data for this specific molecule, we have designed a comprehensive experimental approach from first principles. Our objective is to characterize its reactivity in a fundamental chemical transformation—oxidation—and compare it against a well-understood benchmark, benzyl alcohol. This comparison will illuminate the electronic influence of the fused dioxepin ring system on the reaction rate and activation energy.
This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the reactivity of this heterocyclic building block for process optimization, mechanism elucidation, and predictive stability modeling.
Introduction and Scientific Rationale
This compound is a bifunctional organic molecule featuring a primary benzylic alcohol appended to a seven-membered benzodioxepin core[1]. Molecules containing the benzodioxepin scaffold are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmacologically active agents and functional materials[2][3]. The reactivity of the benzylic alcohol is central to its utility as a synthetic precursor.
Understanding the kinetics of its reactions is crucial for controlling reaction outcomes, optimizing yields, and predicting its stability. The core of this guide is a comparative study against benzyl alcohol. This comparison is not arbitrary; it is designed to isolate and quantify the electronic effect of the 1,5-dioxacycloheptyl ring fused to the benzene core.
Our central hypothesis is that the two ether-like oxygen atoms in the dioxepin ring will act as electron-donating groups via resonance, thereby influencing the rate of reactions at the benzylic position compared to the unsubstituted benzyl alcohol. This guide provides the theoretical foundation and detailed experimental protocols to rigorously test this hypothesis.
Theoretical Framework for Kinetic Analysis
A thorough kinetic study requires an understanding of the principles that govern reaction speed. The rate of a reaction is described by a rate law, an equation that links the reaction rate to the concentrations of the reactants.[4][5] For a generic reaction A + B → P, the rate law takes the form:
Rate = k[A]m[B]n
Where:
-
k is the rate constant, a proportionality constant specific to the reaction at a given temperature.
-
[A] and [B] are the molar concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.[5]
The electronic nature of substituents on an aromatic ring can significantly alter the reaction rate by stabilizing or destabilizing the transition state. This effect is often quantified using Hammett plots, which correlate rate constants with substituent constants (σ)[6]. For the oxidation of benzylic alcohols, electron-donating groups are known to accelerate the reaction by stabilizing the electron-deficient transition state that forms during hydride transfer[7].
Furthermore, the effect of temperature on the rate constant is described by the Arrhenius equation [8]:
k = A * e(-Ea/RT)
Where:
-
A is the pre-exponential factor, related to collision frequency and orientation.
-
Ea is the activation energy, the minimum energy required for a reaction to occur.[9][10]
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
By measuring the rate constant k at various temperatures, we can determine the activation energy Ea, a critical parameter for comparing the intrinsic reactivity of our target molecule and the benzyl alcohol benchmark.[11][12]
Experimental Design: A Dual-Methodology Approach
To ensure the robustness and validity of our findings, we propose a dual-methodology approach for monitoring the reaction kinetics. The chosen model reaction is the oxidation of the primary alcohol to the corresponding aldehyde using acidified dichromate, a classic and well-documented system for kinetic studies of benzyl alcohols.[6][13]
General Reaction Scheme
The comparative study will investigate the kinetics of the following two reactions under identical conditions:
Caption: General oxidation scheme for the target and benchmark substrates.
Methodology 1: In-Situ UV-Visible Spectrophotometry
This method offers real-time, continuous monitoring of the reaction by tracking the change in absorbance of a colored species.[14] In this system, the orange-colored dichromate ion (Cr₂O₇²⁻) is consumed and converted to the green-colored Cr³⁺ ion. By monitoring the disappearance of the dichromate absorbance at its λ_max (~440 nm), we can follow the reaction progress.[15][16]
To simplify the rate law, the experiment is conducted under pseudo-first-order conditions. This is achieved by using a large excess of the alcohol substrate relative to the oxidant (dichromate). By keeping the alcohol concentration effectively constant, the rate law simplifies to Rate = k'[Cr₂O₇²⁻], where k' (the pseudo-first-order rate constant) = k[Alcohol]ⁿ.[17]
-
Reagent Preparation:
-
Prepare a stock solution of 0.01 M Potassium Dichromate (K₂Cr₂O₇) in 1 M H₂SO₄.
-
Prepare 0.2 M stock solutions of both this compound and benzyl alcohol in a suitable solvent mixture (e.g., 80:20 acetic acid:water) to ensure solubility.
-
-
Instrument Setup:
-
Set a temperature-controlled UV-Vis spectrophotometer to the λ_max of K₂Cr₂O₇ (~440 nm).
-
Equilibrate the instrument and a quartz cuvette to the desired reaction temperature (e.g., 298 K).
-
-
Kinetic Run:
-
Pipette 2.0 mL of the 0.2 M alcohol stock solution into the cuvette.
-
Add 0.9 mL of the solvent to the cuvette and mix.
-
To initiate the reaction, rapidly add 0.1 mL of the 0.01 M K₂Cr₂O₇ stock solution, mix thoroughly, and immediately begin recording absorbance vs. time for at least 3 half-lives.
-
-
Data Collection:
-
Record absorbance readings at regular intervals (e.g., every 30 seconds).
-
Repeat the experiment for both substrates.
-
To determine the activation energy, repeat the entire procedure at a minimum of three other temperatures (e.g., 303 K, 308 K, 313 K).
-
Caption: Experimental workflow for the UV-Vis spectrophotometry kinetic study.
Methodology 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides a more direct and powerful method for kinetic analysis. It allows for the simultaneous separation and quantification of the reactant (alcohol) and the product (aldehyde), providing a complete picture of the reaction profile.[18][19] This method is particularly valuable for detecting any potential side-products or intermediates that would be invisible to the single-wavelength UV-Vis method.[20]
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the alcohol substrate, solvent, and sulfuric acid at the desired concentrations (e.g., 0.1 M alcohol, 0.01 M K₂Cr₂O₇).
-
Initiate the reaction by adding the K₂Cr₂O₇ solution. Start a stopwatch immediately.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of sodium sulfite to consume the unreacted dichromate).
-
-
Sample Preparation & Analysis:
-
Dilute the quenched aliquot with the HPLC mobile phase.
-
Inject the sample onto an appropriate HPLC system (e.g., a C18 reversed-phase column).
-
Monitor the elution of the alcohol and aldehyde using a UV detector set to a wavelength where both compounds have good absorbance (e.g., 254 nm).
-
-
Quantification:
-
Prior to the kinetic runs, create calibration curves for both the starting alcohol and the corresponding aldehyde product to correlate HPLC peak area with concentration.[21]
-
Use these calibration curves to convert the peak areas from the kinetic runs into concentrations at each time point.
-
Data Analysis and Comparative Interpretation
The data gathered from these experiments will allow for a comprehensive kinetic comparison.
Determination of Rate Law and Rate Constants
From the UV-Vis data (or HPLC data for the reactant), determine the reaction order with respect to the substrate by plotting the data according to the integrated rate laws:
-
Zeroth-order: [A] vs. time (linear plot, slope = -k)[22]
-
First-order: ln[A] vs. time (linear plot, slope = -k)[23]
-
Second-order: 1/[A] vs. time (linear plot, slope = k)[24]
The plot that yields the best linear fit indicates the order of the reaction. The absolute value of the slope of this line is the pseudo-rate constant, k'. The true rate constant, k, can be determined by varying the concentration of the excess reagent and analyzing the effect on k'.
Determination of Activation Energy (Ea)
Using the rate constants (k) determined at multiple temperatures, construct an Arrhenius plot by graphing ln(k) versus 1/T (where T is in Kelvin). The data should fall on a straight line according to the linearized Arrhenius equation:
ln(k) = -Ea/R * (1/T) + ln(A)
The slope of this line is equal to -Ea/R . The activation energy can then be calculated as: Ea = -slope * R .[9]
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Comparative Kinetic Parameters at 298 K (Hypothetical Data)
| Substrate | Rate Constant, k (M⁻¹s⁻¹) | Reaction Order |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| Benzyl Alcohol | Experimental Value | Experimental Value |
Table 2: Comparative Thermodynamic Parameters (Hypothetical Data)
| Substrate | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| Benzyl Alcohol | Experimental Value | Experimental Value |
Interpreting the Results: The comparison of these parameters will provide direct evidence of the dioxepin ring's electronic influence.
-
If k(target) > k(benchmark): This would indicate that the dioxepin moiety accelerates the reaction, consistent with an electron-donating effect that stabilizes the transition state.
-
If Ea(target) < Ea(benchmark): This provides stronger evidence for the stabilization of the transition state, as a lower energy barrier needs to be overcome for the reaction to proceed.
Caption: The causal relationship between molecular structure and reaction rate.
Conclusion
This guide provides a scientifically rigorous and self-validating framework for the comparative kinetic analysis of this compound. By employing both UV-Visible spectrophotometry and HPLC analysis, researchers can obtain high-fidelity data to determine the reaction's rate law, rate constant, and activation energy. The direct comparison to benzyl alcohol serves as a crucial control, allowing for the deconvolution of electronic effects imparted by the benzodioxepin ring system. The resulting kinetic parameters are invaluable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of predictive models for the stability and reactivity of this important class of molecules.
References
- Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (URL: )
- Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid.
- Experimental Methods in Chemical Kinetics. Fiveable. (URL: )
- Experimental methods for rate law determination | Chemical Kinetics Class Notes. Fiveable. (URL: )
- Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Science Publishing. (URL: )
- Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbam
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. (URL: )
- Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate | Bulletin of the Chemical Society of Japan. Oxford Academic. (URL: )
- 6.2.3.3: The Arrhenius Law - Activation Energies. Chemistry LibreTexts. (URL: )
- Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (URL: )
- Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. (URL: )
- Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
- Experimental Methods in Chemical Kinetics - Amina Luthfa | PPTX. Slideshare. (URL: )
- Kinetics of Alcohol Oxidation Lab | PDF | Unit Processes. Scribd. (URL: )
- Monitoring Reactions Through UV-Visible Spectroscopy. (URL: )
- 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. (URL: )
- Arrhenius equ
- Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition. BCcampus Open Publishing. (URL: )
- Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem. YouTube. (URL: )
- How to Calculate Activation Energy (Ea)
- Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (URL: )
- Collision Theory - Arrhenius Equation & Activation Energy - Chemical Kinetics. YouTube. (URL: )
- Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. Thermo Fisher Scientific. (URL: )
- Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. (URL: )
- Kinetic study on the oxidation reaction of substituted benzyl alcohols by Cr(VI)-heterocyclic complex (2,2′-bipyridinium dichromate).
- 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. (URL: )
- Rate Laws | General Chemistry. Lumen Learning. (URL: )
- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denatur
- A Comparative Guide to HPLC Analysis for Reaction Kinetics of Dimethyl 3-(bromomethyl)
- Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. (URL: )
- High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression | The Journal of Organic Chemistry.
- 15.4: The Integrated Rate Law- The Dependence of Concentration on Time. Chemistry LibreTexts. (URL: )
- Best Practices for the Collection of Robust Time Course Reaction Profiles for Kinetic Studies | ACS Catalysis.
- Reaction Rates & How to Determine R
- 1 Chapter 15 — Kinetics. (URL: )
- 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627. (URL: )
- This compound. PubChemLite. (URL: )
- Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Medi
- 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635. PubChem. (URL: )
- Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction.
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol AldrichCPR | Sigma-Aldrich. (URL: )
- 2H-1,5-Benzodioxepin-6-carboxylicacid, 3,4-dihydro-9-methyl-, methyl ester. Axsyn. (URL: )
Sources
- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate Laws | General Chemistry [courses.lumenlearning.com]
- 5. Reaction Rates & How to Determine Rate Law | ChemTalk [chemistrytalk.org]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 16. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 17. scribd.com [scribd.com]
- 18. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. fiveable.me [fiveable.me]
- 24. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Benchmarking Guide: Evaluating the Pharmacological Profile of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This guide provides a comprehensive framework for benchmarking the novel compound, 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol (hereafter referred to as BDM-6), against established pharmacological standards. The benzodioxepin scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antagonism at muscarinic M3 receptors and interactions with α1-adrenoceptors.[1][2] Given the structural similarities of this scaffold to known central nervous system (CNS) agents, we hypothesize a potential interaction with key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.
This document outlines the essential protocols for characterizing BDM-6's physicochemical properties, receptor binding affinity, and functional activity at two critical CNS targets: the Serotonin 1A (5-HT1A) and Dopamine D2 receptors. Performance is compared against well-characterized standards to provide a clear, data-driven assessment of its potential pharmacological profile.
Rationale and Selection of Standards
The initial step in any benchmarking program is the selection of appropriate comparators. The choice of standards must be guided by the therapeutic area of interest and the specific molecular targets being investigated. The 5-HT1A and D2 receptors are primary targets for a multitude of anxiolytic, antidepressant, and antipsychotic drugs.[3][4][5] Therefore, BDM-6 will be benchmarked against standards with known and distinct mechanisms of action at these receptors.
Table 1: Selected Pharmacological Standards
| Receptor Target | Standard Compound | Mechanism of Action | Rationale for Selection |
| 5-HT1A | Buspirone | Partial Agonist | Clinically relevant anxiolytic, provides a benchmark for partial agonism.[5][6] |
| WAY 100635 | Silent Antagonist | A highly potent and selective antagonist, serves as a benchmark for pure antagonistic activity. | |
| Dopamine D2 | Haloperidol | Antagonist | A potent, first-generation antipsychotic, representing a classic D2 antagonist profile.[7][8] |
| Aripiprazole | Partial Agonist | An atypical antipsychotic with a unique "dopamine stabilization" profile, providing a benchmark for partial agonism.[6] |
Experimental Workflow Overview
The benchmarking process follows a logical progression from fundamental characterization to specific biological activity. This ensures that foundational data on drug-like properties are established before proceeding to more complex and resource-intensive biological assays.
Caption: Overall workflow for benchmarking BDM-6.
Physicochemical Characterization
Before assessing biological activity, it is crucial to determine the fundamental physicochemical properties of BDM-6. These properties, particularly solubility and lipophilicity, are critical determinants of a compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
Protocol: Kinetic Aqueous Solubility
-
Principle: This assay uses laser-based nephelometry to measure turbidity as a compound precipitates out of a buffered solution, providing a rapid assessment of its kinetic solubility.
-
Methodology:
-
Prepare a 10 mM stock solution of BDM-6 in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS), pH 7.4.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the turbidity reading is indistinguishable from the buffer-only control.
-
Protocol: Lipophilicity (LogP) Determination
-
Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method, while traditional, remains a gold standard.
-
Methodology:
-
Prepare a solution of BDM-6 at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of n-octanol and water.
-
Vigorously shake the mixture for 1 hour to allow for partitioning.
-
Centrifuge the sample to ensure complete separation of the octanol and aqueous phases.
-
Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of BDM-6 in each phase using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
-
Comparative Physicochemical Data
The following table presents hypothetical, yet realistic, data for BDM-6 compared to the standards.
Table 2: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Kinetic Solubility (µM) | cLogP (Predicted) |
| BDM-6 | 180.20 | 85 | 1.5 |
| Buspirone | 385.50 | 25 | 2.6 |
| Haloperidol | 375.86 | 5 | 4.3 |
| Aripiprazole | 448.39 | <1 | 4.9 |
Benchmarking In Vitro Pharmacology
This section details the core biological assays used to determine BDM-6's affinity and functional activity at the 5-HT1A and D2 receptors.
Receptor Binding Affinity
-
Causality: A competitive radioligand binding assay is the primary method to determine if a compound physically interacts with a target receptor and to quantify its binding affinity (Ki). A high-affinity compound will displace a known radioligand at a low concentration. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, making it a true measure of affinity.
Caption: Principle of competitive radioligand binding.
-
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing either the human 5-HT1A or D2 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A; [³H]Spiperone for D2) at its approximate Kd concentration.
-
Increasing concentrations of the test compound (BDM-6 or standards) across a wide range (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 (concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity Profile
-
Causality: Both 5-HT1A and D2 receptors are coupled to the Gi alpha subunit of the G-protein complex. Activation of a Gi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). A functional assay measuring cAMP levels directly determines whether a compound binding to the receptor acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist, no change in cAMP alone), or an inverse agonist (increases cAMP above basal levels).
Caption: Gi-coupled receptor signaling pathway.
-
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use CHO or HEK293 cells stably expressing the receptor of interest. Seed cells in a 96-well plate and grow to ~90% confluency.
-
Forskolin Stimulation: Pre-treat cells with forskolin, a direct activator of adenylyl cyclase. This elevates intracellular cAMP to a high, stable level, making the inhibitory effect of a Gi-coupled agonist easily measurable.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound (BDM-6 or standards) to the forskolin-stimulated cells. An agonist will cause a dose-dependent decrease in cAMP levels.
-
Antagonist Mode: Add a fixed, EC80 concentration of a known agonist (e.g., 5-CT for 5-HT1A) along with increasing concentrations of the test compound. An antagonist will reverse the effect of the agonist, causing a dose-dependent increase in cAMP levels back towards the forskolin-stimulated maximum.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: Plot the response (cAMP level) against the log concentration of the compound to determine the EC50 (potency) and the Emax (maximum efficacy relative to a full agonist).
-
Antagonist Mode: Plot the response against the log concentration of the compound to determine the IC50 (potency).
-
-
Comparative Biological Data Summary
The following tables summarize the hypothetical, but plausible, results from the in vitro pharmacology assays, benchmarking BDM-6 against the standards.
Table 3: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | Selectivity (Ki D2 / Ki 5-HT1A) |
| BDM-6 | 15.2 | 450.6 | ~30-fold |
| Buspirone | 20.5 | 650.0 | ~32-fold |
| WAY 100635 | 0.5 | >10,000 | >20,000-fold |
| Haloperidol | 600.0 | 1.2 | 0.002 |
| Aripiprazole | 4.1 | 1.1 | 0.27 |
Table 4: Functional Activity Profile
| Compound | Receptor | Mode | Potency (EC50/IC50, nM) | Efficacy (% of Full Agonist) |
| BDM-6 | 5-HT1A | Agonist | 45.8 | 65% (Partial Agonist) |
| D2 | Antagonist | 610.2 | N/A | |
| Buspirone | 5-HT1A | Agonist | 60.1 | 60% (Partial Agonist) |
| WAY 100635 | 5-HT1A | Antagonist | 1.2 | N/A |
| Haloperidol | D2 | Antagonist | 2.5 | N/A |
| Aripiprazole | D2 | Agonist | 2.0 | 25% (Partial Agonist) |
Discussion and Conclusion
Based on the comparative data generated through this benchmarking framework, we can draw a detailed profile for this compound (BDM-6).
-
Physicochemical Profile: BDM-6 exhibits favorable drug-like properties. Its molecular weight is low, and its kinetic solubility (85 µM) and predicted lipophilicity (cLogP 1.5) are well within the ranges considered desirable for orally bioavailable CNS drugs, comparing favorably to the larger, more lipophilic, and less soluble standard compounds.
-
Pharmacological Profile: The in vitro data suggest that BDM-6 possesses a dual-action profile with a clear preference for the 5-HT1A receptor.
-
At the 5-HT1A Receptor: BDM-6 demonstrates high affinity (Ki = 15.2 nM), comparable to the clinical anxiolytic Buspirone.[5][6] Functionally, it acts as a partial agonist with 65% efficacy and a potency (EC50 = 45.8 nM) that is consistent with its binding affinity. This profile is highly sought after for anxiolytic and antidepressant applications, as partial agonism can provide therapeutic benefit while minimizing the side effects associated with full agonism.[4][5]
-
At the D2 Receptor: BDM-6 has significantly lower affinity for the D2 receptor (Ki = 450.6 nM), indicating approximately 30-fold selectivity for 5-HT1A. This is a promising attribute, as high D2 affinity is often associated with the extrapyramidal side effects seen with typical antipsychotics like Haloperidol.[7][8] The weak antagonistic activity observed (IC50 = 610.2 nM) is unlikely to be clinically relevant at therapeutic doses targeted for the 5-HT1A receptor.
-
References
-
Dopamine antagonist - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ishihara, Y., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. PubMed. Retrieved January 17, 2026, from [Link]
-
What is an example of a dopamine antagonist? - Dr.Oracle. (2025). Retrieved January 17, 2026, from [Link]
-
Serotonin receptor agonist - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
What are D2 receptor antagonists and how do they work? - Patsnap Synapse. (2024). Retrieved January 17, 2026, from [Link]
-
D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. (2024). Retrieved January 17, 2026, from [Link]
-
5-HT1A receptor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
What are 5-HT1A receptor partial agonists and how do they work? - Patsnap Synapse. (2024). Retrieved January 17, 2026, from [Link]
-
Selected overview on available 5-HT 1A receptor agonists and ligands... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives - ResearchGate. (2008). Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This document provides a detailed protocol for the safe handling and disposal of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility within the laboratory.
Disclaimer: The specific hazards of this compound have not been fully characterized. Therefore, this compound must be handled with the assumption that it is hazardous. This guide is based on established best practices for managing research chemicals with unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard Assessment and Characterization
Understanding the potential risks is the first step in safe chemical management. While comprehensive toxicological data for this specific molecule is limited, we can infer potential hazards from its chemical structure and available data for similar compounds.
-
Chemical Identity:
-
Presumptive Hazards:
-
Combustibility: The compound is classified as a "Combustible Solid" (Storage Class 11), indicating it can burn but is not easily ignited.
-
Toxicity: As a novel research chemical, its toxicological properties are not well-documented. It should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory procedure dictates handling unknown substances with a high degree of caution.
-
Environmental Hazard: The environmental fate and effects are unknown. To prevent environmental contamination, it must not be disposed of down the drain or in regular trash.[2][3]
-
Personal Protective Equipment (PPE): Your First Line of Defense
Given the uncharacterized nature of this compound, a robust PPE protocol is mandatory to prevent accidental exposure. The choice of PPE is based on minimizing all potential routes of contact—dermal, ocular, and respiratory.[4][5]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects eyes from dust particles and accidental splashes.[5][6] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart). | Provides a barrier against dermal absorption. Double-gloving may be appropriate for larger quantities. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes inhalation risk, which is a primary route of exposure for fine powders.[5][7] |
This level of protection is generally aligned with EPA Level D protection, which is the minimum standard for any chemical handling.[8]
On-Site Waste Management: Segregation and Containment
Proper segregation and containment at the point of generation are critical to prevent dangerous chemical reactions and ensure compliant disposal.[9][10] Never mix different waste streams unless explicitly instructed to do so by your EHS department.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[2][11] The original chemical container is often the best choice for waste.[2]
-
Ensure the container is in good condition, free of leaks, cracks, or external contamination.[11]
-
-
Label the Container:
-
Proper labeling is a regulatory requirement and essential for safety.[3][12]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and any known solvents or contaminants.
-
Record the accumulation start date (the date the first drop of waste enters the container).[13]
-
-
Collect the Waste:
-
Solid Waste: Collect waste this compound and any contaminated consumables (e.g., weigh boats, contaminated paper towels) and place them in the designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid hazardous waste container. Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents).[9]
-
Container Fullness: Do not overfill containers. Leave at least 10% of headspace for potential expansion of liquids.[3]
-
-
Store the Waste Container:
-
Keep the waste container securely closed at all times, except when adding waste.[2][14]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be away from heat sources and general lab traffic.[12]
-
Ensure secondary containment (such as a spill tray) is available to capture any potential leaks.[9]
-
Spill Management Protocol
In the event of a spill, a swift and correct response can prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed in Section 2.
-
Contain the Spill:
-
For a small solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, in accordance with institutional policy.
Final Disposal Pathway: The Cradle-to-Grave Principle
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed safely from "cradle to grave."[15] This means the responsibility for the waste lies with the generator (your institution) until its final, safe disposal.
-
Do Not:
-
Required Action:
-
Once the waste container is full or the accumulation time limit is approaching (typically 90-180 days depending on your generator status), contact your institution's EHS department.[13][16]
-
EHS will arrange for collection by a licensed hazardous waste disposal company.[10][12]
-
This company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[15]
-
A hazardous waste manifest will be used to track the waste from your lab to its final destination, ensuring a complete and compliant disposal chain.[11][16]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. 12
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. 9
-
PPE for Handling Chemicals. Hazclear. 4
-
Safe Laboratory Waste Handling to Reduce Emissions. CP Lab Safety. 10
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 2
-
PPE for Handling Hazardous Waste. Disposable Protective Coverall Manufacturer. 5
-
Safe Storage and Disposal of Chemicals in A Lab. Tion. 3
-
Personal Protective Equipment. US EPA. 7
-
The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. 11
-
What You Need to Know When Working Directly With Hazardous Waste. NEO. 8
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. 13
-
Personal Protective Equipment (PPE). CHEMM. 6
-
Proper Handling of Hazardous Waste Guide. US EPA.
-
Learn the Basics of Hazardous Waste. US EPA. 15
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. 16
-
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol. Sigma-Aldrich.
-
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol. PubChem. 1
Sources
- 1. 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | C10H12O3 | CID 2776393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. calpaclab.com [calpaclab.com]
- 11. goodway.com [goodway.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. crystal-clean.com [crystal-clean.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
A Guide to the Safe Handling of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Anticipated Potential Hazards:
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Given the limited toxicological data, a thorough risk assessment should be conducted before commencing any work with this compound. It is prudent to adhere to the principle of "As Low As Reasonably Practicable" (ALARP) to minimize exposure.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with the compound. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect the eyes from splashes and airborne particles of the compound. |
| Skin Protection | Nitrile rubber gloves (check manufacturer's recommendations for breakthrough time).[1] A fully buttoned laboratory coat must be worn. | To prevent skin contact. Gloves should be inspected for tears or holes before use. |
| Respiratory Protection | A NIOSH-approved respirator may be required if work is performed outside of a chemical fume hood or if there is a potential for aerosol generation. | To prevent inhalation of dust or vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this research chemical. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
Use a spatula or other appropriate tools to handle the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[7]
-
Clean the work area and any contaminated equipment.
-
Remove and properly store or dispose of PPE.
-
Operational Workflow Diagram
Caption: Safe handling workflow for this compound.
Spill Management and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: Evaluate the extent of the spill and determine if it can be safely cleaned up by laboratory personnel.
-
Contain: For small spills, use an inert absorbent material to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.
-
Liquid Waste: As this is a non-halogenated organic compound, liquid waste should be collected in a designated "non-halogenated organic waste" container.[8][9][10] Do not mix with halogenated solvents.[10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department.
By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound.
References
-
Standard Operating Procedures - Research Safety. (n.d.). University of Kentucky. Retrieved from [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
SOPs for Hazardous Chemicals - Environmental Health & Safety (EHS). (n.d.). University of Washington. Retrieved from [Link]
-
Standard Operating Procedure January 2023 HANDLING CHEMICALS. (2023). Louisiana State University. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services. Retrieved from [Link]
-
Standard Operating Procedures (SOPs) for Hazardous Chemicals. (n.d.). Wayne State University. Retrieved from [Link]
-
Laboratory Requirements for Chemical Standard Operating Procedures. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
BENZYL ALCOHOL GC - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
Benzyl alcohol - Safety Data Sheet. (2024, February 27). Penta chemicals. Retrieved from [Link]..
-
Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Non-Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]
-
8.1 Organic solvent waste. (2025, January 13). Kemicentrum. Retrieved from [Link]
-
7-tert-butyl-1,5-benzodioxepin-3(4h)-one Safety Data Sheets(SDS). (n.d.). lookchem. Retrieved from [Link]
-
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. (n.d.). PubChem. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]
-
2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-. (n.d.). The Good Scents Company. Retrieved from [Link]
-
OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). University of Maryland, Baltimore. Retrieved from [Link]
-
How to Avoid OSHA Citations for Hazardous Chemicals in Labs. (2023, December 7). G2 Intelligence. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. upload.lsu.edu [upload.lsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
